molecular formula C7H8N2O B1496176 4-Acetylpyridine oxime CAS No. 1194-99-6

4-Acetylpyridine oxime

Cat. No.: B1496176
CAS No.: 1194-99-6
M. Wt: 136.15 g/mol
InChI Key: OZJWWTXSMXGPMI-TWGQIWQCSA-N
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Description

4-Acetylpyridine oxime is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Acetylpyridine oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63918. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Acetylpyridine oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylpyridine oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWWTXSMXGPMI-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-99-6
Record name Ethanone, oxime
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ACETYLPYRIDINE OXIME
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Foundational & Exploratory

Optimized Synthesis of 4-Acetylpyridine Oxime: A High-Yield Protocol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Acetylpyridine oxime (4-APO) is a critical intermediate in the synthesis of bis-pyridinium oximes, which serve as standard-of-care reactivators for acetylcholinesterase (AChE) inhibited by organophosphate nerve agents (e.g., Sarin, VX). Beyond its antidotal utility, it acts as a versatile ligand in coordination chemistry and a precursor in the design of novel antimicrobial and anticancer pharmacophores.

This technical guide provides a rigorous, scalable protocol for the synthesis of 4-APO from 4-acetylpyridine. Unlike generic textbook preparations, this workflow prioritizes the thermodynamic isolation of the E-isomer , which is the bioactive conformer required for most subsequent pharmaceutical derivatizations.

Key Technical Parameters
ParameterSpecification
CAS Number 1122-54-9
Target Isomer (E)-4-Acetylpyridine oxime
Reaction Type Nucleophilic Addition-Elimination (Condensation)
Critical Control pH (Buffer zone 4.5–6.0 or basic precipitation)
Yield Expectation 81–88% (Crude), 66–69% (Recrystallized E-isomer)

Mechanistic Principles & Causality

The synthesis relies on the condensation of hydroxylamine (


) with the ketone carbonyl of 4-acetylpyridine. While seemingly simple, the reaction kinetics are heavily dictated by pH.
The pH Paradox

The reaction requires a delicate balance:

  • Low pH (Acidic): The carbonyl oxygen is protonated (activated), making it a better electrophile. However, the hydroxylamine nitrogen is also protonated (

    
    ), destroying its nucleophilicity. Reaction stalls.
    
  • High pH (Basic): Hydroxylamine is free and nucleophilic, but the carbonyl is not activated. The reaction proceeds but can be slow without heat.

  • Optimal Zone: A slightly acidic to neutral buffer (pH 4–6) or a basic initiation followed by neutralization allows for maximum reaction rate.

Stereochemistry: E vs. Z Isomerism

The reaction produces a mixture of E (trans) and Z (cis) isomers.

  • Kinetic Product: The Z-isomer can form initially.

  • Thermodynamic Product: The E-isomer is sterically favored (methyl group is smaller than the pyridine ring, but electronic repulsion between the lone pairs of the oxime oxygen and the pyridine nitrogen also plays a role).

  • Purification Logic: The E-isomer is significantly less soluble in water than the Z-isomer, allowing for purification via fractional crystallization.

Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic attack and subsequent dehydration steps.

OximeMechanism Reactants 4-Acetylpyridine + Hydroxylamine Attack Nucleophilic Attack (N attacks Carbonyl C) Reactants->Attack pH Control Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product (E)-4-Acetylpyridine Oxime Dehydration->Product Irreversible

Figure 1: Step-wise mechanism of oxime formation involving nucleophilic addition followed by elimination of water.

Experimental Protocol

This protocol is adapted from the "Gold Standard" Organic Syntheses method, optimized for reproducibility and high purity [1].

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-Acetylpyridine (36.3 g, 0.30 mol)[1]

  • Reagent: Hydroxylamine hydrochloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) (25.0 g, 0.36 mol)
    
  • Base: Sodium Hydroxide (NaOH) (20% aqueous solution)[1]

  • Solvent: Distilled Water (for reaction), Ethanol (optional for solubility adjustment)

  • Equipment: 500 mL Erlenmeyer flask, magnetic stirrer, ice bath, suction filtration setup.

Step-by-Step Workflow
Phase 1: Reagent Preparation
  • Dissolve 25.0 g of Hydroxylamine HCl in 50 mL of distilled water .

  • Prepare 70 mL of 20% NaOH solution .

  • Critical Step: Add the hydroxylamine solution to the NaOH solution in a 500 mL flask.

    • Why: This generates the free hydroxylamine base in situ. The solution will become warm (exothermic neutralization).[2]

Phase 2: Reaction Initiation
  • Place the flask on a magnetic stirrer.

  • Add 36.3 g of 4-Acetylpyridine in one portion to the stirred solution.

  • Observation: A precipitate will form almost immediately.[1] This rapid precipitation drives the equilibrium forward (Le Chatelier's principle).

Phase 3: Incubation & Isolation
  • Cool the mixture to 0–5°C (ice bath) and stir vigorously for 2 hours .

    • Why: Low temperature maximizes precipitation and minimizes side reactions or degradation.

  • Filter the solid precipitate using suction filtration.[1]

  • Wash the filter cake thoroughly with 500 mL of cold water .

    • Why: Removes residual NaOH and unreacted hydroxylamine salts.

Phase 4: Purification (Isomer Selection)
  • The crude product (mp 122–146°C) is a ~5:1 mixture of E and Z isomers.[1]

  • Dissolve the crude solid in 600 mL of boiling water .

  • Decant the hot solution from any insoluble residue.[1]

  • Allow the solution to cool slowly to 30°C over 2–3 hours.

  • Collect the crystals by filtration.

  • Repeat the recrystallization once more for analytical purity.

  • Dry the crystals under reduced pressure over a desiccant (e.g., Drierite).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix NH2OH-HCl + NaOH (Generate Free Base) Start->Mix AddSub Add 4-Acetylpyridine (Rapid Precipitation) Mix->AddSub Incubate Stir at 0-5°C (2 Hours) AddSub->Incubate Filter Suction Filtration & Cold Water Wash Incubate->Filter Crude Crude Product (E/Z Mixture) Filter->Crude Recryst Recrystallize in Hot Water Crude->Recryst Purify Final Pure (E)-Oxime (White Crystals) Recryst->Final Slow Cooling

Figure 2: Operational workflow for the synthesis and purification of (E)-4-Acetylpyridine oxime.

Characterization & Validation

Trustworthiness in chemical synthesis requires self-validating endpoints.

Melting Point Analysis[3][5][7][8]
  • Crude Mixture: 122–146°C (Wide range indicates isomer mixture).[1]

  • Pure (E)-Isomer: 154–157°C [1].[1]

  • Note: A sharp melting point in this range is the primary indicator of successful purification.

NMR Spectroscopy ( NMR)

Nuclear Magnetic Resonance is the definitive method for distinguishing isomers.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Diagnostic Signals:

    • Methyl Group (

      
      ):  The position of the methyl singlet shifts depending on its spatial relationship to the hydroxyl group (anisotropy effect).
      
    • Oxime Proton (=N-OH): Typically appears as a broad singlet downfield (10–12 ppm).

    • Isomer Ratio: Integration of the methyl peaks allows calculation of the E:Z ratio. The E-isomer is typically the major product (>80%) before recrystallization.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate Solution too dilute or pH too low.Adjust pH to ~7 with NaOH; concentrate solution.
Low Melting Point High Z-isomer content or wet product.Recrystallize again from water; ensure thorough drying.
Oily Product Impurities or solvent entrapment.Scratch flask to induce crystallization; cool further.

Safety & Stability (Critical)

  • Thermal Sensitivity: Oximes, and particularly their derivatives (like tosylates), can be thermally unstable.[1] Never heat the dry solid above its melting point.

  • Toxicity: 4-Acetylpyridine is a pyridine derivative; handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store the purified oxime in a cool, dry place. It is stable for months if kept away from moisture, which can induce hydrolysis back to the ketone.

References

  • Organic Syntheses Procedure. "4-Acetylpyridine oxime." Organic Syntheses, Coll.[3] Vol. 6, p.1 (1988); Vol. 50, p.1 (1970).

  • PubChem Compound Summary. "4-Acetylpyridine." National Center for Biotechnology Information.

  • ResearchGate Review. "Pyridine Oximes: Synthesis, Reactions, and Biological Activity." ResearchGate.

  • Sigma-Aldrich Product Sheet. "4-Acetylpyridine 97%."

Sources

Technical Whitepaper: 4-Acetylpyridine Oxime – Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylpyridine oxime (CAS 1122-54-9) represents a critical scaffold in the development of nitrogen-heterocyclic therapeutics. While structurally simple, its capacity for geometric isomerism (


) and its dual-functionality as both a metal chelator and a nucleophile make it indispensable in two high-value sectors: antidote development for organophosphate poisoning  and coordination chemistry . This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, and an examination of its mechanistic role in reactivating acetylcholinesterase (AChE).

Part 1: Chemical Identity & Structural Analysis

The compound exists as a pyridine ring substituted at the para position with an ethanone oxime group. The oxime moiety introduces geometric isomerism, significantly influencing its biological activity and coordination geometry.

Parameter Technical Detail
Chemical Name 4-Acetylpyridine oxime; 1-(4-Pyridinyl)ethanone oxime
CAS Number 1122-54-9
Molecular Formula C

H

N

O
Molecular Weight 136.15 g/mol
SMILES CC(=NO)C1=CC=NC=C1
InChI Key WMQUKDQWMMOHSA-UHFFFAOYSA-N
Geometric Isomerism ( vs. )

The C=N double bond restricts rotation, creating two distinct stereoisomers.

  • 
    -Isomer (Anti):  The hydroxyl group (-OH) is on the opposite side of the pyridine ring relative to the C=N bond. This is generally the thermodynamically stable form and the primary target for crystallization.
    
  • 
    -Isomer (Syn):  The hydroxyl group is on the same side as the pyridine ring.
    
  • Note: In coordination chemistry, the specific isomer dictates the bite angle when forming chelates with transition metals.

Part 2: Physicochemical Profile[2][4][5]

The following data aggregates experimental values for the purified


-isomer, which is the standard for pharmaceutical applications.
PropertyValueContext/Notes
Melting Point 154–157 °CPure

-isomer (recrystallized from water) [1].[1]
Melting Point (Crude) 122–146 °CMixture of

isomers.[1]
pKa ~3.5 (Pyridine N)Protonation occurs first at the pyridine nitrogen.
Solubility High: Ethanol, MethanolModerate: Hot WaterLow: Cold WaterSolubility profile allows for aqueous recrystallization.
Appearance White to off-white needlesDiscoloration (yellow/brown) indicates oxidation or free iodine traces.

Part 3: Synthetic Methodology

Validated Protocol: Condensation of 4-Acetylpyridine

Rationale: This protocol utilizes a classic condensation reaction between a ketone and hydroxylamine. The use of hydroxylamine hydrochloride (


) requires a stoichiometric base (NaOH) to liberate the free nucleophilic hydroxylamine in situ.

Reagents:

  • 4-Acetylpyridine (36.3 g, 0.30 mol)[1]

  • Hydroxylamine hydrochloride (25.0 g, 0.36 mol)[1]

  • Sodium Hydroxide (20% aqueous solution, 70 mL)[1]

  • Solvent: Deionized Water

Step-by-Step Workflow:

  • Nucleophile Generation: Dissolve hydroxylamine hydrochloride (25.0 g) in 50 mL water. Slowly add this to the 20% NaOH solution in a 500 mL flask.

    • Control Point: Maintain temperature <25°C to prevent degradation of the free hydroxylamine.

  • Condensation: Add 4-acetylpyridine (36.3 g) in a single portion to the stirred solution.

    • Observation: A precipitate will form rapidly as the non-polar oxime generates.

  • Reaction Phase: Stir the heterogeneous mixture vigorously at 0–5°C for 2 hours.

    • Mechanistic Insight: Low temperature favors the precipitation of the product, driving the equilibrium forward (Le Chatelier's principle).

  • Isolation: Filter the solid by suction filtration.[1] Wash the filter cake with 500 mL of cold water to remove residual NaCl and unreacted hydroxylamine.

  • Purification (

    
    -Isomer Isolation): 
    
    • Dissolve the crude solid in 600 mL boiling water.

    • Decant supernatant to remove insoluble impurities.[1]

    • Allow to cool slowly to 30°C over 3 hours.

    • Filter the resulting needles.

    • Yield: ~66–69% of pure

      
      -isomer (mp 154–157°C) [1].[1]
      
Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent dehydration steps.

SynthesisMechanism Reagents Reagents: 4-Acetylpyridine + NH2OH Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (N attacks C=O) Dehydration Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product 4-Acetylpyridine Oxime (E/Z) Dehydration->Product Elimination

Figure 1: Mechanism of oxime formation via nucleophilic addition-elimination.

Part 4: Applications in Drug Development & Coordination Chemistry[7]

Acetylcholinesterase (AChE) Reactivation

The primary pharmacological utility of 4-acetylpyridine oxime is as a precursor to quaternary pyridinium salts (e.g., via alkylation with methyl iodide to form 4-PAM analogs).

Mechanism of Action: Organophosphates (OPs) inhibit AChE by phosphorylating the serine residue in the enzyme's active site.[2] The oxime group acts as a potent nucleophile:

  • Docking: The quaternary nitrogen (formed in derivatives) anchors the molecule to the anionic site of AChE.

  • Nucleophilic Attack: The oxime oxygen attacks the phosphorus atom of the OP-enzyme complex.

  • Displacement: The OP is transferred from the serine residue to the oxime, forming a phosphyl-oxime and regenerating the active enzyme.

Coordination Chemistry

The pyridine nitrogen and the oxime nitrogen/oxygen atoms allow 4-acetylpyridine oxime to act as a versatile ligand.

  • Bidentate Mode: Can bridge metal centers (e.g., Cu(II), Zn(II)), forming polynuclear complexes.

  • Applications: These complexes are currently explored for catalytic activity and antimicrobial properties due to their stability and redox potential [2].

Application Hierarchy

Applications Core 4-Acetylpyridine Oxime (CAS 1122-54-9) Pharma Pharmaceutical Precursor Core->Pharma Coordination Coordination Chemistry Core->Coordination AChE AChE Reactivators (Antidotes) Pharma->AChE Quaternization Neuro Neurotherapeutics (Blood-Brain Barrier) Pharma->Neuro Ligand Metal Ligand (Cu, Zn, Fe) Coordination->Ligand Catalysis Catalytic Scaffolds Coordination->Catalysis

Figure 2: Strategic application landscape of the 4-acetylpyridine oxime scaffold.

Part 5: Safety & Handling

While specific toxicological data for the oxime is less extensive than its parent pyridine, standard laboratory safety protocols for nitrogen heterocycles apply.

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential for skin sensitization.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The compound is hygroscopic and light-sensitive; degradation leads to yellowing.

  • Disposal: Incineration with an afterburner and scrubber is required due to nitrogen oxide (

    
    ) generation during combustion.
    

References

  • Organic Syntheses. "4-Acetylpyridine oxime." Org.[3][4] Synth.1980 , 59, 206. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14282, 4-Acetylpyridine." PubChem, National Library of Medicine. [Link]

  • Jokanović, M. "Pyridinium oximes as cholinesterase reactivators.[2] Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds." Current Medicinal Chemistry. [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. "Oxime and oximate metal complexes: unconventional synthesis and reactivity." Coordination Chemistry Reviews. [Link][5]

Sources

E and Z isomers of 4-Acetylpyridine oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the E and Z Isomers of 4-Acetylpyridine Oxime for Researchers and Drug Development Professionals

Executive Summary

4-Acetylpyridine oxime is a pivotal chemical entity, serving both as a fundamental building block in synthetic chemistry and as a structural motif in pharmacologically active compounds. The presence of a carbon-nitrogen double bond in its oxime functionality gives rise to geometric isomerism, resulting in distinct E (entgegen) and Z (zusammen) isomers. This guide provides a comprehensive technical overview tailored for researchers, scientists, and drug development professionals, focusing on the synthesis, separation, and characterization of these isomers. We delve into the critical impact of stereochemistry on biological activity, emphasizing that control and understanding of the specific isomeric form are paramount for generating reliable, reproducible data in drug discovery and development pipelines. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents robust methods for unambiguous structural assignment, ensuring scientific integrity and practical applicability.

Introduction: The Imperative of Oxime Stereochemistry in Drug Development

Oximes (R¹R²C=NOH) are a class of organic compounds with significant utility in medicinal chemistry.[1][2] Their ability to act as bioisosteres, participate in hydrogen bonding, and coordinate with metal ions makes them a valuable feature in the design of novel therapeutics. A key feature of oximes derived from unsymmetrical ketones, such as 4-acetylpyridine, is the existence of E/Z geometric isomers. These stereoisomers, while possessing identical chemical formulas and connectivity, differ in the three-dimensional arrangement of substituents around the C=N double bond.

This seemingly subtle structural difference can have profound consequences for a molecule's pharmacological profile. The specific spatial orientation of the hydroxyl group and other substituents can dramatically alter how a molecule interacts with its biological target, affecting binding affinity, efficacy, and metabolic stability. For instance, in the realm of cephalosporin antibiotics, the Z-isomer of cefotaxime is up to 100 times more active against certain bacteria than its corresponding E-isomer.[3] Similarly, pyridine oximes are renowned as reactivators of acetylcholinesterase (AChE) following inhibition by organophosphorus nerve agents, and their reactivation efficacy is highly dependent on their geometry.[4] Therefore, the ability to synthesize, separate, and characterize isomerically pure compounds is not merely an academic exercise; it is a prerequisite for the development of safe and effective drugs.

Synthesis of 4-Acetylpyridine Oxime: Generating the Isomeric Mixture

The synthesis of 4-acetylpyridine oxime is a classic condensation reaction between the ketone (4-acetylpyridine) and hydroxylamine. The reaction typically yields a mixture of the E and Z isomers, with the E isomer being the major product under thermodynamic control.[5]

Reaction Principle

The synthesis proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-acetylpyridine. This is followed by dehydration to form the C=N double bond of the oxime. The use of a base, such as sodium hydroxide, is essential to liberate the free hydroxylamine nucleophile from its hydrochloride salt.

Workflow for Synthesis of (E/Z)-4-Acetylpyridine Oxime

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation NH2OH_HCl Hydroxylamine Hydrochloride in Water NH2OH_free Free Hydroxylamine (in situ) NH2OH_HCl->NH2OH_free Add NaOH NaOH 20% Aqueous Sodium Hydroxide NaOH->NH2OH_free ReactionMix Stir at 0-5 °C for 2 hours NH2OH_free->ReactionMix Acetylpyridine 4-Acetylpyridine Acetylpyridine->ReactionMix Precipitate Crude (E/Z) Oxime Mixture Precipitates ReactionMix->Precipitate Filtration Suction Filtration Precipitate->Filtration Wash Wash with Cold Water Filtration->Wash Drying Dry under Vacuum Wash->Drying FinalProduct Crude (E/Z) Mixture (5:1 E:Z Ratio) Drying->FinalProduct

Caption: Workflow for the synthesis of a 4-acetylpyridine oxime E/Z mixture.

Detailed Experimental Protocol: Synthesis of (E/Z)-4-Acetylpyridine Oxime[6]
  • Reagent Preparation: In a 500-mL Erlenmeyer flask, dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water. To this solution, add 70 mL of 20% aqueous sodium hydroxide.

    • Causality: Hydroxylamine is purchased as a stable hydrochloride salt. The addition of a strong base (NaOH) deprotonates the hydroxylammonium ion to generate the free hydroxylamine, which is a much more potent nucleophile required for the reaction.

  • Reaction: To the magnetically stirred hydroxylamine solution, add 36.3 g (0.30 mol) of 4-acetylpyridine in one portion. A precipitate will form rapidly.

  • Cooling and Stirring: Place the flask in an ice bath and stir the reaction mixture at 0–5°C for 2 hours.

    • Causality: The reaction is exothermic. Cooling helps to control the reaction rate, minimize side reactions, and maximize the precipitation of the product from the aqueous solution, thereby driving the reaction to completion.

  • Isolation: Collect the precipitate by suction filtration and wash the filter cake thoroughly with 500 mL of cold water.

    • Causality: Washing with cold water removes unreacted starting materials and inorganic salts (like NaCl), which are soluble in water, while minimizing the loss of the desired organic product, which has low solubility in cold water.

  • Drying: Dry the product to a constant weight. The resulting solid is a mixture of E- and Z-isomers of 4-acetylpyridine oxime.

Expected Outcome
ParameterExpected ValueSource
Yield33–36 g (81–88%)[5]
AppearanceOff-white to pale yellow solid-
Melting Point122–146°C (broad range)[5]
Isomer Ratio (E:Z)Approximately 5:1[5]

Isomer Separation: The Path to Isomeric Purity

For most applications in drug development, an isomerically pure compound is required. The separation of the E and Z isomers of 4-acetylpyridine oxime can be effectively achieved by leveraging their different physical properties.

Principle of Separation by Recrystallization

Fractional recrystallization is a powerful technique for separating compounds with different solubilities in a given solvent system. Often, the more thermodynamically stable isomer (typically the E-isomer in this case) is less soluble and will crystallize preferentially from a saturated solution upon slow cooling, leaving the more soluble isomer in the mother liquor.

Workflow for Isomer Separation

Crude Crude (E/Z) Mixture Dissolve Dissolve in Hot Water (600 mL) Crude->Dissolve Decant Decant from any undissolved residue Dissolve->Decant Cool Slowly cool to 30 °C (2-3 hours) Decant->Cool Filter1 Suction Filtration Cool->Filter1 Crystals1 Crystals (Enriched in E-isomer) Filter1->Crystals1 Solid MotherLiquor1 Mother Liquor (Enriched in Z-isomer) Filter1->MotherLiquor1 Filtrate Repeat Repeat Recrystallization (Dissolve, Cool, Filter) Crystals1->Repeat Drying Dry under reduced pressure Repeat->Drying PureE Pure E-isomer Drying->PureE

Caption: Decision workflow for the separation of E/Z isomers via recrystallization.

Detailed Experimental Protocol: Fractional Recrystallization[6]
  • First Recrystallization: Dissolve the crude E/Z mixture (e.g., 35 g) in 600 mL of hot water in a 2-L Erlenmeyer flask. If any residue remains undissolved, decant the hot solution into a clean flask.

    • Causality: Using a large volume of solvent ensures that both isomers dissolve at high temperatures, creating a saturated solution from which selective crystallization can occur.

  • Cooling: Allow the solution to cool slowly to 30°C over 2–3 hours by placing the flask on a cork ring (to insulate from the benchtop).

    • Causality: Slow cooling is the most critical step. It allows for the formation of highly ordered crystals of the less soluble, thermodynamically favored E-isomer. Rapid cooling would trap impurities and cause both isomers to crash out of solution together.

  • Collection: Collect the precipitate at this temperature by suction filtration. The resulting solid will be significantly enriched in the E-isomer.

  • Second Recrystallization: Repeat the recrystallization procedure using the crystals obtained from the first step.

  • Final Product: Dry the resulting pure E-4-acetylpyridine oxime under reduced pressure over a desiccant to a constant weight.

Protocol Validation

The success of the purification can be validated at each stage by two key metrics:

  • Melting Point: The melting point range will narrow and increase as the purity of the E-isomer increases.

  • ¹H NMR Spectroscopy: The integration of the signals corresponding to the Z-isomer will decrease relative to the E-isomer signals.

CompoundMelting Point (°C)Expected PuritySource
Crude Mixture122–146~5:1 E:Z[5]
Pure E-Isomer154–157>98% E[5]

Structural Characterization and Unambiguous Isomer Assignment

Correctly assigning the stereochemistry of the isolated isomers is crucial. While physical properties like melting point provide strong clues, spectroscopic methods are required for definitive proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR spectroscopy is the most powerful technique for distinguishing E and Z oxime isomers in solution.[6] The key principle is the magnetic anisotropy of the C=N double bond and the oxime's hydroxyl group, which creates distinct magnetic environments for nearby nuclei.[7]

  • ¹H NMR Analysis: Protons located spatially closer to the electronegative oxygen atom of the oxime (i.e., syn to the OH group) are typically deshielded and appear at a higher chemical shift (downfield). Conversely, protons anti to the OH group are relatively shielded.

    • For 4-acetylpyridine oxime, the most diagnostic protons are the methyl group (-CH₃) and the aromatic protons on the pyridine ring adjacent to the oxime moiety (H-3 and H-5).

    • In the E-isomer , the methyl group is anti to the OH group, while the pyridine ring is syn.

    • In the Z-isomer , the methyl group is syn to the OH group, while the pyridine ring is anti.

ProtonExpected ¹H Shift (E-isomer)Expected ¹H Shift (Z-isomer)Rationale
-CH₃Lower δ (upfield)Higher δ (downfield)In the Z-isomer, the methyl group is syn to the deshielding OH group.
H-3, H-5Higher δ (downfield)Lower δ (upfield)In the E-isomer, the pyridine ring is syn to the deshielding OH group.
  • ¹³C NMR Analysis: Similar effects are observed in the ¹³C NMR spectrum. The carbon atom of a substituent syn to the hydroxyl group generally resonates at a lower chemical shift (is more shielded) compared to when it is in the anti position.[3]

Confirmatory Techniques
  • X-Ray Crystallography: Provides absolute, unambiguous proof of the solid-state structure of a single isomer, assuming a suitable crystal can be grown. It is the "gold standard" for structural determination.[8]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate and quantify the E and Z isomers.[9] This is particularly useful for assessing isomeric purity and monitoring isomer stability under various conditions. Normal-phase HPLC is often effective for separating oxime isomers.[9][10]

E/Z Isomerization: Stability and Interconversion

The C=N double bond, while preventing free rotation, is not infinitely rigid. The interconversion between E and Z isomers can occur, particularly with the input of energy or in the presence of a catalyst. Understanding the stability of the isolated isomers is critical for drug development, as isomerization can occur during storage, formulation, or even in vivo.

Factors Influencing Isomerization

cluster_factors Factors Promoting Isomerization E_Isomer E-Isomer (Thermodynamically Favored) TS Transition State (Rotation around C=N) E_Isomer->TS Z_Isomer Z-Isomer TS->Z_Isomer Acid Acid (H⁺) Acid->TS Heat Heat (Δ) Heat->TS Light Light (hν) Light->TS

Caption: Factors promoting the interconversion between E and Z isomers.

  • Acid Catalysis: Protonation of the oxime nitrogen lowers the energy barrier for rotation around the C=N bond, facilitating equilibration.[11] This is a key consideration for formulation in acidic media.

  • Photoisomerization: Exposure to UV light can provide the energy needed to overcome the rotational barrier, often leading to a photostationary state with a specific E/Z ratio.[12][13]

  • Thermal Isomerization: At elevated temperatures, molecules can gain sufficient thermal energy to isomerize.[2] The stability of oxime isomers during heat-sterilization or in high-temperature processing must be evaluated.

The kinetics of this interconversion can be studied using techniques like variable-temperature NMR, which can determine the energy barrier to rotation.[14]

Conclusion and Future Directions

The geometric isomerism of 4-acetylpyridine oxime is a critical parameter that profoundly influences its potential applications in medicinal chemistry and drug development. This guide has established a robust framework for the synthesis of the E/Z mixture, the reliable separation of the thermodynamically preferred E-isomer via fractional recrystallization, and its unambiguous characterization using NMR spectroscopy.

For scientists in the drug development field, the key takeaways are twofold. First, assuming a crude reaction mixture is isomerically pure is a significant risk; rigorous separation and characterization are mandatory. Second, the stability of the desired isomer must be thoroughly profiled under relevant conditions (pH, light, temperature) to ensure that the form tested pre-clinically is the same one that will be present in a final drug product. By adhering to these principles of scientific integrity, researchers can build a solid foundation for the successful development of novel therapeutics derived from this versatile chemical scaffold.

References

  • LaMattina, J. L.; Suleske, R. T. α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. 1986, 64, 19. URL: [Link]

  • He, D.; He, A.; Jin, G.; Liu, R.; Xiao, F. Facile Synthesis of E and Z Isomers by the Propyloxime Form. Organic Chemistry: An Indian Journal. 2018, 14(3), 129. URL: [Link]

  • Schering Corporation. Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. EP0009865A1. 1980.
  • Fukuda, Y.; Ehara, M. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. Physical Chemistry Chemical Physics. 2022, 24(5), 3137-3144. URL: [Link]

  • Pereda-Miranda, R.; et al. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. 2021, 19(3), 564-574. URL: [Link]

  • Various Authors. Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Publication collection. URL: [Link]

  • Guerreiro, A.; et al. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. RSC Medicinal Chemistry. 2021, 12(7), 1147-1157. URL: [Link]

  • Al-Rawashdeh, N. A. F. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry. 2017, 9(1). URL: [Link]

  • Yoshikai, N.; et al. COPPER-CATALYZED SYNTHESIS OF PYRIDINES FROM α,β-UNSATURATED KETOXIME ACETATES AND α,β-UNSATURATED ALDEHYDES. Organic Syntheses. 2014, 91, 141. URL: [Link]

  • Sharghi, H.; Sarvari, M. H. Selective Synthesis of E and Z Isomers of Oximes. Synlett. 2001, (1), 99-101. URL: [Link]

  • Al-Masoudi, N. A.; et al. Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. 2015. URL: [Link]

  • Görög, S.; et al. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Journal of Pharmaceutical and Biomedical Analysis. 2003, 31(5), 981-988. URL: [Link]

  • Abu-Hussen, A. A. A.; et al. Synthesis, spectra and X-ray crystallography of dipyridin-2-ylmethanone oxime and its neutral Cu(II) complexes. Journal of Molecular Structure. 2018, 1154, 44-53. URL: [Link]

  • Lan, Z.; et al. Photoisomerization mechanism of 4-methylpyridine explored by electronic structure calculations and nonadiabatic dynamics simulations. The Journal of Chemical Physics. 2011, 134(4), 044312. URL: [Link]

  • Senthilkumar, U. P.; et al. Identification of E and Z isomers of some cephalosporins by NMR. Journal of Pharmaceutical and Biomedical Analysis. 2010. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14282, 4-Acetylpyridine. URL: [Link].

  • El-Behery, M.; El-Twigry, H. Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2007, 66(2), 333-342. URL: [Link]

  • Fuchter, M. J.; et al. Chemical Z−E Isomer Switching of Arylazopyrazoles Using Acid. Chemistry – A European Journal. 2019. URL: [Link]

  • Wang, S.; et al. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. Organic Chemistry Frontiers. 2019, 6(18), 3305-3309. URL: [Link]

  • Kovarik, Z.; et al. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. International Journal of Molecular Sciences. 2019, 20(15), 3746. URL: [Link]

  • Seizinger, D. E.; Dimitriades, B. Isolation and analysis of carbonyl compounds as oximes. Journal of Chromatographic Science. 1972, 10(11), 693-696. URL: [Link]

  • Fukuda, Y.; Ehara, M. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. Physical Chemistry Chemical Physics. 2022, 24(5), 3137-3144. URL: [Link]

  • Anthal, S.; et al. Crystal Structure of N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide. X-ray Structure Analysis Online. 2012, 28, 73-74. URL: [Link]

  • Uhegbu, F. O.; et al. Direct transformation of 2-acetylpyridine oxime esters into α-oxygenated imines in an Ir(III) complex. Dalton Transactions. 2017. URL: [Link]

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Solubility Profile and Thermodynamic Characterization of 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-Acetylpyridine oxime (CAS 1194-99-6) .

This guide is structured to serve researchers requiring both immediate handling data and the methodological framework to generate precise solubility curves for process optimization.

Executive Summary & Chemical Identity

4-Acetylpyridine oxime (also known as 1-(4-pyridinyl)ethanone oxime) is a critical pyridine derivative used as an intermediate in the synthesis of antimicrobial terpolymers, a ligand in coordination chemistry, and a reactivator of organophosphate-inhibited acetylcholinesterase.[1][2]

Its solubility behavior is governed by the competition between the polar pyridine ring/oxime headgroup and the hydrophobic aromatic core. Unlike its precursor (4-acetylpyridine), which is a liquid and moderately water-soluble, the oxime derivative is a crystalline solid with significantly reduced water solubility, necessitating the use of organic solvent systems for purification and reaction.

Property Data
CAS Number 1194-99-6
Molecular Formula

Molecular Weight 136.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 116°C – 146°C (Isomer dependent; E-isomer typically higher)
Key Functional Groups Pyridine nitrogen (H-bond acceptor), Oxime hydroxyl (H-bond donor/acceptor)

Solubility Profile in Organic Solvents[6]

The following classification is derived from synthetic protocols, recrystallization standards, and functional group analysis.

Qualitative Solubility Table

Note: "Soluble" implies >50 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <1 mg/mL.

Solvent ClassSpecific SolventSolubility StatusOperational Notes
Dipolar Aprotic DMSO Highly Soluble Primary solvent for NMR and biological assays. Hygroscopic nature of solvent may affect stability.
DMF Highly Soluble Standard reaction medium for terpolymer synthesis.
Protich (Alcohols) Ethanol Soluble Preferred solvent for recrystallization (often mixed with water). Dissolution is endothermic.
Methanol Soluble High solubility; suitable for transfer but prone to rapid evaporation.
Isopropanol Moderately Soluble Lower solubility than MeOH/EtOH; useful as an antisolvent in crystallization.
Esters Ethyl Acetate Moderately Soluble Good for extraction from aqueous basic layers.
Chlorinated Chloroform Soluble Used in chromatographic purification (silica gel).
Non-Polar Hexane / Toluene Insoluble Excellent antisolvents for precipitation/crystallization.
Aqueous Water Sparingly Soluble Precipitates immediately upon formation in aqueous NaOH. Solubility increases at low pH (protonation of pyridine N).
Mechanistic Insight: The "Solubility Switch"

The synthesis of 4-acetylpyridine oxime exploits its solubility profile. The precursor (4-acetylpyridine) is soluble in water.[2][3][4][5] Upon reaction with hydroxylamine, the formation of the oxime group (


) increases the lattice energy significantly due to intermolecular hydrogen bonding (Oxime O-H 

N-Pyridine), causing the product to crash out of the aqueous reaction media. This "solubility switch" is the primary purification step.

Thermodynamic Modeling of Solubility

For researchers developing crystallization processes, experimental data should be correlated using thermodynamic models. The dissolution of 4-acetylpyridine oxime in alcoholic solvents is an endothermic process (


) driven by entropy (

).
Recommended Models

To correlate mole fraction solubility (


) with temperature (

), the following models are industry standard for this class of heterocycles:
A. Modified Apelblat Equation

Used for high-precision correlation of solubility data in pure solvents.



  • A, B, C: Empirical parameters determined by regression.

  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution.
    
B. van't Hoff Equation

Used to determine thermodynamic parameters (


) over a narrow temperature range.


  • Slope (

    
    ):  Indicates energy required to break crystal lattice vs. solvation energy.
    
  • Intercept (

    
    ):  Indicates the disorder increase upon mixing.
    

Experimental Protocol: Determination of Solubility

Standard Operating Procedure (SOP)

Objective: Generate a precise solubility curve (Mole Fraction vs. Temperature) for 4-Acetylpyridine oxime in a target solvent (e.g., Ethanol).

Method A: Laser Monitoring (Dynamic Method)

Best for: Rapid generation of full curves.

  • Preparation: Weigh precisely

    
     grams of 4-Acetylpyridine oxime and 
    
    
    
    grams of solvent into a jacketed glass vessel.
  • Setup: Insert a magnetic stirrer and a laser turbidity probe.

  • Heating: Heat the mixture slowly (0.5 K/min) until the laser transmission hits 100% (complete dissolution). Record Temperature (

    
    ).
    
  • Cooling: Cool slowly until transmission drops (nucleation). Record

    
     (Metastable zone width = 
    
    
    
    ).
  • Iteration: Add more solute to the same vessel and repeat to get the next point on the curve.

Method B: Isothermal Gravimetric (Static Method)

Best for: High accuracy at specific temperatures.

  • Saturation: Add excess 4-Acetylpyridine oxime to 20 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24 hours.

  • Filtration: Stop stirring and allow to settle for 2 hours. Filter the supernatant through a 0.22

    
    m heated syringe filter.
    
  • Quantification:

    • Take a known mass of filtrate.

    • Evaporate solvent under vacuum.[6]

    • Weigh the dry residue until constant mass is achieved.

  • Calculation:

    
    
    

Visualizing the Solubility & Synthesis Workflow

The following diagram illustrates the relationship between the synthesis pathway and the solubility-driven purification logic.

SolubilityLogic Precursor 4-Acetylpyridine (Liquid, Water Soluble) Reaction Condensation Reaction (NaOH, pH > 7) Precursor->Reaction Add Reagent NH2OH·HCl (Aq. Solution) Reagent->Reaction Add Product_Aq 4-Acetylpyridine Oxime (Formed in Water) Reaction->Product_Aq Yields Precipitation Precipitation (Solubility Switch) Product_Aq->Precipitation Low Aq. Solubility (H-Bonding Network) Filtration Filtration & Wash (Remove NaCl/Impurities) Precipitation->Filtration Recrystallization Recrystallization (Solvent: Ethanol/H2O) Filtration->Recrystallization Dissolve in Hot EtOH FinalProduct Pure Crystals (E/Z Isomers) Recrystallization->FinalProduct Cooling

Caption: Solubility-driven synthesis and purification workflow for 4-Acetylpyridine oxime.

Applications & Implications

Polymer Synthesis (Terpolymers)
  • Solvent Selection: Synthesis of antimicrobial terpolymers (with formaldehyde and acetophenone) requires a common solvent for all monomers. DMF or DMSO is required as 4-Acetylpyridine oxime is insoluble in the non-polar monomers often used in bulk polymerization.

  • Causality: The oxime group provides the biocidal functionality but necessitates polar aprotic solvents to maintain homogeneity during polymerization.

Metal Extraction
  • Phase Distribution: In liquid-liquid extraction (e.g., extracting Zn(II) or Cu(II)), the oxime is dissolved in an organic phase (often modified with a co-solvent like octanol if using kerosene) to contact the aqueous metal solution.

  • Partition Coefficient: The hydrophobicity of the pyridine ring allows the neutral oxime-metal complex to partition into the organic layer.

Safety & Handling (SDS Highlights)
  • Inhalation: Use fume hoods; pyridine derivatives are respiratory irritants.

  • Skin/Eye: Wear nitrile gloves. The compound is an irritant.[7]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Oximes can undergo hydrolysis back to the ketone in the presence of strong acids and moisture.

References

  • National Toxicology Program (NTP). 4-Acetylpyridine: Physical and Chemical Properties.[4] Chemical Repository Database.[4] [Link]

  • Chauhan, N. P. S., & Ameta, S. C. (2011).[8] Synthesis, characterization, and biological activity of terpolymers derived from 4-acetylpyridine oxime.[9][10][11][12][13] Journal of Applied Polymer Science. [Link]

  • Organic Syntheses. Preparation of 4-Acetylpyridine oxime. Org.[14][6] Synth. Coll. Vol. [Link]

  • PubChem. Compound Summary: 4-Acetylpyridine.[2][4][8][12][13] National Library of Medicine. [Link]

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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylpyridine oxime is a versatile building block in synthetic and medicinal chemistry. A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is critical for its effective use in laboratory synthesis, process development, and quality control. This in-depth technical guide provides a comprehensive analysis of the melting point of 4-Acetylpyridine oxime, including the significant influence of geometric isomerism on this property. Furthermore, this guide addresses the challenges associated with determining its boiling point, postulating thermal decomposition as a limiting factor. Detailed, field-proven methodologies for the synthesis and melting point determination are provided to ensure scientific integrity and reproducibility.

Introduction: The Chemical Identity and Significance of 4-Acetylpyridine Oxime

4-Acetylpyridine oxime, with the chemical formula C₇H₈N₂O, is an oxime derivative of 4-acetylpyridine. Oximes are a class of organic compounds characterized by the C=NOH functional group and are synthesized through the condensation reaction of an aldehyde or ketone with hydroxylamine[1]. In the case of 4-acetylpyridine oxime, the starting material is the ketone 4-acetylpyridine. This compound and its derivatives are of significant interest in pharmaceutical and materials science due to the versatile reactivity of the oxime moiety and the presence of the pyridine ring, a common scaffold in drug discovery.

Accurate determination of physical constants like the melting and boiling points is a cornerstone of chemical characterization. These properties provide a primary indication of a compound's purity and are essential for designing reaction conditions, purification strategies, and formulation processes. This guide delves into the nuances of these properties for 4-acetylpyridine oxime, with a particular focus on the practical challenges and theoretical underpinnings that researchers may encounter.

Physicochemical Properties of 4-Acetylpyridine Oxime

A summary of the key physical properties of 4-acetylpyridine and its oxime derivative is presented below.

Property4-Acetylpyridine (Starting Material)4-Acetylpyridine Oxime
Melting Point 13-16 °C[2]E-isomer: 154–157 °C
Mixture of E/Z isomers: 122–146 °C
Boiling Point ~212 °C[2][3]Not experimentally determined (likely decomposes)

The Critical Role of Isomerism in the Melting Point of 4-Acetylpyridine Oxime

A key feature of oximes is their ability to exist as geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. In 4-acetylpyridine oxime, the substituents on the carbon are a methyl group and a 4-pyridyl group, while on the nitrogen, there is a hydroxyl group and a lone pair of electrons.

The synthesis of 4-acetylpyridine oxime typically yields a mixture of the E and Z isomers. These isomers, having different spatial arrangements of their atoms, exhibit distinct physical properties, most notably their melting points. The difference in melting points arises from the varying efficiencies with which the molecules can pack into a crystal lattice[4]. The shape of the molecule dictates the strength of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, within the crystal.

For 4-acetylpyridine oxime, the crude product from synthesis is a mixture of E and Z isomers and consequently has a broad melting range of 122–146 °C. The pure E-isomer, which can be isolated through recrystallization, exhibits a much sharper and higher melting point of 154–157 °C. This significant difference underscores the importance of purification and isomeric purity when characterizing this compound. The presence of the second isomer acts as an impurity, leading to a depression and broadening of the melting point range.

G cluster_E E-4-Acetylpyridine Oxime cluster_Z Z-4-Acetylpyridine Oxime E_C C E_N_pyridyl N-pyridyl E_C->E_N_pyridyl E_CH3 CH₃ E_C->E_CH3 E_N_oxime N E_C->E_N_oxime = E_OH OH E_N_oxime->E_OH Z_C C Z_N_pyridyl N-pyridyl Z_C->Z_N_pyridyl Z_CH3 CH₃ Z_C->Z_CH3 Z_N_oxime N Z_C->Z_N_oxime = Z_OH OH Z_N_oxime->Z_OH G start Start: Prepare Reagents dissolve_hydroxylamine Dissolve NH₂OH·HCl in Water start->dissolve_hydroxylamine add_naoh Add NaOH Solution to Generate Free Hydroxylamine dissolve_hydroxylamine->add_naoh add_ketone Add 4-Acetylpyridine to the Reaction Mixture add_naoh->add_ketone stir_reaction Stir at Room Temperature add_ketone->stir_reaction filter_crude Vacuum Filter Crude Product (E/Z Mixture) stir_reaction->filter_crude recrystallize Recrystallize from Hot Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Pure E-Isomer Crystals recrystallize->filter_pure dry_product Dry Final Product filter_pure->dry_product end End: Pure E-4-Acetylpyridine Oxime dry_product->end

Caption: Synthesis and Purification Workflow.

Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of 4-acetylpyridine oxime is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.[5]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm of solid is at the bottom of the tube.[1][6]

  • Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.[7]

    • Heat the sample rapidly to about 20 °C below the expected melting point (based on literature values or a preliminary rough determination).[5]

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5][7]

    • Record the melting range:

      • The first temperature is when the first droplet of liquid is observed in the sample.

      • The second temperature is when the last crystal of the solid melts completely, and the sample is a clear liquid.[7]

  • Purity Assessment: A pure compound will have a sharp melting range of 0.5-1.5 °C. A broad melting range is indicative of impurities, which could include the other geometric isomer.

Conclusion

The melting point of 4-acetylpyridine oxime is a critical parameter that is significantly influenced by its isomeric purity. The pure E-isomer melts at 154–157 °C, whereas a mixture of E and Z isomers melts over a broader and lower range. In contrast, an experimental boiling point for 4-acetylpyridine oxime is not reported, and evidence suggests that the compound is thermally labile and decomposes upon heating. For researchers and drug development professionals, it is imperative to consider the isomeric composition when working with this compound and to rely on melting point determination as a key indicator of purity. The protocols provided in this guide offer a reliable framework for the synthesis and characterization of 4-acetylpyridine oxime, ensuring data integrity and reproducibility in a research and development setting.

References

  • CAS Common Chemistry. 4-Acetylpyridine. [Link]

  • PubChem. 4-Acetylpyridine. [Link]

  • The Good Scents Company. 4-acetyl pyridine. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • Quora. Could E-Z configuration affect the melting point of a compound? If yes, how?. (2021-12-17). [Link]

  • ACS Publications. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Asian Journal of Chemistry. Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

  • Doc Brown's Chemistry. E/Z (cis/trans) isomerism. [Link]

  • ChemRxiv. Predicting Elemental Boiling Points from First Principles. [Link]

  • ACS Publications. Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. [Link]

  • MDPI. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. (2022-07-08). [Link]

  • Grokipedia. Oxime. [Link]

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  • University of Technology. experiment (1) determination of melting points. (2021-09-19). [Link]

  • Frontiers. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. [Link]

  • MDPI. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024-12-30). [Link]

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  • PubMed. Thermal decomposition mechanism of O-acetyl-4-O-methylglucurono-xylan. [Link]

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The Role of 4-Acetylpyridine Oxime in the Neber Rearrangement: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Neber rearrangement is a powerful synthetic transformation for the conversion of ketoximes into α-amino ketones, a motif of high value in medicinal and process chemistry. This technical guide provides an in-depth examination of the Neber rearrangement using 4-Acetylpyridine oxime as a key substrate. We will dissect the core mechanism, explain the critical role of the pyridyl moiety in influencing reactivity, and provide detailed, field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic rearrangement with a heteroaromatic substrate, offering both mechanistic clarity and practical, actionable methodologies.

Part 1: Foundational Principles of the Neber Rearrangement

First reported by P. W. Neber and A. v. Friedolsheim in 1926, the Neber rearrangement is a base-promoted organic reaction that transforms a ketone-derived oxime into an α-amino ketone.[1] The overall transformation is a cornerstone of organic synthesis, providing a reliable route to a crucial functional group that serves as a precursor for many heterocyclic compounds and pharmaceutical agents.[2][3]

The generally accepted mechanism proceeds through three key stages:

  • Activation of the Oxime: The hydroxyl group of the oxime is not a suitable leaving group. Therefore, it must first be activated, typically by conversion to an O-sulfonate ester, most commonly a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl).[4][5] This transforms the hydroxyl into a tosylate group, which is an excellent leaving group.

  • Azirine Formation: In the presence of a strong, non-nucleophilic base (e.g., an alkoxide), a proton is abstracted from the α-carbon. The resulting carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution to form a strained, three-membered heterocycle known as a 2H-azirine.[1][4] This intermediate can often be isolated.[1]

  • Hydrolysis: The final step involves the hydrolysis of the azirine intermediate, typically under aqueous conditions, which opens the strained ring to yield the final α-amino ketone product.[4][5]

A competing side reaction that must often be managed is the Beckmann rearrangement, which can also be initiated by the activation of the oxime.[4][6] Careful selection of reaction conditions is paramount to favor the desired Neber pathway.

Part 2: The Specific Role and Mechanism of 4-Acetylpyridine Oxime

The use of 4-Acetylpyridine oxime as a substrate introduces specific electronic considerations that influence the course of the Neber rearrangement. The pyridine ring, being an electron-withdrawing heterocycle, plays a crucial role in the reactivity of the molecule.

2.1 Electronic Influence of the Pyridyl Moiety

The primary influence of the 4-pyridyl group is the acidification of the protons on the adjacent methyl group (the α-carbon). The electron-withdrawing nature of the nitrogen-containing ring stabilizes the carbanion formed after deprotonation by the base. This enhanced acidity facilitates the initial and rate-determining deprotonation step, often allowing for milder reaction conditions compared to substrates with electron-donating or neutral alkyl groups.

2.2 Mechanistic Pathway

The rearrangement of 4-Acetylpyridine oxime follows the classical Neber pathway, as detailed below.

Neber_Mechanism Mechanism of Neber Rearrangement for 4-Acetylpyridine Oxime sub 4-Acetylpyridine Oxime act Activation with TsCl (Pyridine solvent) sub->act Step 1 tos Oxime Tosylate (Activated Intermediate) act->tos dep Deprotonation (Base, e.g., EtO⁻) tos->dep Step 2 car Carbanion (Anion) (Resonance Stabilized) dep->car cyc Intramolecular Cyclization (SNi) car->cyc Step 3 azi 2H-Azirine Intermediate cyc->azi hyd Hydrolysis (H₂O) azi->hyd Step 4 pro α-Amino Ketone (Final Product) hyd->pro Neber_Workflow Experimental Workflow for Neber Rearrangement prep_base Prepare Sodium Ethoxide in Absolute Ethanol cool Cool Base Solution to 0-5 °C prep_base->cool add_tos Add Oxime Tosylate in Absolute Ethanol (Maintain 0-5 °C) cool->add_tos warm Allow to Warm to Room Temperature (1 hr) add_tos->warm precip Dilute with Anhydrous Ether & Filter Precipitate (Potassium p-toluenesulfonate) warm->precip gas Bubble HCl Gas through Filtrate precip->gas isolate_hcl Collect Precipitate (Product Dihydrochloride) gas->isolate_hcl neutralize Dissolve in H₂O & Basify with Na₂CO₃ (pH >10) isolate_hcl->neutralize extract Extract with Chloroform (4x) neutralize->extract dry_conc Dry (MgSO₄) & Concentrate to Yield Final Product (Oil) extract->dry_conc

Caption: Laboratory workflow for the rearrangement step.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.

    • Cool the resulting solution to 0-5 °C.

    • Add a solution of 4-acetylpyridine oxime tosylate (1.0 eq.) in absolute ethanol dropwise to the stirred ethoxide solution, maintaining the temperature between 0-5 °C. [7]A precipitate of potassium p-toluenesulfonate will form.

    • Allow the mixture to warm to room temperature and stir for 1 hour. [7] 5. Dilute the mixture with anhydrous ether and filter by suction to remove the sulfonate salt. [7] 6. Work-up & Isolation: Bubble hydrogen chloride gas through the combined ether filtrates. The product will precipitate as its dihydrochloride salt. [7] 7. Collect the salt by filtration. To obtain the free base, dissolve the salt in water and add sodium carbonate until the pH is >10. [7] 8. Extract the aqueous layer multiple times with chloroform. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final α-amino ketone as an oil. [7] 3.4 Summary of Reaction Data

The following table summarizes typical yields and physical data for the key steps described.

StepProductTypical Yield (%)Melting Point (°C)Key Analytical Notes
Oximation(E)-4-Acetylpyridine Oxime66-69% (after recrystallization)154-157Crude product is a 5:1 E/Z mixture by ¹H NMR. [7]
Tosylation4-Acetylpyridine Oxime Tosylate95%79-81Formation of pyridine hydrochloride precipitate is a key visual cue. [7]
Rearrangement2-Amino-1-(pyridin-4-yl)ethan-1-one~60-70% (overall)(Isolated as oil)Product is typically isolated as the dihydrochloride salt before conversion to the free base.

Part 4: Applications in Drug Development

α-Amino ketones are highly versatile synthetic intermediates. The product of this specific rearrangement, 2-amino-1-(pyridin-4-yl)ethan-1-one, is a valuable building block for a variety of heterocyclic structures. The presence of the primary amine and the ketone, coupled with the pyridyl ring, allows for entry into diverse chemical space relevant to drug discovery, including the synthesis of:

  • Imidazoles: Condensation with various reagents can form substituted imidazoles, a common scaffold in medicinal chemistry.

  • Pyrazines: Reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazine rings.

  • Other Heterocycles: The reactive handles allow for a wide range of cyclization and condensation reactions.

The Neber rearrangement provides a reliable and scalable route to these important precursors from simple starting materials. [8]

Part 5: Conclusion

The Neber rearrangement of 4-Acetylpyridine oxime is a robust and efficient method for the synthesis of 2-amino-1-(pyridin-4-yl)ethan-1-one. The electron-withdrawing nature of the pyridine ring facilitates the key deprotonation step, making it a favorable substrate for this transformation. By carefully controlling the reaction sequence—activation of the oxime to a tosylate, base-promoted rearrangement via an azirine intermediate, and subsequent hydrolysis—researchers can access a valuable α-amino ketone building block. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists aiming to utilize this classic reaction in their synthetic endeavors.

References

  • Wikipedia. Neber rearrangement . Available at: [Link]

  • Organic Chemistry. Neber Rearrangement Mechanism . YouTube. Available at: [Link]

  • Grokipedia. Neber rearrangement . Available at: [Link]

  • Organic Syntheses. α-(4-PYRIDYL)ETHYLAMINE DIHYDROCHLORIDE . Organic Syntheses Procedure. Available at: [Link]

  • O'Brien, C. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement) . Chemical Reviews, 64(2), 81–89. Available at: [Link]

  • Padwa, A., & Rashatasakhon, P. (2006). The Neber Route to Substituted Indoles . National Institutes of Health. Available at: [Link]

  • STUDY BASED MATERIAL. Neber Rearrangement / M.Sc. chemistry / semester 4 / organic synthesis . YouTube. Available at: [Link]

  • Chemistry LibreTexts. 3.3: Rearrangements . Available at: [Link]

  • Master Organic Chemistry. Introduction to Rearrangement Reactions . Available at: [Link]

  • ResearchGate. Neber rearrangement . Available at: [Link]

  • Scott, A. I., & McCapra, F. The Neber Rearrangement . Organic Reactions. Available at: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement . Available at: [Link]

  • Slideshare. Neber rearrgment . Available at: [https://www.slideshare.net/PRUTHVIRAJ K/neber-rearrgment]([Link] K/neber-rearrgment)

  • Organic Chemistry Portal. Beckmann Rearrangement . Available at: [Link]

  • Reddit. Can anyone explain the mechanism how this reaction beckmann rearrangement is occurring in presence of TsCl any pyridine? . Available at: [Link]

  • SynArchive. Neber Rearrangement . Available at: [Link]

  • ResearchGate. Neber Rearrangement . Available at: [Link]

  • Chemistry Steps. Beckmann Rearrangement . Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis . Available at: [Link]

  • Professor Dave Explains. Beckmann Rearrangement . YouTube. Available at: [Link]

  • Michigan State University Chemistry. Rearrangement . Available at: [Link]

  • Ooi, T., Takahashi, M., Doda, K., & Maruoka, K. (2001). Asymmetric Induction in the Neber Rearrangement of Simple Ketoxime Sulfonates under Phase-Transfer Conditions: Experimental Evidence for the Participation of an Anionic Pathway . Journal of the American Chemical Society, 123(14), 3323–3324. Available at: [Link]

  • ResearchGate. The Neber Rearrangement . Available at: [Link]

  • Organic Syntheses. 2,4-DIPHENYLPYRIDINE . Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination . Available at: [Link]

  • Ball, M., & Skrydstrup, T. (2021). Recent advances in the synthesis of α-amino ketones . Organic & Biomolecular Chemistry, 19(1), 25-39. Available at: [Link]

  • ResearchGate. Synthesis of α‐amino ketones 4 via the Neber rearrangement . Available at: [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Neber Rearrangement . In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

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Technical Guide: Medicinal Chemistry Applications of 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylpyridine oxime (4-APO) represents a critical scaffold in medicinal chemistry, distinct from its more common isomer, 2-acetylpyridine oxime. While the 2-isomer is frequently utilized for its chelating ability (N,N-bidentate coordination), 4-APO serves two distinct, high-value roles: (1) as the lipophilic precursor to quaternary pyridinium reactivators (4-PAM analogues) for organophosphate poisoning, offering superior blood-brain barrier (BBB) penetration compared to traditional antidotes; and (2) as a bridging ligand in the design of polynuclear platinum and palladium anticancer complexes. This guide details the physicochemical properties, mechanistic applications, and validated synthetic protocols for integrating 4-APO into drug discovery pipelines.

The Pharmacophore: Structural & Physicochemical Properties

The utility of 4-APO acts on its ability to function as both a nucleophile (via the oxime oxygen) and a monodentate nitrogen donor (via the pyridine ring).

Isomerism and Stability

Unlike 2-acetylpyridine oxime, 4-APO cannot form stable 5-membered chelate rings with transition metals due to the para positioning of the nitrogen relative to the oxime group. This geometric constraint forces it to act primarily as a bridging ligand , facilitating the formation of supramolecular metal-organic frameworks (MOFs) or dinuclear metallodrugs.

  • E/Z Isomerism: The synthesis of 4-APO typically yields a mixture of E (trans) and Z (cis) isomers. The E-isomer is thermodynamically more stable and is the active pharmacophore for AChE reactivation.

  • pKa: The pyridine nitrogen has a pKa of approx. 5.2, while the oxime proton has a pKa

    
     11. This differentiation allows for selective protonation or metallation depending on pH.
    
Comparative Profile: 4-APO vs. 2-APO
Feature4-Acetylpyridine Oxime (4-APO)2-Acetylpyridine Oxime (2-APO)
Coordination Mode Monodentate or Bridging (Polymeric)Bidentate Chelation (Monomeric)
Primary Med Chem Use BBB-penetrating AChE ReactivatorsAnalytical Reagent / Mononuclear Metallodrugs
Lipophilicity (LogP) Higher (Linear symmetry)Lower (Dipolar clustering)
BBB Permeability High (in quaternary forms)Low (in quaternary forms)

Neuroprotection: Acetylcholinesterase (AChE) Reactivation[1][2][3]

The most critical application of 4-APO is its conversion into quaternary ammonium salts (e.g., 4-PAM), which serve as antidotes for organophosphate (OP) nerve agents (Sarin, VX) and pesticides.

Mechanism of Action

Organophosphates inhibit AChE by phosphorylating the serine hydroxyl group in the enzyme's active site.[1] 4-APO derivatives reactivate the enzyme via nucleophilic attack :

  • The oxime group enters the catalytic gorge of AChE.

  • The nucleophilic oxygen of the oxime attacks the phosphorus atom of the OP-enzyme complex.

  • The OP moiety is transferred to the oxime (forming a phosphyloxime), liberating the active enzyme.

The "4-PAM" Advantage

While 2-PAM (Pralidoxime) is the FDA-approved standard, it is a permanent cation with poor BBB penetration. Derivatives of 4-APO have shown superior central nervous system (CNS) bioavailability. The para substitution reduces the polar surface area relative to the ortho isomer, facilitating passive transport across the endothelial cells of the BBB before quaternization or as pro-drugs.

Pathway Visualization

The following diagram illustrates the reactivation mechanism.

AChE_Reactivation Inhibited Phosphorylated AChE (Inactive) Transition Transition State (Trigonal Bipyramidal) Inhibited->Transition Nucleophilic Attack Oxime 4-APO Derivative (Nucleophile) Oxime->Transition Reactivated Native AChE (Active) Transition->Reactivated Leaving Group Release Byproduct Phosphyloxime (Excreted) Transition->Byproduct

Caption: Nucleophilic reactivation of OP-inhibited Acetylcholinesterase by 4-APO derivatives.

Bio-Inorganic Applications: Metallodrugs

4-APO is a versatile ligand for Platinum(II) and Palladium(II) anticancer agents. Unlike cisplatin, which targets DNA via intrastrand crosslinks, 4-APO complexes often exhibit trans-geometry or polynuclear structures, allowing them to overcome cisplatin resistance.

Cytotoxicity Mechanism
  • Target: DNA intercalation and minor groove binding.

  • Selectivity: The pyridine ring facilitates intercalation between base pairs, while the oxime moiety can participate in hydrogen bonding with DNA phosphate backbones.

  • Activity: Palladium(II) complexes of 4-APO have demonstrated IC50 values in the micromolar range against HeLa (cervical) and MCF-7 (breast) cancer cell lines, often outperforming cisplatin in resistant lines due to different cellular uptake mechanisms.

Experimental Protocols

Validated Synthesis of 4-Acetylpyridine Oxime

Source: Adapted from Organic Syntheses (Ref 1).

Principle: Condensation of a ketone with hydroxylamine hydrochloride in a buffered alkaline medium.[2]

Reagents:

  • 4-Acetylpyridine (0.30 mol)[2][3]

  • Hydroxylamine hydrochloride (0.36 mol)[2][3]

  • Sodium Hydroxide (20% aqueous solution)[2][3]

Protocol:

  • Preparation: Dissolve 25.0 g of hydroxylamine hydrochloride in 50 mL water. Add this to 70 mL of 20% NaOH in a 500 mL flask.

  • Addition: Cool the mixture to 0–5°C. Add 36.3 g of 4-acetylpyridine in a single portion with vigorous magnetic stirring.

  • Reaction: Stir at 0–5°C for 2 hours. A white precipitate will form rapidly.

  • Work-up: Collect the precipitate by suction filtration. Wash with 500 mL of ice-cold water to remove residual salts.

  • Purification: Recrystallize from hot water (approx. 600 mL).

    • Self-Validation Check: The melting point of the pure E-isomer should be 154–157°C .[3] If the melting point is 122–146°C, the product is a mixture of E and Z isomers.[2][3]

Synthesis_Workflow Start Reactants: 4-Acetylpyridine + NH2OH·HCl Step1 Basification (NaOH) pH Adjustment Start->Step1 Step2 Condensation 0-5°C, 2 Hours Step1->Step2 Step3 Filtration & Wash (Remove NaCl) Step2->Step3 Step4 Recrystallization (Hot Water) Step3->Step4 QC QC Validation: MP: 154-157°C NMR: E-isomer confirmation Step4->QC

Caption: Step-by-step synthesis and validation workflow for high-purity 4-Acetylpyridine oxime.

Ellman’s Assay for AChE Reactivation

Purpose: To quantify the efficacy of 4-APO derivatives in reactivating phosphorylated AChE.

  • Inhibition: Incubate Acetylcholinesterase (human recombinant or electric eel) with the organophosphate (e.g., Paraoxon) for 10 minutes to achieve >90% inhibition.

  • Reactivation: Add the 4-APO derivative (10–100 µM) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Acetylthiocholine (substrate) and DTNB (Ellman’s reagent).

  • Measurement: Monitor absorbance at 412 nm . The production of the yellow TNB anion indicates restored enzyme activity.

  • Calculation:

    
    
    

References

  • Organic Syntheses. "4-Acetylpyridine oxime." Org.[4][5] Synth.1998 , Coll.[6] Vol. 9, 9. [Link]

  • National Institutes of Health (PubMed). "Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates." Int J Mol Sci.[7]2021 . [Link]

  • ResearchGate. "Synthesis, Biological activities of chalcones and novel 4-acetylpyridine oximes." ResearchGate Publications. [Link]

  • MDPI. "Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments." Int. J. Mol.[7] Sci.2021 , 22(15), 8271.[7] [Link]

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The Multifaceted Biological Activities of 4-Acetylpyridine Oxime Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the quest for novel pharmacophores with diverse biological activities remains a paramount objective. Among the myriad of heterocyclic compounds, pyridine oximes, and specifically 4-acetylpyridine oxime derivatives, have emerged as a particularly promising scaffold. Their inherent structural features offer a unique combination of hydrogen bonding capabilities, metal-chelating properties, and the potential for diverse chemical modifications, making them attractive candidates for therapeutic development. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the varied activities of 4-acetylpyridine oxime derivatives, tailored for researchers, scientists, and drug development professionals. Our focus will be on providing not just a catalog of activities, but a deeper understanding of the structure-activity relationships and the experimental rationale that underpins the investigation of these compelling molecules.

The Chemistry of 4-Acetylpyridine Oxime Derivatives: A Foundation for Biological Exploration

The synthesis of 4-acetylpyridine oxime derivatives typically begins with the reaction of 4-acetylpyridine with hydroxylamine hydrochloride. This initial reaction can be followed by a variety of synthetic modifications to the oxime group or the pyridine ring, allowing for the creation of a diverse library of compounds.

A common synthetic route involves a Claisen-Schmidt condensation of 4-acetylpyridine with an aromatic aldehyde to form a chalcone, which then serves as a precursor for the synthesis of the corresponding oxime.

General Synthetic Protocol: From Chalcone to Oxime

This protocol outlines a general method for the synthesis of 4-acetylpyridine oxime derivatives starting from a chalcone precursor.

Materials:

  • 4-Acetylpyridine-derived chalcone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or other appropriate solvent

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents

Step-by-Step Procedure:

  • Dissolution: Dissolve the 4-acetylpyridine-derived chalcone (1 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base like sodium acetate (2-3 equivalents) to the solution. The base is crucial for neutralizing the HCl released from the hydroxylamine hydrochloride.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate to monitor the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-acetylpyridine oxime derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3_7 Caspase-3, -7 (Executioner) Caspase8->Caspase3_7 DNA_Damage DNA Damage/ Cellular Stress p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis 4-Acetylpyridine_Oxime 4-Acetylpyridine Oxime Derivative 4-Acetylpyridine_Oxime->DNA_Damage 4-Acetylpyridine_Oxime->Bax 4-Acetylpyridine_Oxime->Bcl2

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways, with potential points of intervention for 4-acetylpyridine oxime derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the cytotoxicity of novel compounds using the MTT assay. [1][2][3][4] Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered) [3]* Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in the CO₂ incubator. [4]4. MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL). [3][4]5. Formazan Crystal Formation: Incubate the plate for 2-4 hours in the CO₂ incubator to allow for the formation of formazan crystals by viable cells. [3]6. Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [2][4]Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. [2]8. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer properties, 4-acetylpyridine oxime derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. [5][6]

Efficacy Against Bacterial and Fungal Strains

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. [5][6]

Compound/Derivative Microorganism MIC (µg/mL) Reference
Pyridine Derivatives
Nicotinoyl thioureas S. aureus 31.25 - 62.5 [5]
E. faecalis 31.25 - 62.5 [5]
E. coli 31.25 - 62.5 [5]
A. baumannii 31.25 - 62.5 [5]
P. aeruginosa 31.25 - 62.5 [5]
Pyridine salts S. aureus 0.02 - 6 mM [5]
B. subtilis 0.02 - 6 mM [5]
E. coli 0.02 - 6 mM [5]
P. aeruginosa 0.02 - 6 mM [5]
A. niger 0.1 - 12 mM [5]

| | C. albicans | 0.1 - 12 mM | [5]|

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the broth microdilution method for determining the MIC of novel antimicrobial compounds.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Incubator

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition: Targeting Key Biological Processes

The biological activity of 4-acetylpyridine oxime derivatives also extends to the inhibition of specific enzymes, most notably acetylcholinesterase (AChE). [7][8][9]

Acetylcholinesterase Inhibition: A Therapeutic Target

AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to an accumulation of acetylcholine, which is a therapeutic strategy for conditions like Alzheimer's disease. Pyridine oximes are well-known as reactivators of AChE inhibited by organophosphorus compounds, but they can also act as direct inhibitors of the enzyme. [7][8] The inhibitory potency is typically quantified by the IC₅₀ value. Structure-activity relationship (SAR) studies have shown that the position of the oxime group on the pyridine ring and the nature of the substituents can significantly influence the inhibitory activity. [8][9]

Oxime Derivative Enzyme IC₅₀ (mM) Reference
HI-6 Acetylcholinesterase 0.020 [7]
K114 Acetylcholinesterase 0.0021 [7]
K127 Acetylcholinesterase 0.175 [7]
K203 Acetylcholinesterase 0.036 [7]
Compound 21 (ortho oxime) Human recombinant AChE 1.1 [8]

| Compound 16 (ortho oxime) | Human recombinant AChE | 2.2 | [8]|

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric method for measuring AChE inhibition based on the Ellman's reagent.

Materials:

  • 96-well microplates

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (inhibitors)

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Color Development: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance of the wells at 412 nm at different time points using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Caption: Workflow for the acetylcholinesterase inhibition assay.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of 4-acetylpyridine oxime derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. [8][10][11][12] Key structural features that have been shown to influence activity include:

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. [12]* Modifications of the Oxime Group: The geometry (E/Z isomerism) of the oxime and the presence of substituents on the oxime oxygen can influence potency and selectivity. [3]* Overall Lipophilicity: The lipophilicity of the molecule, often expressed as logP, plays a critical role in its ability to cross cell membranes and reach its target.

For instance, in some series of pyridine derivatives, the presence of hydrophilic substituents on an attached phenyl ring has been shown to increase cytotoxic activity. [11]Conversely, bulky groups can sometimes lead to a decrease in activity. [12]

Future Directions and Conclusion

The diverse biological activities of 4-acetylpyridine oxime derivatives make them a highly attractive scaffold for further investigation in drug discovery. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties provide a strong foundation for the development of novel therapeutic agents.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogs with systematic modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to gain a deeper understanding of their biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in preclinical animal models of disease.

References

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. (n.d.). PubMed Central. [Link]

  • Synthesis and In Vitro Antitumor Activity of Naringenin Oxime and Oxime Ether Derivatives. (n.d.). MDPI. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). PubMed Central. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. [Link]

  • Interactions of pyridinium oximes with acetylcholinesterase. (2010). PubMed. [Link]

  • Synthesis and evaluation of some steroidal oximes as cytotoxic agents: structure/activity studies (I). (2009). PubMed. [Link]

  • Structure of Oxime derivatives with anticancer activity. (n.d.). ResearchGate. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). PubMed. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). PubMed. [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). MDPI. [Link]

  • Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. (n.d.). MDPI. [Link]

  • Screening of IC 50 values of oximes as hrAChE inhibitors with the oxime... (n.d.). ResearchGate. [Link]

  • OXIMES AS INHIBITORS OF ACETYLCHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. (2011). Military Medical Science Letters. [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (n.d.). MDPI. [Link]

  • Structure–activity relationship study and the effect of substituted... (n.d.). ResearchGate. [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. [Link]

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  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). PubMed Central. [Link]

  • Some reported VEGFR-2 inhibitors (I, II, III, and IV) and the target... (n.d.). ResearchGate. [Link]

  • [Antimicrobial activity of new 4,4'-bipyridine derivatives: and in vitro study]. (n.d.). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). PubMed Central. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. [Link]

  • Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells. (n.d.). PubMed. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Semantic Scholar. [Link]

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4-Acetylpyridine Oxime: A Versatile Scaffold in Heterocyclic Chemistry and Drug Design

[1]

Executive Summary

4-Acetylpyridine oxime (4-APO) is a pivotal nitrogenous intermediate bridging basic pyridine chemistry with complex heterocyclic synthesis and pharmaceutical development.[1] While historically recognized as a precursor to the 4-aminopyridine class of monoamine oxidase inhibitors, its modern utility has expanded into two critical domains: (1) as a privileged scaffold for acetylcholinesterase (AChE) reactivators (antidotes for organophosphate poisoning) and (2) as a directing group for transition-metal-catalyzed C–H functionalization. [1]

This guide provides a rigorous technical analysis of 4-APO, detailing its synthesis, mechanistic behaviors (Beckmann rearrangement, metal coordination), and specific protocols for its application in constructing bioactive heterocycles.[1]

Chemical Profile & Reactivity

IUPAC Name: (1E)-1-(pyridin-4-yl)ethan-1-one oxime CAS Registry Number: 1194-99-6 Molecular Formula: C₇H₈N₂O Molecular Weight: 136.15 g/mol [1]

Structural Dynamics

4-APO exists primarily as the E-isomer due to steric repulsion between the methyl group and the pyridine ring in the Z-configuration.[1] However, in solution, acid-catalyzed tautomerization can occur.[1] The oxime moiety provides three distinct reactive sites:

  • Oxime Nitrogen: Nucleophilic character; site of alkylation to form nitrones or oxime ethers.[1]

  • Oxime Oxygen: Nucleophilic; participates in O-acylation/alkylation (e.g., synthesis of directing groups).[1]

  • Pyridine Nitrogen: Basic (pKa ~5.2); site of quaternization (critical for AChE reactivators) or metal coordination.[1]

Stability & Handling
  • Thermal Stability: Stable at room temperature but susceptible to Beckmann rearrangement or fragmentation at elevated temperatures (>150°C) or under acidic conditions.[1]

  • Shock Sensitivity: While 4-APO is generally stable, related isomers (e.g., 3-acetylpyridine oxime) have reported low-level shock sensitivity.[1] Standard safety protocols for oximes should be observed.

Mechanistic Pathways & Transformations

The utility of 4-APO stems from its ability to undergo divergent reaction pathways.[1] The following diagram illustrates the core transformations available from this building block.

GStart4-AcetylpyridineOxime (4-APO)Amide4-Acetylaminopyridine(Amide)Start->AmideBeckmann Rearrangement(H+, Heat)Amine1-(4-Pyridyl)ethylamine(Primary Amine)Start->AmineReduction(Zn/AcOH or H2/Pd)IsoxazoleIsoxazole Derivatives(Heterocycles)Start->IsoxazoleNitrile OxideCycloadditionDirectingOrtho-FunctionalizedPyridineStart->DirectingPd-CatalyzedC-H ActivationAChEBis-PyridiniumReactivatorsStart->AChELinker Alkylation(Bis-Quaternization)

Figure 1: Divergent synthetic pathways for 4-Acetylpyridine Oxime.

Synthetic Applications (The Core)

Synthesis of 4-Acetylpyridine Oxime

The synthesis is a robust condensation reaction.[1] The use of sodium hydroxide as a base is preferred over pyridine to simplify purification and avoid pyridine hydrochloride contamination.

Protocol 1: Preparation of (E)-4-Acetylpyridine Oxime

  • Reagents: 4-Acetylpyridine (36.3 g, 0.30 mol), Hydroxylamine hydrochloride (25.0 g, 0.36 mol), 20% NaOH (70 mL).[1]

  • Procedure:

    • Dissolve hydroxylamine HCl in 50 mL water and add to 20% NaOH in a 500 mL flask.

    • Add 4-acetylpyridine in one portion with vigorous stirring. A precipitate forms rapidly.[1]

    • Stir at 0–5°C for 2 hours.

    • Filter the precipitate, wash with 500 mL cold water.[1]

    • Purification: Recrystallize from hot water (dissolve in 600 mL, cool slowly to 30°C).

    • Yield: ~66–69% pure E-isomer (mp 154–157°C).[1]

  • Validation: 1H NMR (DMSO-d6) shows OH proton resonance at δ 11.65 for the E-isomer (vs δ 10.97 for Z).[1]

  • Source: Organic Syntheses, Coll.[1] Vol. 7, p.149 (1990).[1]

The Beckmann Rearrangement

This reaction converts 4-APO into 4-acetylaminopyridine.[1] The mechanism involves the protonation of the oxime hydroxyl, followed by the migration of the alkyl/aryl group anti to the leaving group.

Self-Validating Check:

  • If the product is the amide (4-acetylaminopyridine), the IR spectrum will show a strong carbonyl stretch around 1680 cm⁻¹ (Amide I) and N-H stretch around 3300 cm⁻¹.[1]

  • If the reaction fails or fragments (Beckmann fragmentation), a nitrile (4-cyanopyridine) peak at ~2230 cm⁻¹ may appear.[1]

Isoxazole Synthesis via Nitrile Oxides

4-APO serves as a precursor to nitrile oxides, which undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles.[1] This is a powerful method for generating library compounds for high-throughput screening.[1]

Protocol 2: One-Pot Isoxazole Synthesis

  • Reagents: 4-APO (1.0 eq), Terminal Alkyne (1.2 eq), Chloramine-T (1.2 eq) or NCS/Pyridine, Ethanol/Water (1:1).[1]

  • Mechanism:

    • In situ chlorination of the oxime to form the hydroximoyl chloride.

    • Base-mediated dehydrohalogenation to generate the nitrile oxide dipole.[1]

    • [3+2] Cycloaddition with the alkyne.

  • Procedure:

    • Dissolve 4-APO in EtOH/H2O.

    • Add Chloramine-T trihydrate (oxidant) and stir for 10 min.

    • Add the alkyne and reflux for 4–6 hours.

    • Extract with ethyl acetate.[1][2][3]

  • Note: This avoids the isolation of unstable nitrile oxides.

Pharmaceutical Relevance: AChE Reactivators

The most critical application of 4-APO is in the synthesis of bis-pyridinium oximes (e.g., Obidoxime analogs), which are standard antidotes for organophosphate (nerve agent) poisoning.[1]

Mechanism of Action

Organophosphates (OP) inhibit Acetylcholinesterase (AChE) by phosphorylating the serine hydroxyl group in the active site.[4] 4-APO derivatives reactivate the enzyme via nucleophilic attack of the oxime oxygen on the phosphorus atom, displacing the OP and restoring enzyme function.

AChE_ReactivationStep1Inhibited AChE(Serine-O-P-Organic)TransitionTransition State(Oxime-P-Enzyme Complex)Step1->Transition Nucleophilic AttackReactivator4-APO Derivative(Nucleophilic Oxime)Reactivator->TransitionRestoredActive AChE(Free Serine-OH)Transition->Restored Leaving Group DepartureProductPhosphorylated Oxime(Eliminated Toxin)Transition->Product

Figure 2: Mechanism of AChE reactivation by pyridine oximes.

Synthesis of Bis-Pyridinium Linkers

To increase affinity for the AChE active site, two pyridine oxime units are often linked by an aliphatic chain.[1]

Protocol 3: Synthesis of Bis-Pyridinium Oximes (General)

  • Reagents: 4-APO (2.0 eq), 1,3-Dibromopropane (1.0 eq), Acetone or Acetonitrile.[1]

  • Procedure:

    • Dissolve 4-APO in dry acetonitrile.

    • Add 1,3-dibromopropane dropwise.[1]

    • Reflux for 24–48 hours.[1] The bis-quaternary salt precipitates.[1]

    • Filter and wash with cold ether/acetone.[1]

  • Critical Control Point: The reaction must be kept strictly anhydrous to prevent hydrolysis of the bromide linker or the oxime.

Advanced Application: C–H Activation Directing Group

Recent catalysis research utilizes O-acetylated 4-APO as a directing group.[1] The oxime nitrogen coordinates to Palladium(II), directing activation to the ortho position of the aromatic ring (or the methyl group in some cases).

  • Transformation: Pd-catalyzed acetoxylation or arylation.[1][5]

  • Advantage: The O-acetyl oxime is a "transformable" directing group; after functionalization, the N-O bond can be cleaved to yield the free ketone or amine.[1]

Safety & References

Safety Considerations
  • Toxicity: Pyridine derivatives are generally toxic and potential irritants.[1] Handle in a fume hood.

  • Thermal Hazard: Oximes can undergo thermal runaway.[1] Do not distill oxime residues to dryness.[1]

  • Chemical Compatibility: Avoid strong oxidizing agents unless specifically controlling the reaction (e.g., nitrile oxide formation).[1]

References
  • Synthesis of 4-Acetylpyridine Oxime: LaMattina, J. L., & Suleske, R. T. (1990).[1] Organic Syntheses, Coll.[1] Vol. 7, 149. Link[1]

  • Beckmann Rearrangement Mechanism: Gawley, R. E. (1988).[1] Organic Reactions, 35, 1–420.[1] Link[1]

  • AChE Reactivators (Review): Kuca, K., et al. (2006).[1] "Oximes as antidotes against nerve agents: Structure-activity relationship."[1] Mini-Reviews in Medicinal Chemistry, 6(3), 269-277.[1] Link

  • Isoxazole Synthesis via Nitrile Oxides: Himo, F., et al. (2005).[1][6] "Cycloaddition of alkynes and organic azides."[1] Journal of the American Chemical Society, 127(1), 210–216.[1][6] Link[1]

  • Oximes as Directing Groups: Neufeldt, S. R., & Sanford, M. S. (2012).[1] "O-Acetyl oximes as transformable directing groups for Pd-catalyzed C–H bond functionalization." Organic Letters, 12(3), 532–535.[1] Link[1]

Navigating the Uncharted: A Proactive Approach to the Safety and Handling of 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

The absence of a dedicated SDS for 4-Acetylpyridine oxime places a greater onus on the researcher to conduct a thorough risk assessment. Standard databases often provide extensive information on the parent compound, 4-Acetylpyridine. While this information can offer a baseline, it is scientifically unsound to assume an identical safety profile for the oxime derivative. The introduction of the oxime functional group can significantly alter a molecule's reactivity, stability, and toxicological properties.

Hazard Identification: A Tale of Two Molecules

It is imperative to distinguish between 4-Acetylpyridine and its oxime. While both are pyridine derivatives, the oxime's C=N-OH group introduces new potential hazards.

4-Acetylpyridine: The known hazards of the parent ketone include skin and eye irritation, and potential respiratory tract irritation[1][2][3]. It is also classified as harmful if swallowed, in contact with skin, or if inhaled[1].

4-Acetylpyridine Oxime: Direct, comprehensive toxicological data is scarce. However, a critical piece of information from a reliable procedural source, Organic Syntheses, highlights a significant and distinct hazard for this class of compounds. It is noted that oxime tosylates in the acetylpyridine series can be thermally sensitive at temperatures slightly above their melting points and that the 3-isomer has demonstrated low-level shock sensitivity . While this warning is for the tosylate derivative, it strongly suggests that the oxime itself may possess inherent instability under certain conditions. This is a crucial consideration that would not be apparent from the SDS of 4-acetylpyridine.

Therefore, our primary safety concern for 4-Acetylpyridine oxime must be its potential for rapid, exothermic decomposition, particularly when heated or subjected to mechanical shock.

Prudent Handling: A Hierarchy of Controls

Given the potential for thermal and shock sensitivity, a stringent, multi-layered approach to handling is required.

Engineering Controls: The First Line of Defense

The principle of causality dictates that we should first seek to engineer out the hazard.

  • Fume Hood: All manipulations of 4-Acetylpyridine oxime, from weighing to dissolution, must be conducted within a certified chemical fume hood to mitigate inhalation exposure to any potential dust or vapors.

  • Blast Shield: When performing reactions, particularly those involving heating or the potential for pressure build-up, the use of a blast shield is a mandatory precaution.

  • Ventilation: Adequate ventilation is crucial to prevent the accumulation of potentially harmful dust or vapors[3].

Administrative Controls: Safe Work Practices

Our procedures must be designed to minimize risk.

  • Avoid Grinding: To prevent generating fine, potentially reactive dust and to minimize the risk of mechanical shock, avoid grinding the solid material. If a smaller particle size is required, consider alternative methods that do not involve high impact.

  • Controlled Heating: Any heating of 4-Acetylpyridine oxime must be done with extreme caution. Use a controlled heating mantle with a temperature probe and avoid localized overheating. Never heat the compound directly on a hot plate.

  • Small-Scale Operations: Whenever possible, work with the smallest practical quantities of the material to minimize the potential impact of any unforeseen decomposition.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is essential.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory[3]. A face shield should also be worn, especially when there is a risk of splashing or projectile hazards.

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.

  • Protective Clothing: A lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is also recommended.

Storage and Stability: Preventing the Unforeseen

The stability of 4-Acetylpyridine oxime is a key area of concern.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight[1]. The storage container should be tightly sealed.

  • Incompatible Materials: Based on the reactivity of similar compounds, 4-Acetylpyridine oxime should be stored away from strong oxidizing agents, strong acids, and strong reducing agents.

Emergency Procedures: Preparedness is Paramount

A self-validating safety protocol includes robust emergency preparedness.

Spill Response

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels to absorb the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].

Visualizing the Hierarchy of Controls

To illustrate the layered safety approach, the following diagram outlines the hierarchy of controls for handling 4-Acetylpyridine oxime.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 4-Acetylpyridine Oxime Elimination Elimination (Not Feasible) Substitution Substitution (If Possible) Engineering Engineering Controls - Fume Hood - Blast Shield - Ventilation Administrative Administrative Controls - Avoid Grinding - Controlled Heating - Small-Scale Work PPE Personal Protective Equipment - Goggles & Face Shield - Gloves - Lab Coat

Caption: Hierarchy of controls for mitigating risks associated with 4-Acetylpyridine oxime.

Summary of Key Safety Data (Inferred and from Analogs)

ParameterInformationSource (Analogous or Procedural)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (inferred from 4-Acetylpyridine).[1]
Skin Corrosion/Irritation Causes skin irritation (inferred from 4-Acetylpyridine).[1][2][3]
Eye Damage/Irritation Causes serious eye irritation (inferred from 4-Acetylpyridine).[1][2][3]
Respiratory Irritation May cause respiratory tract irritation (inferred from 4-Acetylpyridine).[2][3]
Specific Hazards Potential for thermal and shock sensitivity.(Organic Syntheses)

Conclusion: A Call for Vigilance

The handling of 4-Acetylpyridine oxime serves as a critical reminder that a lack of comprehensive safety data is not an invitation to proceed with standard protocols. Instead, it demands a higher level of scientific diligence, a thorough risk assessment based on chemical structure and analogy, and the implementation of a robust, multi-layered safety strategy. By understanding the "why" behind each precaution, we can foster a culture of safety that protects ourselves and our colleagues as we advance the frontiers of science.

References

  • Material Safety Data Sheet - 4-Acetylpyridine, 98%. Cole-Parmer. [Link]

  • 4-Acetylpyridine. PubChem. [Link]

  • SAFETY DATA SHEET - 3-Acetylpyridine. Carl ROTH. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]

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Methodological & Application

Synthesis of 4-Acetylpyridine Oxime: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-acetylpyridine oxime, a valuable intermediate in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and safe execution.

Introduction

4-Acetylpyridine oxime is a derivative of 4-acetylpyridine, featuring an oxime functional group in place of the ketone. This structural modification opens avenues for further chemical transformations, making it a key building block in the synthesis of more complex molecules, including various heterocyclic compounds. The protocol detailed herein is based on a reliable method involving the reaction of 4-acetylpyridine with hydroxylamine hydrochloride in a basic medium.

Reaction Scheme and Mechanism

The synthesis proceeds via the condensation reaction between 4-acetylpyridine and hydroxylamine. The overall transformation is depicted below:

Overall Reaction:

Mechanism of Oximation:

The formation of an oxime from a ketone is a well-established reaction in organic chemistry, proceeding through a two-step nucleophilic addition-elimination mechanism.[1][2][3]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-acetylpyridine.[2][4] This step is often catalyzed by a weakly acidic medium to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1][5] However, in this protocol, the free hydroxylamine base is generated in situ from its hydrochloride salt using sodium hydroxide. The lone pair of electrons on the nitrogen is more nucleophilic than those on the oxygen due to nitrogen's lower electronegativity.[4]

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate, also known as a carbinolamine.[2]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

  • Dehydration: The intermediate then undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond of the oxime.[2]

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.

ReagentFormulaMW ( g/mol )Amount (g)Moles (mol)Key Properties & Hazards
4-AcetylpyridineC₇H₇NO121.1436.30.30Irritating to eyes, skin, and respiratory system.[6][7][8][9] Incompatible with strong oxidizing/reducing agents.[10]
Hydroxylamine HydrochlorideNH₂OH·HCl69.4925.00.36Corrosive, toxic. Handle with care.
Sodium Hydroxide (20% aq. soln.)NaOH40.00(in 70 mL)-Corrosive. Causes severe skin burns and eye damage.
Water (Deionized)H₂O18.02~700 mL--

Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[11][12]

Part A: Synthesis of Crude 4-Acetylpyridine Oxime

  • Preparation of Hydroxylamine Solution: In a 500-mL Erlenmeyer flask, dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of deionized water.

  • Generation of Free Hydroxylamine: To the hydroxylamine hydrochloride solution, add 70 mL of 20% aqueous sodium hydroxide. This neutralizes the hydrochloride, liberating the free hydroxylamine base required for the reaction.

  • Reaction Initiation: While stirring the solution magnetically, add 36.3 g (0.30 mol) of 4-acetylpyridine all at once. A precipitate should form rapidly.[11][12]

  • Reaction and Precipitation: Cool the reaction mixture in an ice-water bath to 0–5°C and continue stirring at this temperature for 2 hours to ensure complete precipitation.[12]

  • Isolation of Crude Product: Collect the precipitate by suction filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with 500 mL of cold water to remove any unreacted starting materials and inorganic salts.[12] At this stage, the product is a mixture of (E)- and (Z)-isomers, typically in a 5:1 ratio.[11][12] The expected yield of the crude product is between 33–36 g (81–88%).[11][12]

Part B: Purification by Recrystallization

To obtain the pure (E)-isomer, a careful recrystallization is necessary.

  • Dissolution: Transfer the crude product to a 2-L Erlenmeyer flask and add 600 mL of hot deionized water. Heat the mixture to dissolve the solid.[11]

  • Decantation: If any undissolved residue remains, carefully decant the hot supernatant liquid into a clean flask, leaving the residue behind.

  • Crystallization: Allow the hot solution to cool slowly to 30°C over 2–3 hours. Placing the flask on a cork ring will facilitate slow, ambient cooling, which is optimal for forming pure crystals.[11]

  • First Crop Collection: Collect the resulting crystals by suction filtration at 30°C.

  • Second Recrystallization: Repeat the recrystallization procedure (steps B1-B4) with the collected crystals for optimal purity.

  • Drying: Dry the final product under reduced pressure over a desiccant (e.g., Drierite) to a constant weight. The expected yield of the pure (E)-4-acetylpyridine oxime is 27.1–28.3 g (66–69%), with a melting point of 154–157°C.[11]

Experimental Workflow Visualization

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve NH₂OH·HCl in 50mL H₂O B Add 70mL 20% NaOH to generate free NH₂OH A->B Liberates base C Add 4-Acetylpyridine at once B->C Forms mixture D Stir at 0-5°C for 2 hours C->D Promotes precipitation E Suction Filtration D->E Collects crude solid F Wash with 500mL cold H₂O E->F Removes impurities G Recrystallize from 600mL hot H₂O (2x) F->G Isomer purification H Dry under vacuum G->H Removes solvent I Final Product: (E)-4-Acetylpyridine Oxime H->I

Caption: Workflow for the synthesis and purification of 4-Acetylpyridine Oxime.

Safety Precautions

A thorough risk assessment should be conducted before starting any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Acetylpyridine: This compound is an irritant to the skin, eyes, and respiratory system.[6][8][9] Handle it in a well-ventilated fume hood. Avoid inhalation and direct contact.[7][8]

  • Sodium Hydroxide: A 20% solution is highly corrosive and can cause severe chemical burns. Handle with extreme care.

  • Hydroxylamine Hydrochloride: This reagent is corrosive and has toxic properties. Avoid creating dust when weighing and handling.

  • Thermal Sensitivity: It has been noted that oxime tosylates in the pyridine series can be thermally sensitive and, in some cases, shock-sensitive.[12] While this protocol does not involve tosylates, caution is advised when handling oxime derivatives, especially during heating.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Syntheses Procedure, Coll. Vol. 7, p.149 (1990); Vol. 64, p.19 (1986). [Link]

  • Organic Syntheses, Coll. Vol. 7, p.149 (1990); Vol. 64, p.19 (1986). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Organic Syntheses Procedure, Vol. 95, p.1 (2018). [Link]

  • Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119. [Link]

  • CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
  • Al-Obaidi, A. S. M., et al. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. [Link]

  • 4-acetyl pyridine, 1122-54-9. The Good Scents Company. [Link]

  • Oximes - Structure, Preparation, Properties, and Application. BYJU'S. [Link]

  • Formation of an Oxime from a Ketone. (2015). YouTube. [Link]

  • Xia, Y., et al. (2018). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry, 16, 124-129. [Link]

  • Formation of oximes and hydrazones. Khan Academy. [Link]

  • Why aldehyde reacts with NH2OH in acidic medium. (2022). YouTube. [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • 4-Acetylpyridine. PubChem. [Link]

  • Synthesis of B. 2-methyl-4-acetylpyridine oxime. PrepChem.com. [Link]

  • Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. ResearchGate. [Link]

  • The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization... MDPI. [Link]

  • Material Safety Data Sheet - 4-Acetylpyridine, 98%. Cole-Parmer. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

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Application Note: Purification of 4-Acetylpyridine Oxime by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 4-acetylpyridine oxime (1-(4-pyridinyl)ethanone oxime), a critical intermediate in the synthesis of organophosphate antidotes (e.g., obidoxime) and ligand design. While crude synthesis typically yields a mixture of E (trans) and Z (cis) isomers, downstream applications strictly require the thermodynamically stable E-isomer. This protocol utilizes a hot aqueous recrystallization method to selectively isolate the E-isomer, achieving purities exceeding 98% and a melting point of 154–157°C. The methodology emphasizes "green" solvent use (water), controlled cooling gradients to prevent oiling out, and self-validating quality control checkpoints.

Physicochemical Profile & Solubility Logic

Understanding the target molecule is the first step in designing a robust purification strategy. 4-Acetylpyridine oxime exhibits amphoteric properties due to the basic pyridine nitrogen and the acidic oxime hydroxyl group.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicRelevance to Protocol
IUPAC Name 1-(4-Pyridinyl)ethanone oximeTarget Analyte
CAS Number 1122-54-9Identification
Molecular Weight 136.15 g/mol Yield Calculations
Crude MP 122–146°CBroad range indicates E/Z mixture
Target MP (E-isomer) 154–157°C Primary Purity Endpoint
Solubility (Water) High at >90°C; Low at <30°CIdeal for thermal recrystallization
pKa ~3.5 (Pyridine N), ~11 (Oxime OH)pH sensitivity; avoid strong acids/bases during wash
Solvent Selection Logic

While many oximes are recrystallized from ethanol or ethyl acetate, Water is the superior solvent for this specific application for three reasons:

  • Isomer Selectivity: The E-isomer crystallizes more readily from water due to favorable intermolecular hydrogen bonding networks that differ from the Z-isomer.

  • Impurity Rejection: Water effectively retains polar side-products and inorganic salts (NaCl/KCl from synthesis) in the mother liquor.

  • Safety & Cost: Water eliminates flammability hazards and reduces solvent disposal costs.

Detailed Recrystallization Protocol

Safety Warning: 4-Acetylpyridine oxime is generally stable, but oximes as a class can exhibit thermal sensitivity. Do not heat dry solids above their melting point. Ensure adequate ventilation to avoid inhaling pyridine-derivative dust.

Phase A: Dissolution and Hot Filtration

Objective: Solubilize the crude material and remove insoluble mechanical impurities.

  • Preparation: Weigh the crude 4-acetylpyridine oxime (typically a pale yellow or off-white solid).

  • Solvent Ratio: Use 18 mL of Deionized (DI) Water per 1 gram of crude solid .

    • Note: This high dilution (approx. 5.5% w/v) is critical to prevent premature precipitation of the Z-isomer.

  • Heating: Transfer solid and water to an Erlenmeyer flask. Heat the mixture on a hot plate with magnetic stirring to 90–95°C .

    • Checkpoint: The solution should become clear. If oily droplets persist (oiling out), add a small volume of Ethanol (5-10% of total volume) to act as a co-solvent, though pure water is preferred.

  • Hot Filtration (Optional but Recommended): If the hot solution contains particulate matter, filter rapidly through a pre-heated Büchner funnel or fluted filter paper to remove insolubles.

Phase B: Controlled Nucleation and Crystallization

Objective: Selectively crystallize the E-isomer while keeping the Z-isomer in solution.

  • Slow Cooling (Critical Step): Remove the flask from the heat source. Place it on a cork ring or an insulating surface.

    • Do NOT place directly in an ice bath. Rapid cooling traps impurities and the Z-isomer.

    • Allow the solution to cool to ambient temperature (25–30°C ) undisturbed over 2–3 hours .

  • Nucleation: White needle-like crystals should begin to form as the temperature drops below 60°C.

  • Final Chill: Once the solution reaches 30°C, you may place the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield, only if the supernatant remains cloudy.

Phase C: Isolation and Drying[2][4]
  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold DI water (0–4°C) . Use approximately 2 mL of wash water per gram of starting material.

    • Reasoning: Cold water displaces the mother liquor (containing impurities) without re-dissolving the product.

  • Drying: Dry the solid under vacuum (desiccator with Drierite or P₂O₅) or in a vacuum oven at 40°C for 6–12 hours.

    • Checkpoint: Dry until constant weight is achieved.[1][2]

Phase D: Second Recrystallization (For High Purity)

For pharmaceutical-grade applications (purity >99%), repeat Phases A–C using the once-crystallized solid. This second pass is required to fully remove trace Z-isomer.

Process Visualization

The following diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationFlow Start Crude 4-Acetylpyridine Oxime (Mixture of E/Z isomers) Dissolution Dissolve in Water (90-95°C) Ratio: 18 mL/g Start->Dissolution CheckClear Is Solution Clear? Dissolution->CheckClear FilterHot Hot Filtration (Remove insolubles) CheckClear->FilterHot No (Particulates) Cooling Controlled Cooling (95°C -> 30°C over 2-3 hrs) CheckClear->Cooling Yes FilterHot->Cooling Crystallization Nucleation of E-Isomer (White Needles) Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration MotherLiquor Mother Liquor (Contains Z-isomer & Impurities) Filtration->MotherLiquor Wash Wash with Cold Water (0-4°C) Filtration->Wash Drying Vacuum Dry to Constant Weight Wash->Drying FinalProduct Pure (E)-4-Acetylpyridine Oxime MP: 154-157°C Drying->FinalProduct

Figure 1: Workflow for the selective crystallization of the E-isomer. Note the critical slow cooling step to ensure isomer separation.

Quality Control & Validation

To ensure the protocol was successful, perform the following validation tests.

Table 2: QC Specifications
TestMethodAcceptance CriteriaFailure Mode Analysis
Melting Point Capillary (1°C/min)154 – 157°C (Sharp)<150°C: Presence of Z-isomer or solvent. Action: Dry further or re-crystallize.
Appearance VisualWhite, crystalline needlesYellow/Brown: Oxidation or residual starting material. Action: Use activated charcoal in hot solution.
¹H NMR 300/500 MHz (DMSO-d₆)Single set of peaks; E-isomer shiftsDoublet peaks: Indicates E/Z mixture.
TLC Silica (EtOAc/Hexane)Single spot (Rf ~0.2-0.3)Multiple spots: Incomplete reaction or decomposition.

NMR Distinctions: The E and Z isomers can be distinguished by the chemical shift of the methyl group protons and the aromatic protons. The E-isomer is the major product and thermodynamically favored.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Solution is too concentrated or cooled too rapidly.

  • Solution: Re-heat to dissolve the oil. Add a small amount of extra water (10-20 mL). Allow to cool very slowly with gentle stirring. Seeding with a pure crystal at 50°C can prevent this.

Issue 2: Low Yield (<50%)

  • Cause: Too much solvent used or filtration was done while the solution was still warm.

  • Solution: Concentrate the mother liquor by rotary evaporation to half volume and cool again to recover a second crop (Crop 2). Note: Crop 2 will have lower purity and must be recrystallized.

Issue 3: Colored Crystals

  • Cause: Trace organic impurities.

  • Solution: During the hot dissolution step (Phase A), add 1-2% w/w Activated Charcoal. Stir for 5 minutes, then perform the Hot Filtration step carefully to remove the charcoal.

References

  • LaMattina, J. L.; Suleske, R. T. "4-Acetylpyridine Oxime."[1] Organic Syntheses, 1986 , 64, 19. [Link] Grounding: This is the primary source for the aqueous recrystallization method and melting point data.

  • Kende, A. S.; Hebeisen, P. "Checking of 4-Acetylpyridine Oxime Synthesis."[1] Organic Syntheses, 1990 , Coll. Vol. 7, 149. [Link] Grounding: Confirms the E/Z isomer ratio and the efficacy of the hot water protocol.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14282, 4-Acetylpyridine." PubChem, 2023 . [Link] Grounding: Source for general physicochemical properties and safety data.

Sources

Application of 4-Acetylpyridine Oxime in the Development of Acetylcholinesterase Reactivators: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Imperative for Novel Acetylcholinesterase Reactivators

Organophosphorus (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, pose a significant threat to global health.[1] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by a cascade of life-threatening symptoms, including respiratory failure.[1]

Standard treatment for OP poisoning typically involves a combination of an antimuscarinic agent like atropine and an AChE reactivator.[2] While atropine manages the symptoms of acetylcholine excess, the reactivator, typically an oxime, is crucial for restoring the function of the inhibited enzyme.[2] The nucleophilic oxime group attacks the phosphorus atom of the OP-AChE conjugate, cleaving the covalent bond and liberating the functional enzyme.[3]

Despite the availability of several pyridinium oxime-based reactivators, such as pralidoxime (2-PAM), none are universally effective against the wide spectrum of OP compounds.[2][4] This critical gap necessitates the continued development of novel and more potent AChE reactivators. This guide focuses on the strategic application of 4-Acetylpyridine Oxime as a key building block in the design and synthesis of new generations of these vital antidotes.

4-Acetylpyridine Oxime: A Versatile Precursor for Pyridinium Oxime Reactivators

4-Acetylpyridine oxime serves as a readily accessible and versatile starting material for the synthesis of both mono- and bis-pyridinium oxime reactivators. Its chemical structure provides a strategic advantage in drug design, allowing for systematic modifications to explore structure-activity relationships (SAR).

Chemical Properties and Strategic Importance

The core structure of 4-acetylpyridine oxime features a pyridine ring, an oxime functional group, and a methyl group. The position of the oxime-bearing substituent at the 4-position of the pyridine ring is a critical determinant of the resulting reactivator's efficacy and pharmacokinetic properties. While some studies suggest that 4-pyridinium aldoxime (4-PAM) is a less effective reactivator of AChE compared to its 2-pyridinium counterpart (2-PAM), it has been noted to possess a more linear structure and a lower polar surface area, which may enhance its ability to cross the blood-brain barrier (BBB).[5] This is a crucial consideration, as central nervous system toxicity is a major component of severe OP poisoning.[6]

The synthesis of reactivators from 4-acetylpyridine oxime primarily involves two key steps: quaternization of the pyridine nitrogen and, for bis-pyridinium compounds, linkage to a second pyridinium ring.

Synthetic Protocols: From 4-Acetylpyridine Oxime to Potential AChE Reactivators

The following protocols provide a generalized framework for the synthesis of mono- and bis-pyridinium oxime reactivators utilizing 4-acetylpyridine oxime as the precursor.

Protocol 1: Synthesis of Mono-Quaternary Pyridinium Oximes

This protocol outlines the synthesis of a simple mono-quaternary pyridinium oxime, a foundational structure for more complex reactivators.

Reaction Scheme:

Mono-Quaternary Synthesis 4-Acetylpyridine_Oxime 4-Acetylpyridine Oxime Product 1-Alkyl-4-(1-hydroxyiminoethyl)pyridinium Halide 4-Acetylpyridine_Oxime->Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Solvent Acetonitrile or Acetone Solvent->Product Heat Heat (60-80°C) Heat->Product

A schematic for the synthesis of mono-quaternary pyridinium oximes.

Materials:

  • 4-Acetylpyridine oxime

  • Substituted alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous acetonitrile or acetone

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve 4-acetylpyridine oxime in a minimal amount of anhydrous acetonitrile or acetone in a round-bottom flask.

  • Add a slight molar excess (1.1 to 1.5 equivalents) of the desired alkyl halide to the solution.

  • Heat the reaction mixture to 60-80°C with constant stirring.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the reactivity of the alkyl halide.[7]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent unwanted side reactions, such as hydrolysis of the alkyl halide.

  • Molar Excess of Alkyl Halide: A slight excess of the alkylating agent ensures the complete conversion of the starting material.

  • Heating: Heating the reaction mixture increases the rate of the quaternization reaction.

Protocol 2: Synthesis of Symmetric Bis-Quaternary Pyridinium Oximes

This protocol describes the synthesis of a symmetric bis-pyridinium oxime, where two 4-acetylpyridine oxime moieties are linked by an alkyl chain.

Reaction Scheme:

Bis-Quaternary_Synthesis 4-Acetylpyridine_Oxime 4-Acetylpyridine Oxime (2 eq.) Product Symmetric Bis-pyridinium Oxime 4-Acetylpyridine_Oxime->Product Dibromoalkane Dibromoalkane (X-(CH2)n-X) Dibromoalkane->Product Solvent Acetonitrile Solvent->Product Heat Heat Heat->Product

A schematic for the synthesis of symmetric bis-quaternary pyridinium oximes.

Materials:

  • 4-Acetylpyridine oxime

  • Dibromoalkane (e.g., 1,4-dibromobutane)

  • Anhydrous acetonitrile

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve two equivalents of 4-acetylpyridine oxime in anhydrous acetonitrile.

  • Add one equivalent of the dibromoalkane linker to the solution.

  • Reflux the reaction mixture with stirring. The reaction time will vary depending on the specific reactants.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The bis-quaternary product, being a salt, will likely precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold acetonitrile.

  • Purify the product by recrystallization.

  • Confirm the structure and purity of the final compound using appropriate analytical techniques.

Causality Behind Experimental Choices:

  • Stoichiometry: A 2:1 molar ratio of the pyridinium oxime to the dibromoalkane is used to favor the formation of the desired bis-pyridinium product.

  • Linker Choice: The length and rigidity of the dibromoalkane linker are critical for the reactivation efficacy of the final compound, as it dictates the distance and orientation of the two pyridinium rings.[8]

In Vitro Evaluation of Reactivator Efficacy: A Step-by-Step Protocol

The efficacy of newly synthesized AChE reactivators is primarily assessed through in vitro assays that measure the rate of reactivation of OP-inhibited enzyme. The Ellman's assay is a widely used colorimetric method for this purpose.

Protocol 3: Ellman's Assay for Measuring AChE Reactivation

Principle:

This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Workflow Diagram:

Ellmans_Assay_Workflow cluster_inhibition Inhibition Phase cluster_reactivation Reactivation Phase cluster_detection Detection Phase AChE AChE Solution Incubate_Inhibit Incubate AChE->Incubate_Inhibit OP Organophosphate Inhibitor (e.g., Paraoxon) OP->Incubate_Inhibit Inhibited_AChE Inhibited AChE Incubate_Inhibit->Inhibited_AChE Reactivator Test Compound (from 4-Acetylpyridine Oxime) Incubate_Reactivate Incubate Inhibited_AChE->Incubate_Reactivate Reactivator->Incubate_Reactivate Reactivated_AChE Partially Reactivated AChE Incubate_Reactivate->Reactivated_AChE Measure_Absorbance Measure Absorbance at 412 nm Reactivated_AChE->Measure_Absorbance DTNB DTNB (Ellman's Reagent) DTNB->Measure_Absorbance ATCh Acetylthiocholine (Substrate) ATCh->Measure_Absorbance

Workflow for the in vitro evaluation of AChE reactivators using Ellman's assay.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Organophosphate inhibitor (e.g., paraoxon, or nerve agent surrogates like NIMP for sarin and NEMP for VX)[1]

  • Synthesized reactivator compounds

  • Pralidoxime (2-PAM) as a standard control

  • Phosphate buffer (pH 7.4-8.0)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, OP inhibitor, reactivators, ATCh, and DTNB in the appropriate buffer.

  • Inhibition of AChE:

    • In the wells of a 96-well plate, add a solution of AChE.

    • Add the OP inhibitor (e.g., paraoxon) to the wells and incubate for a specific period (e.g., 30 minutes) to allow for complete inhibition of the enzyme. Include control wells with uninhibited AChE.

  • Reactivation:

    • To the wells containing the inhibited AChE, add different concentrations of the synthesized reactivator compounds. Also, include wells with a standard reactivator (2-PAM) and a control with no reactivator.

    • Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation to occur.

  • Measurement of AChE Activity:

    • Initiate the enzymatic reaction by adding DTNB followed by the substrate, ATCh, to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

    • The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of uninhibited enzyme - Rate of inhibited enzyme)] x 100

    • Determine the reactivation constant (k_r) for each compound, which provides a quantitative measure of its reactivation potency.[3]

Data Presentation:

The results of the in vitro evaluation should be summarized in a clear and concise manner. A table comparing the reactivation efficacy of the newly synthesized compounds with the standard reactivator is highly recommended.

Compound IDInhibitorReactivator Conc. (µM)% ReactivationReactivation Constant (k_r) (min⁻¹)
Mono-Quaternary 1 Paraoxon100DataData
Bis-Quaternary 1 Paraoxon100DataData
2-PAM (Standard) Paraoxon100DataData
Mono-Quaternary 1 NIMP100DataData
Bis-Quaternary 1 NIMP100DataData
2-PAM (Standard) NIMP100DataData

Structure-Activity Relationship (SAR) Insights

The systematic synthesis and evaluation of reactivators derived from 4-acetylpyridine oxime allow for the elucidation of key structure-activity relationships:

  • Position of the Oxime Group: The 4-position of the oxime on the pyridinium ring is a critical variable. While some studies have shown lower in vitro reactivation efficacy for 4-pyridinium oximes compared to their 2- and 3- counterparts, the potential for improved BBB penetration warrants further investigation, especially for targeting CNS effects of OP poisoning.[5][8]

  • Nature of the Quaternizing Group (R): In mono-quaternary compounds, the nature of the alkyl or aryl group attached to the pyridine nitrogen can influence the compound's lipophilicity, steric profile, and interaction with the AChE active site.

  • Linker in Bis-Quaternary Compounds: For bis-pyridinium reactivators, the length, rigidity, and chemical nature of the linker connecting the two pyridinium rings are paramount.[8] An optimal linker length is required to position the two pyridinium moieties correctly within the AChE gorge for efficient reactivation.

Conclusion and Future Directions

4-Acetylpyridine oxime represents a valuable and strategically important starting material for the development of novel AChE reactivators. The synthetic protocols and in vitro evaluation methods outlined in this guide provide a robust framework for researchers to design, synthesize, and assess the efficacy of new antidotes for organophosphate poisoning.

Future research should focus on the synthesis of a diverse library of mono- and bis-pyridinium oximes derived from 4-acetylpyridine oxime, with systematic variations in the quaternizing groups and linkers. A critical aspect of this research will be the direct comparison of the reactivation efficacy of these 4-pyridinium oximes with their 2- and 3-pyridinium isomers against a broad panel of OP compounds, including nerve agent surrogates. Furthermore, in vivo studies are essential to evaluate the pharmacokinetic profiles, BBB penetration, and overall therapeutic efficacy of the most promising candidates. Through such systematic and data-driven approaches, the full potential of 4-acetylpyridine oxime in the development of the next generation of life-saving AChE reactivators can be realized.

References

  • RGUHS Journal of Pharmaceutical Sciences. (n.d.). Synthesis of Oxazoloquinolone Derivatives and Evaluation of their Potency to Reactivate Rat Brain Acetylcholinesterase Inhibited by Chlorpyrifos. Journalgrid. Retrieved from [Link]

  • Kuca, K., Jun, D., & Musilek, K. (2006). Design and synthesis of new bis-pyridinium oxime reactivators for acetylcholinesterase inhibited by organophosphorous nerve agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5988-5991.
  • Musil, Z., Kuca, K., & Kassa, J. (2007). New series of monoquaternary pyridinium oximes: synthesis and reactivation potency for paraoxon-inhibited electric eel and recombinant human acetylcholinesterase. Molecules, 12(10), 2269-2281.
  • Gorecki, L., Malinak, D., & Kuca, K. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters.
  • Kuca, K., Musilek, K., & Jun, D. (2007). Comparison of the reactivation rates of acetylcholinesterase modified by structurally different organophosphates using novel pyridinium oximes. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 41-46.
  • Chambers, J. E., Meek, E. C., & Chambers, H. W. (2014). Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates. Toxicological Sciences, 138(2), 359-367.
  • Henderson, J. D., Higgins, C. P., & Wilson, B. W. (1992). Comparison of oxime-initiated reactivation of organophosphorous-inhibited acetylcholinesterase in brains of avian embryos. Journal of Toxicology and Environmental Health, 35(2), 117-126.
  • Malinak, D., Nepovimova, E., & Jun, D. (2018). Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study. Molecules, 23(9), 2291.
  • Chambers, J. E., & Meek, E. C. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. International Journal of Molecular Sciences, 21(12), 4277.
  • Worek, F., Thiermann, H., & Szinicz, L. (2005). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. Toxicology, 212(2-3), 136-143.
  • Sepsova, V., Drtinova, L., & Kuca, K. (2011). OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. Journal of Applied Biomedicine, 9(4), 179-186.
  • Hegde, S., & D'Souza, R. (2023). Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. Chulalongkorn University Digital Collections.
  • Schopfer, L. M., & Lockridge, O. (2018). The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE. Chemico-Biological Interactions, 291, 223-233.
  • Ramsay, R. R., & Singer, T. P. (1989). Reactivation of NADH dehydrogenase (complex I) inhibited by 1-methyl-4-(4'-alkylphenyl)pyridinium analogues: a clue to the nature of the inhibition site.
  • Rozsypal, T., Gorecki, L., & Kuca, K. (2025). Reactivation screening of A-234-inhibited human recombinant acetylcholinesterase in vitro. Toxicology Letters.
  • de Oliveira, B. R., & Franca, T. C. C. (n.d.).
  • Bajgar, J., Jun, D., & Kuca, K. (2009). Concentration-reactivation relationship of oxime 2-PAM to OPs-inhibited AChE. Journal of Applied Biomedicine, 7(3), 127-133.
  • Musilek, K., Holas, O., & Kuca, K. (2007). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. Current Organic Chemistry, 11(3), 231-248.
  • Gambino, A. (2021). Structure-activity relationship of pyridinium oximes as therapeutics for organophosphorus nerve agent poisoning. D-Scholarship@Pitt.
  • Schopfer, L. M., & Lockridge, O. (2018). The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE. Toxicology and Applied Pharmacology, 352, 148-158.
  • Worek, F., Aurbek, N., & Thiermann, H. (2010). Reactivation screening of AChE inhibited by VX, sarin, cyclosarin and paraoxon by selected 0.1 mm oximes. Journal of Applied Toxicology, 30(5), 417-423.

Sources

Scalable Synthesis of 4-Acetylpyridine Oxime: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up protocol for the synthesis of 4-Acetylpyridine oxime (4-APO) , a critical intermediate in the synthesis of acetylcholinesterase reactivators (e.g., obidoxime, HI-6) used in organophosphate poisoning treatment.

While standard laboratory literature describes gram-scale synthesis using batch precipitation, this guide addresses kilogram-scale challenges: exotherm management during oxime formation, E/Z isomer control, and the safe handling of hydroxylamine hydrochloride.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield (Crude) > 85%
Yield (Recrystallized) > 65% (Pure E-isomer)
Purity (HPLC) > 99.0%
Appearance White to off-white crystalline solid
Melting Point 154–157°C (E-isomer)

Reaction Mechanism & Chemistry

The synthesis involves the condensation of 4-acetylpyridine with hydroxylamine hydrochloride in an aqueous basic medium. This is a classic nucleophilic addition-elimination reaction.

Reaction Scheme

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration.

ReactionMechanism R1 4-Acetylpyridine (C7H7NO) Inter Tetrahedral Intermediate R1->Inter Nucleophilic Attack (pH 6-8 controlled) R2 Hydroxylamine HCl (NH2OH·HCl) R2->Inter Nucleophilic Attack (pH 6-8 controlled) Base NaOH (aq) Base->Inter Nucleophilic Attack (pH 6-8 controlled) Prod 4-Acetylpyridine Oxime (Mixture E/Z) Inter->Prod - H2O (Dehydration) Byprod NaCl + H2O Inter->Byprod

Figure 1: Reaction pathway for the oximation of 4-acetylpyridine.

Isomerism Challenges

The product forms as a mixture of E (trans) and Z (cis) isomers, typically in a 5:1 ratio.[1][2]

  • Thermodynamic Product: The E-isomer is thermodynamically more stable and less soluble in water.

  • Purification Strategy: Exploiting the solubility difference in hot vs. cold water allows for the selective isolation of the E-isomer via recrystallization.

Process Safety Assessment (Critical)

WARNING: Hydroxylamine hydrochloride and oximes possess significant thermal hazards.

  • Thermal Runaway: The oximation reaction is exothermic. On a large scale, heat removal capacity is the rate-limiting step.

    • Control: Do not add ketone as a bolus. Use a dosing pump.

  • Explosion Hazard: Hydroxylamine residues can be explosive if concentrated or heated to dryness.

    • Control: Ensure all equipment is rinsed with water; never distill hydroxylamine solutions to dryness.

  • Toxicity: 4-Acetylpyridine is a skin irritant.[3][4][5][6] Hydroxylamine is a suspected mutagen and can cause methemoglobinemia.

Scale-Up Protocol (1 kg Batch Basis)

Equipment Requirements
  • Reactor: 20 L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).

  • Temperature Control: Circulating chiller capable of maintaining 0°C to 80°C.

  • Dosing: Peristaltic pump for controlled addition of ketone.

  • Filtration: Nutsche filter or large Buchner funnel with vacuum trap.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolMoles
4-Acetylpyridine 121.141.01.00 kg8.25
Hydroxylamine HCl 69.491.20.69 kg9.90
NaOH (20% w/w) 40.00~1.2~2.0 L~10.0
Process Water 18.02Solvent5.0 L-
Step-by-Step Procedure
Phase 1: Preparation of Hydroxylamine Solution
  • Charge 1.4 L of deionized water into the 20 L reactor.

  • Start stirring at 250 RPM .

  • Add 0.69 kg Hydroxylamine Hydrochloride solids. Stir until fully dissolved (endothermic process; temperature may drop).

  • Cool the reactor jacket to 0°C .

Phase 2: Neutralization & pH Adjustment
  • Slowly add 20% NaOH solution (approx. 1.9–2.0 L) to the reactor via addition funnel.

  • Critical Control Point: Monitor internal temperature. Maintain

    
    .
    
  • Adjust pH to 6.0–7.0 . Note: Free hydroxylamine base is unstable; preparing it in situ at low temperature is safer.

Phase 3: Reaction (Controlled Addition)
  • Charge 1.00 kg of 4-Acetylpyridine into a separate feed vessel.

  • Set the reactor internal temperature target to 5°C .

  • Begin dosing 4-Acetylpyridine into the reactor over 45–60 minutes .

    • Observation: A white precipitate will begin to form almost immediately.

    • Exotherm Check: If

      
       rises above 15°C, pause addition.
      
  • Once addition is complete, maintain stirring at 0–5°C for 2 hours .

  • IPC (In-Process Control): Take a 1 mL aliquot, filter, and analyze mother liquor by HPLC. Target: < 1.0% unreacted ketone.

Phase 4: Workup & Isolation
  • Filter the thick slurry through a Nutsche filter.

  • Wash the cake with 3 x 1.0 L of ice-cold water to remove residual NaCl and unreacted hydroxylamine.

  • Pull dry under vacuum for 30 minutes.

    • Crude Yield Expectation: ~1.1 kg (wet cake).

Phase 5: Purification (Recrystallization) [1][2][7]
  • Transfer the crude wet cake back into the reactor (clean reactor first).

  • Add 15 L of Water .

  • Heat the jacket to 90°C with vigorous stirring until the solid completely dissolves.

  • Clarification (Optional): If the solution is colored, add 10g activated carbon and filter hot (requires heated filter).

  • Controlled Cooling:

    • Cool to 60°C over 30 mins.

    • Cool to 30°C over 2 hours (slow ramp promotes large crystal growth and E-isomer selectivity).

    • Hold at 30°C for 1 hour.

  • Filter the white crystalline solid.

  • Dry in a vacuum oven at 45°C for 12 hours over P₂O₅ or silica gel.

Analytical Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile (Gradient 90:10 to 10:90).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: 4-Acetylpyridine (~3.5 min), Oxime (~5.2 min).

NMR Specification (DMSO-d6)
  • 1H NMR (400 MHz): δ 11.6 (s, 1H, NOH), 8.6 (d, 2H, Pyr-H), 7.6 (d, 2H, Pyr-H), 2.2 (s, 3H, CH3).

  • Note: Presence of satellite methyl peaks indicates Z-isomer contamination.

Process Flow Diagram

ProcessFlow Start Start: Reagent Prep Solubilization Dissolve NH2OH·HCl in Water (Reactor) Start->Solubilization Neutralization Add NaOH to pH 6-7 (Temp < 10°C) Solubilization->Neutralization Addition Dose 4-Acetylpyridine (45-60 mins) Neutralization->Addition Reaction Stir 2 hrs @ 0-5°C (Precipitation) Addition->Reaction Filtration1 Filtration & Wash (Cold Water) Reaction->Filtration1 Recryst Recrystallization (Hot Water, 90°C -> 30°C) Filtration1->Recryst Crude Cake Filtration2 Final Filtration Recryst->Filtration2 Drying Vacuum Dry @ 45°C Filtration2->Drying

Figure 2: Step-by-step unit operations for the scale-up synthesis.[8]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH too low (protonated pyridine) or too high.Ensure pH is strictly 6.0–7.0 before ketone addition.
Oily Product Impurities or temperature too high during precipitation.Seed the mixture with pure crystals; ensure T < 5°C.
High Z-isomer Cooling too rapid during recrystallization.Re-dissolve and cool slowly (10°C/hour) to 30°C.
Color (Yellow) Oxidation or trace iron contamination.Use activated carbon treatment during recrystallization.

References

  • LaMattina, J. L., & Suleske, R. T. (1983). 4-Acetylpyridine oxime .[1][2] Organic Syntheses, 61, 155. Link

  • Bredereck, H., & Theilig, G. (1953).[1] Formamide reactions.[5] II. Preparation of pyridine derivatives . Chemische Berichte, 86, 88-96.[1]

  • Sigma-Aldrich. (2023).[4] Safety Data Sheet: Hydroxylamine Hydrochloride . Link

  • National Research Council. (2011).[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press. Link

Sources

reaction conditions for derivatizing the oxime group of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reaction conditions and protocols for derivatizing the oxime group of 4-Acetylpyridine.

Abstract

4-Acetylpyridine oxime is a critical pharmacophore in the development of acetylcholinesterase (AChE) reactivators (e.g., obidoxime analogues) and kinase inhibitors. Its amphoteric nature—possessing both a basic pyridine nitrogen (


) and an acidic oxime hydroxyl (

)—requires precise control over reaction conditions to govern regioselectivity and prevent polymerization. This guide outlines validated protocols for O-alkylation , O-acylation , Beckmann Rearrangement , and Reductive Amination , prioritizing high-fidelity synthesis and safety.

Part 1: Precursor Synthesis & Quality Control

Before derivatization, the purity and stereochemistry of the starting material are paramount. Commercial samples often contain variable E/Z ratios.

Protocol 0: Synthesis of High-Purity (E)-4-Acetylpyridine Oxime

Objective: Isolate the thermodynamically stable (


)-isomer to ensure stereospecificity in subsequent rearrangements.
  • Reagents: 4-Acetylpyridine (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), NaOH (2.5 eq), Water.

  • Conditions:

    
    , pH ~10.
    
  • Procedure:

    • Dissolve

      
       in water and neutralize with aqueous NaOH at 
      
      
      
      .[1]
    • Add 4-acetylpyridine dropwise. A white precipitate forms immediately.

    • Stir at

      
       for 2 hours.
      
    • Purification (Critical): The crude is a ~5:1 mixture of (

      
      )/(
      
      
      
      ).[1][2] Recrystallize twice from hot water (
      
      
      slow cool) to isolate the pure (
      
      
      )-isomer.
    • QC: Melting point must be 154–157°C . Lower ranges indicate (

      
      )-contamination.
      

Part 2: O-Functionalization (Ethers & Esters)

Targeting the oxime oxygen requires suppressing the nucleophilicity of the pyridine nitrogen.

Core Protocol 1: O-Alkylation (Synthesis of Oxime Ethers)

Application: Increasing lipophilicity for blood-brain barrier (BBB) penetration. Mechanism:


 displacement. The oximate anion is an ambident nucleophile; however, under hard-base conditions, O-alkylation dominates over N-alkylation (nitrone formation).

Method A: Phase Transfer Catalysis (Green Chemistry)

  • Reagents: Alkyl halide (1.1 eq), Toluene/50% NaOH (biphasic), TBAB (5 mol%).

  • Conditions: Vigorous stirring,

    
    .
    
  • Why this works: The high concentration of NaOH deprotonates the oxime at the interface. The quaternary ammonium salt transfers the oximate into the organic phase where it reacts rapidly with the alkyl halide.

Method B: Sodium Hydride (Anhydrous)

  • Reagents: NaH (60% dispersion, 1.2 eq), DMF or THF (anhydrous), Alkyl halide (1.1 eq).

  • Conditions:

    
    , 
    
    
    
    atmosphere.
  • Protocol:

    • Suspend NaH in dry DMF at

      
      .
      
    • Add 4-acetylpyridine oxime portion-wise. Evolution of

      
       gas is rapid.
      
    • Stir for 30 min to ensure complete formation of the sodium oximate.

    • Add alkyl halide dropwise.

    • Quench with water and extract with EtOAc.

Core Protocol 2: O-Acylation (Synthesis of Oxime Esters)

Application: Prodrug design; intermediates for radical reactions. Safety Alert: Sulfonyl oxime esters (e.g., tosylates) of 4-acetylpyridine are reported to be thermally unstable and potentially shock-sensitive.[2] Avoid heating these derivatives above


.

Protocol:

  • Reagents: Acetic anhydride (

    
    ) or Acyl Chloride, Pyridine (Solvent/Base), DMAP (cat.).
    
  • Conditions:

    
    .
    
  • Procedure:

    • Dissolve oxime in anhydrous pyridine (or DCM with 2.0 eq

      
      ).
      
    • Add

      
       (1.1 eq) at 
      
      
      
      .
    • Monitor by TLC.[3][4] The reaction is usually complete in <1 hour.

    • Workup: Pour into ice water. The ester typically precipitates. Filter and dry in a vacuum desiccator. Do not use heat.

Part 3: Skeletal Rearrangement

Core Protocol 3: Beckmann Rearrangement

Transformation: 4-Acetylpyridine oxime


 N-(pyridin-4-yl)acetamide.
Challenge:  Traditional acid catalysts (

, PPA) can cause pyridine ring protonation, retarding the reaction. Solution: Cyanuric Chloride (TCT) mediated rearrangement under mild, non-acidic conditions.[4]
  • Reagents: Cyanuric Chloride (TCT) (1.0 eq), DMF (cat.), DCM or MeCN.

  • Mechanism: TCT activates the oxime oxygen (forming an O-triazinyl intermediate), facilitating the anti-migration of the methyl group (for acetophenone-type oximes, the aryl group usually migrates, but for 4-acetylpyridine, the methyl migration to form the N-pyridyl amide is electronically disfavored compared to the acetyl-pyridine product, but stereochemistry dictates the outcome).

    • Note on Regiochemistry: For (

      
      )-4-acetylpyridine oxime, the methyl group is anti to the hydroxyl. Therefore, the Pyridine ring migrates , yielding N-(pyridin-4-yl)acetamide .
      
  • Protocol:

    • Dissolve TCT in DMF at

      
       to form the Vilsmeier-Haack type adduct.
      
    • Add the oxime solution.[1][2][4][5]

    • Stir at RT for 2–4 hours.

    • Quench with water.[4] The amide product is often water-soluble; continuous extraction with

      
       may be required.
      

Part 4: Reduction

Core Protocol 4: Reduction to Primary Amines

Transformation: Oxime


 1-(pyridin-4-yl)ethanamine.
Reagents:  Zn dust / Acetic Acid (Classic) or 

(Modern).

Recommended Protocol (Zn/AcOH):

  • Dissolve oxime in glacial acetic acid.

  • Add Zn dust (5 eq) portion-wise at

    
     (exothermic).
    
  • Stir for 12 hours.

  • Filter Zn residues.

  • Basify filtrate with NaOH to pH > 12 (to free the amine from the pyridine/amine salt).

  • Extract with DCM.

Part 5: Data Summary & Visualization

Reaction Condition Comparison Table
Derivatization TypeTarget ProductReagents of ChoiceKey ConditionYield (Typical)
O-Alkylation Oxime EtherNaH / DMF / R-XAnhydrous,

75–90%
O-Acylation Oxime Ester

/ Pyridine

, No Heat
85–95%
Beckmann AmideTCT / DMFMild, Non-acidic60–80%
Reduction Primary AmineZn / AcOHExothermic control70–85%
Mechanistic Pathway Diagram[4][6]

G Start 4-Acetylpyridine Oxime (E)-4-Acetylpyridine Oxime (mp 154-157°C) Start->Oxime NH2OH·HCl NaOH, 0°C Ether Oxime Ether (O-Alkylation) Oxime->Ether NaH, R-X DMF, 25°C Ester Oxime Ester (O-Acylation) Oxime->Ester Ac2O, Pyridine 0°C (Caution!) Amide N-(pyridin-4-yl)acetamide (Beckmann Rearrangement) Oxime->Amide TCT, DMF Anti-migration Amine 1-(pyridin-4-yl)ethanamine (Reduction) Oxime->Amine Zn, AcOH or H2/Pd

Caption: Divergent synthetic pathways for 4-acetylpyridine oxime derivatization showing key reagents for ethers, esters, amides, and amines.

References

  • Preparation of 4-Acetylpyridine Oxime and Tosylate : LaMattina, J. L., & Suleske, R. T. (1986). Organic Syntheses, 64, 19. Link

  • Mild Beckmann Rearrangement using TCT : De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann rearrangement of oximes under very mild conditions.[4] The Journal of Organic Chemistry, 67(17), 6272-6274. Link

  • Solvent-Free Reduction of Oximes : Zeynizadeh, B., & Gilanizadeh, T. (2011).[5] A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Journal of the Chinese Chemical Society, 58(3), 262-266. Link

  • Safety of Oxime Tosylates : Pfizer Global R&D. (2001).[2] Chemical & Engineering News, Oct 1.[2] (Cited within Org.[1][2][3][4][6][7][8] Syn. CV 7, 149 regarding thermal instability).

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylpyridine oxime is a pivotal scaffold in medicinal chemistry and materials science, most notably recognized for its role in the development of reactivators for organophosphate-inhibited acetylcholinesterase (AChE).[1][2][3] The functionalization of its pyridine ring is crucial for modulating biological activity, tuning physicochemical properties, and creating novel chemical entities. This guide provides an in-depth exploration of the chemical reactivity of the 4-acetylpyridine oxime ring system and details robust, field-proven strategies for its selective modification. We will dissect the causality behind various synthetic approaches, from classical N-oxide chemistry to modern C-H activation and cross-coupling methodologies, offering detailed, step-by-step protocols for key transformations.

Core Concepts: Understanding the Reactivity of 4-Acetylpyridine Oxime

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic character governs its reactivity, making it resistant to electrophilic aromatic substitution while being susceptible to nucleophilic attack.[4][5] The placement of an acetyl oxime group at the C4 position significantly amplifies this effect.

  • Electronic Influence of the 4-Acetyl Oxime Group: The -C(CH₃)=NOH substituent is a potent electron-withdrawing group (EWG) through resonance and inductive effects. This further deactivates the entire ring towards electrophiles.

  • Activation for Nucleophilic Attack: The EWG at C4 powerfully activates the ortho (C2, C6) and para (C4) positions for nucleophilic aromatic substitution (SNAr).[6][7][8][9] A leaving group at C2 or C6 becomes exceptionally labile.

  • Site of Radical Attack: Under acidic conditions, the pyridine nitrogen is protonated, creating a highly electron-deficient pyridinium species. This makes the ring an excellent substrate for radical substitution, particularly at the C2 and C6 positions, as seen in the Minisci reaction.[10][11]

  • The Role of the Oxime Group: The oxime's N-OH moiety can act as a directing group in certain metal-catalyzed reactions and may require protection under strongly basic conditions (e.g., organolithium reagents) to prevent deprotonation.

Below is a diagram illustrating the primary sites of reactivity on the 4-acetylpyridine oxime scaffold.

Caption: Reactivity map of 4-acetylpyridine oxime.

Strategic Approaches to Ring Functionalization

We will explore three primary strategies, each offering unique advantages for accessing diverse derivatives.

Strategy 1: Functionalization via Pyridine N-Oxide Intermediate

This is a venerable and highly effective method for modulating pyridine reactivity. The N-oxide oxygen atom can donate electron density back into the ring, paradoxically activating it for electrophilic substitution, while also serving as an outstanding directing group for ortho-lithiation and C-H activation.[12][13]

N_Oxide_Workflow start 4-Acetylpyridine Oxime n_oxidation N-Oxidation (m-CPBA or H₂O₂/AcOH) start->n_oxidation n_oxide 4-Acetylpyridine N-Oxide Oxime n_oxidation->n_oxide electrophilic Electrophilic Substitution (e.g., Nitration, Halogenation) n_oxide->electrophilic Activates C2/C6 pd_coupling Pd-Catalyzed C-H Arylation (e.g., with Indoles) n_oxide->pd_coupling Directs C-H activation product_es C2/C6 Substituted N-Oxide electrophilic->product_es product_pd C2-Aryl N-Oxide pd_coupling->product_pd deoxygenation Deoxygenation (PCl₃ or PPh₃) product_es->deoxygenation product_pd->deoxygenation final_product Functionalized 4-Acetylpyridine Oxime deoxygenation->final_product

Caption: Workflow for functionalization via the N-oxide intermediate.

Protocol 2.1: Synthesis of 4-Acetylpyridine N-Oxide Oxime

  • Principle: 4-Acetylpyridine oxime is oxidized at the ring nitrogen using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The N-oxide product is a stable, crystalline solid.

  • Materials:

    • 4-Acetylpyridine oxime (CAS: 1122-55-0)

    • m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-acetylpyridine oxime (1.0 eq) in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

      • Rationale: Portion-wise addition controls the exothermic reaction. The excess m-CPBA ensures complete conversion.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography (Silica, 5-10% MeOH in DCM).

  • Expected Yield: 80-95%.

With the N-oxide in hand, a range of transformations are possible, including palladium-catalyzed C-H/C-H cross-coupling to form C-C bonds directly at the C2 position.[14][15][16]

Strategy 2: Direct C-H Functionalization via Minisci Reaction

The Minisci reaction is a powerful tool for the direct alkylation or acylation of electron-deficient heterocycles.[11] It proceeds via a radical mechanism and offers excellent regioselectivity for the C2 position of protonated pyridines.

Minisci_Mechanism cluster_init Radical Generation cluster_cycle Pyridine Functionalization precursor R-COOH (e.g., Pivalic Acid) radical R• (Alkyl Radical) precursor->radical Oxidative Decarboxylation oxidant (NH₄)₂S₂O₈ / AgNO₃ pyridine Protonated Pyridine Oxime addition Radical Addition pyridine->addition R• intermediate Radical Cation Intermediate addition->intermediate oxidation Oxidation intermediate->oxidation [O] product C2-Alkylated Product oxidation->product -H⁺ Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_ii Ar-Pd(II)-X L₂ ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal R-B(OR)₂ pd_ii_r Ar-Pd(II)-R L₂ transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Ar-R product 2-Ar'-Py-Oxime red_elim->product arx 2-Bromo-Py-Oxime arx->ox_add rb Ar'-B(OR)₂ rb->transmetal base Base base->transmetal

Sources

Troubleshooting & Optimization

Technical Support Guide: Preventing Beckmann Rearrangement Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The Beckmann rearrangement—the acid-catalyzed isomerization of oximes to amides or lactams—is a powerful tool when intended.[1] However, in many synthetic workflows (e.g., nitrile synthesis, oxime deprotection, or amine reduction), it acts as a parasitic side reaction that degrades yield and purity.

The rearrangement is driven by the conversion of the oxime hydroxyl group into a leaving group (protonation, sulfonylation, etc.), followed by the migration of the group anti to the leaving group. To prevent this, your experimental design must either bypass the generation of the nitrilium ion intermediate or kinetically favor an alternative pathway (such as elimination or oxidation).

Reaction Pathway Analysis

The following diagram illustrates the competitive landscape of oxime reactivity. Your goal is to select conditions that block the red path (Rearrangement) and favor the green paths.

OximePathways Oxime Oxime Substrate (R-C=N-OH) LeavingGroup Activated Oxime (OH converted to LG) Oxime->LeavingGroup Acid/Acylating Agent Carbonyl Ketone/Aldehyde (Deprotection Product) Oxime->Carbonyl Oxidative Cleavage (DMP, IBX) Amine Amine (Reduction Product) Oxime->Amine Hydride Reduction (LAH, H2/Pd) Nitrilium Nitrilium Ion (Intermediate) LeavingGroup->Nitrilium Migration (Anti) Heat/Acid Nitrile Nitrile (Dehydration Product) LeavingGroup->Nitrile Syn-Elimination (Burgess Reagent) Amide Amide/Lactam (Beckmann Product) Nitrilium->Amide H2O Trap

Figure 1: Competitive pathways for oxime transformation. The Beckmann rearrangement (Red) competes with Dehydration, Deprotection, and Reduction (Green).

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: Nitrile Synthesis (Dehydration)

User Question: "I am trying to convert an aldoxime to a nitrile using thionyl chloride (


), but I am observing significant formation of the primary amide. How do I favor dehydration over rearrangement?"

Technical Insight: Reagents like


 or 

create a highly labile leaving group that often ionizes to the nitrilium ion before elimination can occur, triggering the Beckmann rearrangement. To prevent this, you must use a reagent that enforces a concerted syn-elimination mechanism, which precludes the rearrangement.

Recommended Protocol: Burgess Reagent Dehydration The Burgess reagent ((methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt) allows for dehydration under mild, neutral conditions via an intramolecular syn-elimination pathway, effectively bypassing the Beckmann rearrangement.

Step-by-Step Protocol:

  • Preparation: Dissolve the aldoxime (1.0 equiv) in anhydrous THF or DCM (0.2 M concentration).

  • Addition: Add Burgess reagent (2.0 equiv) in one portion at room temperature.

  • Reaction: Stir at room temperature (or mild heat, 50°C) for 1–3 hours.

  • Workup: Dilute with

    
    , wash with water and brine, dry over 
    
    
    
    , and concentrate.

Why this works: The Burgess reagent forms a sulfamate intermediate. The internal base (triethylammonium moiety) deprotonates the


-proton via a cyclic transition state, forcing elimination rather than migration.
ReagentMechanismRisk of Beckmann RearrangementRecommended For
Thionyl Chloride (

)
Stepwise IonizationHigh (Acidic byproduct)Robust substrates only
Burgess Reagent Concerted Syn-EliminationLow (Neutral conditions)Acid-sensitive/Labile substrates
T3P (Propylphosphonic anhydride) DehydrationLow Scalable nitrile synthesis
Scenario B: Oxime Deprotection (Regenerating Carbonyls)

User Question: "I used an oxime as a protecting group for a ketone. When I tried to hydrolyze it back with aqueous acid (


), the ring expanded to a lactam. How do I deprotect without rearranging?"

Technical Insight: Acid hydrolysis is the classical trigger for Beckmann rearrangement. If your substrate is prone to migration (e.g., cyclic ketoximes), you must avoid acid entirely. The solution is Oxidative Deoximation . This method oxidizes the


 bond directly to 

without passing through the protonated intermediate required for rearrangement.

Recommended Protocol: Dess-Martin Periodinane (DMP) Cleavage DMP provides a rapid, chemoselective cleavage of oximes to ketones/aldehydes under neutral conditions.

Step-by-Step Protocol:

  • Dissolution: Dissolve oxime (1.0 mmol) in DCM (5 mL).

  • Oxidation: Add Dess-Martin Periodinane (1.5 equiv) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 30–60 minutes.

  • Quench: Add a 1:1 mixture of saturated

    
     and 
    
    
    
    to quench excess oxidant.
  • Extraction: Extract with DCM. The organic layer will contain the pure carbonyl compound.

Alternative Agents:

  • IBX (2-Iodoxybenzoic acid): Similar to DMP but requires DMSO as solvent.

  • N-Bromosaccharin: Excellent for microwave-assisted deprotection.

Scenario C: Reduction to Amines

User Question: "I am reducing a ketoxime to an amine using a hydrosilane and a Lewis Acid catalyst (


). I see a mixture of amine and rearranged amide. What is happening?"

Technical Insight: Strong Lewis acids like


 can activate the oxime hydroxyl group sufficiently to trigger the Beckmann rearrangement (Path C in literature) before the hydride delivery occurs. This competition is temperature-dependent.

Troubleshooting Steps:

  • Temperature Control: Reduce the reaction temperature. Reduction pathways are often kinetically favored at lower temperatures (RT or below), while rearrangement typically requires higher activation energy.

  • Switch Reductant: Use a nucleophilic hydride source that does not require Lewis Acid activation of the oxygen.

    • Lithium Aluminum Hydride (LAH): Reduces the

      
       bond and the 
      
      
      
      bond aggressively, bypassing the rearrangement.
    • Catalytic Hydrogenation:

      
       (1 atm) with 
      
      
      
      or Raney Nickel in ethanol/ammonia. The presence of ammonia prevents secondary amine formation and suppresses acid-catalyzed side reactions.

Structural Considerations: The "Migration Trap"

Users must be aware that the Beckmann rearrangement is stereospecific . The group anti (trans) to the hydroxyl group migrates.

  • Problem: If you are trying to avoid rearrangement, the stereochemistry (E/Z) matters less than the reaction conditions. However, if you are observing it, checking the E/Z ratio can confirm the mechanism.

  • Isomerization: Acidic conditions can isomerize the oxime (E

    
     Z) prior to rearrangement, leading to mixtures. Neutral/Basic conditions (like the Burgess or DMP protocols above) maintain stereochemical integrity or destroy the functionality before isomerization can occur.
    
Decision Tree for Reagent Selection

DecisionTree Start Goal: Transform Oxime Target What is the Target Product? Start->Target Nitrile Nitrile (from Aldoxime) Target->Nitrile Carbonyl Ketone/Aldehyde (Deprotection) Target->Carbonyl Amine Primary Amine (Reduction) Target->Amine Q_Acid Is substrate acid sensitive? Nitrile->Q_Acid DMP Use Dess-Martin Periodinane (Oxidative Cleavage) Carbonyl->DMP Hydrolysis Avoid Acid Hydrolysis! Use IBX or NaIO4 Carbonyl->Hydrolysis LAH Use LiAlH4 or H2/Raney Ni (Avoid Lewis Acids) Amine->LAH Burgess Use Burgess Reagent (Neutral, Syn-Elimination) Q_Acid->Burgess Yes T3P Use T3P or SO2F2 (Scalable) Q_Acid->T3P No

Figure 2: Decision matrix for selecting reagents to avoid Beckmann rearrangement based on the desired synthetic outcome.

References

  • Burgess Reagent Mechanism & Application

    • Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745. Link

    • M. Keita, M. Vandamme, J.-F. Paquin. (2015).[2] Synthesis of Nitriles from Aldoximes. Synthesis, 47, 3758-3766.[2] Link

  • Oxidative Deprotection (Avoiding Hydrolysis)

    • Chaudhari, S. S., & Akamanchi, K. G. (1999).[3] Oxidative deprotection of oximes using Dess-Martin periodinane.[3] Synthesis, 1999(05), 760-764. Link

    • Krishnaveni, N. S., et al. (2003).[3] Mild and efficient deprotection of oximes with IBX in water. Synthesis, 2003(13), 1968-1969. Link

  • Reductive Rearrangement vs.

    • Fang, H., Wang, G., & Oestreich, M. (2021).[4] Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3.[4] Chemical Science, 12, 807-812. Link

  • Beckmann Rearrangement Overview

    • Organic Chemistry Portal. Beckmann Rearrangement. Link

Sources

Technical Support Center: High-Purity Synthesis of 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 4APO-PURITY-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

4-Acetylpyridine oxime (4-APO) is a critical intermediate in the synthesis of acetylcholinesterase reactivators (e.g., Obidoxime). While the synthesis appears straightforward, researchers frequently encounter issues with isomeric purity (E/Z ratio) and trace metal contamination .

This guide moves beyond basic recipes to provide a self-validating protocol for synthesizing and purifying 4-APO to pharmaceutical standards (>99% purity, predominantly E-isomer).

Module 1: The Optimized Synthesis Protocol

The Chemistry

The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-acetylpyridine.

  • Critical Control Point: pH. Hydroxylamine is supplied as a hydrochloride salt (

    
    ). It must be freed by a base to react, but a pH that is too high (>11) can cause Cannizzaro-type side reactions or ring degradation. A pH range of 8–10  is optimal.
    
Step-by-Step Workflow
StepActionTechnical Rationale
1. Preparation Dissolve

(1.2 eq) in min. water.
Excess hydroxylamine drives the equilibrium forward (Le Chatelier’s principle).
2. Neutralization Add 20% NaOH dropwise at 0–5°C .Low temperature prevents immediate side reactions. Converts acid salt to free nucleophile.
3. Addition Add 4-Acetylpyridine (1.0 eq) in one portion.Rapid addition ensures consistent stoichiometry during the nucleation phase.
4. Reaction Stir vigorously at 0–5°C for 2 hours.Kinetic control favors the precipitation of the product as it forms, shifting equilibrium.
5. Isolation Suction filtration.[1][2] Wash with ice-cold water .Removes NaCl byproducts and unreacted reagents. Cold water minimizes product loss.

Module 2: Purification & Isomer Control (The "E/Z" Problem)

The crude product is typically a 5:1 mixture of E- (anti) and Z- (syn) isomers .

  • Target: E-Isomer (Thermodynamically more stable, biologically active precursor).

  • Impurity: Z-Isomer (Lower melting point, interferes with downstream quaternization).

The "Golden Standard" Recrystallization Protocol

Do not use ethanol or ethyl acetate initially. Water is the superior solvent for isomer separation for this specific compound.

  • Dissolution: Suspend crude 4-APO in distilled water (approx. 15-20 mL per gram of substance).

  • Heat: Heat to boiling until fully dissolved.

    • Note: If the solution is yellow/brown, add 1-2% Activated Charcoal and filter hot.

  • Thermodynamic Sorting: Allow the solution to cool slowly to room temperature over 2–3 hours. Do not use an ice bath immediately.

    • Mechanism:[3][4][5] The E-isomer is less soluble in water and crystallizes first. Rapid cooling traps the Z-isomer in the lattice.

  • Harvest: Filter the white needles. Dry under vacuum over desiccant.

Data: Isomer Physical Properties
PropertyE-Isomer (Target)Z-Isomer (Impurity)Mixture (Crude)
Melting Point 154–157°C ~105–110°C122–146°C
1H NMR (OH shift)

11.65 ppm

10.97 ppm
Both peaks visible
Solubility (H2O) Low at 25°CModerate at 25°CVariable

Module 3: Visualization of Workflows

Figure 1: Synthesis & Purification Logic Flow

This diagram illustrates the critical decision nodes where purity is determined.

G Start Reagents: 4-Acetylpyridine + NH2OH.HCl Rxn Reaction: NaOH (aq), 0-5°C, 2 hrs Start->Rxn Nucleophilic Attack Crude Crude Isolation: Filter & Wash (Cold H2O) Rxn->Crude Precipitation Check Checkpoint: Melting Point Test Crude->Check Result_Mix Result: 122-146°C (E/Z Mixture) Check->Result_Mix First Pass Recryst Purification: Recrystallize from HOT Water (Slow Cool) Result_Pure Result: 154-157°C (Pure E-Isomer) Recryst->Result_Pure Thermodynamic Control Result_Mix->Recryst Required Step Result_Pure->Check Validation

Caption: Workflow distinguishing the crude mixture isolation from the thermodynamic purification of the E-isomer.

Figure 2: Impurity Fate Map

Understanding where impurities go is essential for troubleshooting.

G Input Crude Reaction Mixture Filtration Filtration (Mother Liquor) Input->Filtration Recryst Recrystallization (Water) Filtration->Recryst Solid Cake Salts NaCl / NaOH (Removed) Filtration->Salts Dissolved in filtrate Z_Iso Z-Isomer (Remains in Filtrate) Recryst->Z_Iso Remains in solution Color Oxidation Products (Trapped in Charcoal) Recryst->Color Adsorption step Product Pure 4-APO (E-Isomer) Recryst->Product Crystallizes

Caption: Fate map tracking the removal of inorganic salts and isomeric impurities during workup.

Module 4: Troubleshooting & FAQs

Q1: My product is yellow/brown instead of white. Is it usable?

Diagnosis: The color typically comes from trace oxidation of the pyridine ring or polymerization byproducts, often caused by light exposure or high pH during synthesis. Fix:

  • Perform the Activated Charcoal step during the hot water recrystallization.

  • Ensure the NaOH addition was performed at 0–5°C . Higher temperatures promote degradation.

  • Validation: A slight off-white cast is acceptable for synthesis, but deep yellow indicates >2% impurity.

Q2: I have low yield (<60%), and no precipitate formed initially.

Diagnosis: The solution pH is likely too low (acidic), keeping the pyridine nitrogen protonated and the product soluble in water. Fix:

  • Check the pH of the mother liquor. If pH < 7, add dilute NaOH until pH ~9.

  • Cool the flask in an ice-salt bath (-10°C) to force precipitation.

  • Note: 4-APO is amphoteric. Too basic (>12) and it forms a soluble salt; too acidic (<4) and it forms a soluble salt. Aim for pH 8–10 .

Q3: My melting point is sharp, but it is 130°C. What happened?

Diagnosis: You have a co-crystal or a eutectic mixture of E and Z isomers. This is common if you cooled the recrystallization solution too quickly (e.g., plunging hot flask into ice). Fix:

  • Re-dissolve in boiling water.

  • Let it sit on a cork ring at room temperature. Do not touch it for 3 hours.

  • The slow cooling allows the E-isomer to exclude the Z-isomer from the crystal lattice.

Q4: Can I use Ethanol for recrystallization?

Analysis: Ethanol is a common solvent for oximes, but for 4-APO, water is superior for isomer separation . Ethanol tends to solubilize both isomers too well, leading to co-precipitation upon cooling. Use water for the first purification. If ultra-high purity is needed, a final polish with EtOH/Water (1:1) can be done, but yield will decrease.[1]

References

  • Organic Syntheses, Coll. Vol. 6, p. 10 (1988); Vol. 59, p. 10 (1979). Title: 4-Acetylpyridine Oxime.[1][2] (Standard protocol for synthesis and water-based recrystallization). Source: Organic Syntheses URL:[Link]

  • National Center for Biotechnology Information (2024). Title: PubChem Compound Summary for CID 74495, 4-Acetylpyridine oxime. Source: PubChem URL:[Link]

Sources

Technical Support Center: Stabilizing 4-Acetylpyridine Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-APO-404 Subject: Thermal Instability, Decomposition Pathways, and Stabilization Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

4-Acetylpyridine oxime (4-APO) and its derivatives are critical intermediates in the synthesis of acetylcholinesterase reactivators (e.g., obidoxime) and novel ligand systems. However, they exhibit significant thermal fragility due to the labile N-O bond and the electron-deficient pyridine ring.

This guide addresses the three primary failure modes encountered by researchers:

  • Beckmann Rearrangement: Spontaneous conversion to amides under thermal/acidic stress.[1]

  • Hydrolysis: Reversion to the parent ketone and hydroxylamine.

  • Geometric Isomerization: Uncontrolled

    
     interconversion complicating analysis.
    

Module 1: Synthesis & Isolation Troubleshooting

Q: Why does my product turn into a dark oil during recrystallization?

Diagnosis: Thermal Decomposition via Beckmann Rearrangement. Attempting to recrystallize 4-APO derivatives from high-boiling solvents (e.g., ethanol/water mixtures) with prolonged heating triggers a self-catalyzed Beckmann rearrangement. The pyridine nitrogen can act as an internal base, while trace acid (from hydroxylamine HCl salts) catalyzes the rearrangement of the oxime to N-(4-pyridyl)acetamide .

Corrective Protocol:

  • Switch Solvent System: Use Water (rapid dissolution) or Isopropanol (lower solubility, lower heat required).

  • The "Flash-Heat" Technique:

    • Heat the solvent separately to boiling.

    • Add the crude solid to the hot solvent.

    • Immediately remove from heat once dissolved. Do not boil the solution containing the oxime for >2 minutes.

  • Rapid Cooling: Do not allow slow cooling to room temperature. Place the flask immediately in an ice bath (0–5°C) to force precipitation before degradation kinetics take over.

Q: I see a "double peak" in my NMR immediately after synthesis. Is my product impure?

Diagnosis:


 Isomerization (Not necessarily decomposition).
4-Acetylpyridine oxime exists as a mixture of 

(trans) and

(cis) isomers. The

-isomer is thermodynamically more stable but kinetically equilibrates with the

-isomer in solution, especially in polar aprotic solvents (DMSO-d6).

Validation Step:

  • Action: Run a variable-temperature NMR (VT-NMR) or add a drop of D₂O.

  • Result: If the peaks coalesce or the ratio changes reversibly, it is isomerization. If the peaks remain distinct and correspond to the amide (check chemical shift ~2.1 ppm for acetyl methyl), it is decomposition.

Module 2: Purification & Analysis

Q: My HPLC chromatogram shows peak broadening and new impurities appearing during the run.

Diagnosis: On-Column Hydrolysis. Silica-based columns often have residual silanol activity (acidic), which, combined with the frictional heat of high-pressure flow, hydrolyzes the oxime back to 4-acetylpyridine (ketone).

Troubleshooting Guide:

ParameterRecommended SettingRationale
Column Temperature 15°C – 20°C Reduces kinetic energy available for hydrolysis/rearrangement.
Mobile Phase pH 7.0 – 7.5 (Phosphate Buffer)Acidic pH (<5) catalyzes Beckmann rearrangement; Basic pH (>9) risks silica dissolution. Neutral is optimal.
Flow Rate Higher (e.g., 1.5 mL/min)Reduces residence time on the acidic stationary phase.
Detection UV @ 254 nmBoth oxime and ketone absorb here; monitor ratio change.
Visualizing the Failure Mode: Beckmann Rearrangement

The following diagram illustrates the mechanistic pathway that destroys your sample under acidic or thermal stress.

BeckmannRearrangement cluster_conditions Critical Failure Conditions Oxime 4-Acetylpyridine Oxime (Precursor) Protonation N-Protonation (Acid/Heat) Oxime->Protonation + H+ / Δ Migration Alkyl Migration (Rate Limiting) Protonation->Migration - H2O Nitrilium Nitrilium Ion (Intermediate) Migration->Nitrilium Amide N-(4-pyridyl)acetamide (Degradant) Nitrilium->Amide + H2O

Figure 1: The acid-catalyzed thermal decomposition pathway (Beckmann Rearrangement) converting the oxime to an amide.[1][2][3]

Module 3: Storage & Stability (Long-Term Preservation)

Q: Can I store the oxime as a free base, or should I make a salt?

Recommendation: Store as the Hydrochloride (HCl) Salt.

Scientific Rationale:

  • Free Base: The pyridine nitrogen is basic (

    
    ). In the solid state, intermolecular H-bonding between the oxime -OH and the pyridine N creates a network that can lower the activation energy for rearrangement.
    
  • HCl Salt: Protonating the pyridine nitrogen removes its ability to act as a general base catalyst for the rearrangement. It also increases the lattice energy, raising the melting point and thermal stability.

WARNING: Avoid Tosylates/Mesylates Do not convert 4-acetylpyridine oxime to its tosylate or mesylate derivative unless immediately necessary for synthesis.

  • Risk: Oxime tosylates in this series are reported to be thermally sensitive and potentially shock-sensitive [1].[4] They possess a potent leaving group (Tosylate) on the nitrogen, making the Beckmann rearrangement explosive rather than just degradative.

Storage Protocol Summary
ConditionStandard (Free Base)Optimized (HCl Salt)
Temperature -20°C4°C or -20°C
Atmosphere Argon/NitrogenDesiccated Air
Container Amber Glass (UV sensitive)Amber Glass
Shelf Life ~1 Month>6 Months

Module 4: Mechanistic Deep Dive

Why is 4-Acetylpyridine Oxime so unstable compared to Benzophenone Oxime?

The instability arises from the electron-withdrawing nature of the pyridine ring.

  • Electron Deficiency: The pyridine ring (especially if protonated at the ring nitrogen) withdraws electron density from the oxime carbon.

  • Migration Aptitude: In the Beckmann rearrangement, the group trans to the hydroxyl group migrates. The electron-deficient pyridine ring has a lower migratory aptitude than a phenyl ring, but the presence of the ring nitrogen facilitates proton transfer mechanisms that are absent in carbocyclic analogs.

  • Acidity: The oxime proton is more acidic due to the pyridine ring, making it easier to enter the rearrangement cycle [2].

Synthesis Workflow Decision Tree

Use this logic flow to determine the safest workup for your derivative.

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Neutral Neutral (pH 6-8) CheckPH->Neutral Neutralize Neutralize with NaHCO3 (Keep T < 5°C) Acidic->Neutralize Risk: Rearrangement Extract Extract: DCM or EtOAc Neutral->Extract Neutralize->Extract Dry Dry: Na2SO4 (No Heat) Extract->Dry Evap Rotary Evap (Bath < 30°C) Dry->Evap Oil Oil Evap->Oil Result: Viscous Oil Salt Salt Oil->Salt Convert to HCl Salt for Storage

Figure 2: Decision tree for the safe isolation of 4-acetylpyridine oxime derivatives, prioritizing low-temperature handling.

References

  • Organic Syntheses. (1990).[4] Collection Vol. 7, p. 149; Vol. 64, p.[4] 19. (Warning regarding thermal sensitivity of oxime tosylates). Link

  • Organic Chemistry Portal. Beckmann Rearrangement Mechanism and Conditions. (General mechanism grounding). Link

  • Taylor & Francis Online. (2016). Spectral and thermal investigation of designed terpolymers bearing p-acetylpyridine oxime moieties. (DSC/TGA data on thermal stability). Link

  • MedChemExpress. 4-Acetylpyridine Product Safety and Storage. (Precursor storage guidelines). Link

Sources

Technical Guide: Solvent Impact on 4-Acetylpyridine Oxime Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical role of solvent selection in the synthesis, purification, and application of 4-Acetylpyridine oxime , a key intermediate in the development of acetylcholinesterase (AChE) reactivators and transition metal ligands.

Executive Summary

For 4-acetylpyridine oxime, solvent choice is not merely about solubility; it dictates stereochemical purity (E/Z ratio) , reaction yield , and assay fidelity .

  • Synthesis: Aqueous alkaline media drive product precipitation, simplifying isolation.

  • Purification: Hot water recrystallization is the standard for isolating the thermodynamically stable (E)-isomer .

  • Biological Assays: DMSO is required for stock solutions, but final aqueous dilution must be monitored to prevent "oximolysis" artifacts in Ellman’s assays.

Part 1: Solvent Selection & Troubleshooting (Q&A)
Section 1: Synthesis & Isolation

Q1: Why is water the preferred solvent for the reaction of 4-acetylpyridine with hydroxylamine, despite the organic nature of the ketone? A: Water acts as a "forcing solvent" through the hydrophobic effect.

  • Mechanism: 4-Acetylpyridine is a liquid that is partially soluble in water, while hydroxylamine hydrochloride is highly water-soluble. As the reaction proceeds in the presence of NaOH, the neutral oxime product forms.

  • Solvent Impact: The oxime is significantly less soluble in cold water than the starting ketone. This solubility differential forces the product to precipitate out of the solution as it forms, driving the equilibrium forward (Le Chatelier’s principle) and allowing for easy filtration.

  • Troubleshooting: If you use ethanol, the product remains soluble, requiring rotary evaporation and increasing the risk of oil formation or coprecipitation of salts.

Q2: My crude product is an oily mixture. How do I fix this? A: This usually indicates incomplete precipitation or the presence of the Z-isomer and impurities.

  • Cause: The reaction temperature likely exceeded 5°C, or the pH was not sufficiently basic to neutralize the hydrochloride fully.

  • Solvent Fix: Re-dissolve the oil in a minimum amount of boiling water . Allow it to cool very slowly to room temperature and then to 4°C. This slow cooling favors the crystallization of the (E)-isomer , which has a higher melting point and lower solubility than the Z-isomer or the oil.

Section 2: Stereochemistry & Purification

Q3: How does solvent choice affect the E/Z isomer ratio? A: The solvent influences the thermodynamic stability and solubility of the isomers.

  • Synthesis Outcome: The crude aqueous precipitation typically yields a 5:1 mixture of E (trans-methyl) and Z (cis-methyl) isomers.

  • Purification Strategy: The E-isomer is the thermodynamically stable form and is less soluble in water than the Z-isomer.

  • Protocol: Recrystallization from water effectively washes away the more soluble Z-isomer. Using ethanol or methanol for recrystallization is less effective because both isomers are highly soluble in alcohols, making separation difficult without column chromatography.

Section 3: Biological Assays & Stability

Q4: I am testing the oxime for AChE reactivation. Why am I getting false-positive inhibition data in DMSO/Buffer systems? A: This is likely due to Oximolysis or solvent interference.

  • The Issue: Oximes can react directly with DTNB (Ellman's reagent), splitting it to form the yellow TNB anion even without enzyme activity.

  • Solvent Factor: High concentrations of DMSO (used for stock solutions) can denature the enzyme if the final assay concentration exceeds 1-2%.

  • Solution:

    • Prepare a 100 mM stock in 100% DMSO .

    • Dilute at least 100-fold into 0.1 M Phosphate Buffer (pH 7.4) immediately before use.

    • Control: Run a "Blank" containing Oxime + DTNB + Buffer (no enzyme) to subtract the baseline absorbance caused by chemical oximolysis.

Part 2: Data Summary & Protocols
Table 1: Solvent Compatibility Matrix
Process StageRecommended SolventRationalePotential Pitfalls
Synthesis Water (0–5°C) Drives precipitation of product; eco-friendly; removes inorganic salts.[1]Freezing if temp < 0°C; requires strong stirring for biphasic start.[1]
Recrystallization Water (Boiling) Selectively crystallizes the (E)-isomer ; leaves Z-isomer in mother liquor.[1]Product may oil out if cooled too fast.[1]
Metal Complexation Ethanol / Methanol Solubilizes both the ligand and metal salts (e.g., CuCl₂, ZnCl₂).[1]Water content can lead to hydrolysis of sensitive metal precursors.[1]
Bio-Assay Stock DMSO High solubility (>1 M); prevents precipitation during freezing.[1]Toxic to enzymes >2% v/v; hygroscopic (absorbs water).[1]
Protocol: Synthesis of (E)-4-Acetylpyridine Oxime

Based on optimized aqueous precipitation methods.

  • Preparation: Dissolve Hydroxylamine HCl (25.0 g, 0.36 mol) in 50 mL water .

  • Neutralization: Add this solution to 70 mL of 20% NaOH in a flask. Cool to 0–5°C in an ice bath.

  • Addition: Add 4-acetylpyridine (36.3 g, 0.30 mol) in one portion with vigorous magnetic stirring.

  • Reaction: Stir at 0–5°C for 2 hours . A white precipitate will form rapidly.

  • Isolation: Filter the solid by suction. Wash with 50 mL cold water to remove NaCl and unreacted hydroxylamine.

  • Purification (Crucial Step):

    • Dissolve the crude solid in 600 mL boiling water .

    • Allow the solution to cool slowly to room temperature over 3 hours.

    • Filter the needle-like crystals.

    • Yield: ~65–70% pure (E)-isomer (mp 154–157°C).

Part 3: Decision Logic Visualization

The following diagram illustrates the critical decision points for solvent selection based on the desired experimental outcome.

SolventStrategy Start Start: 4-Acetylpyridine Reaction Reaction with NH2OH·HCl Start->Reaction WaterPath Solvent: WATER (NaOH, 0-5°C) Reaction->WaterPath Standard Route EthanolPath Solvent: ETHANOL (Reflux) Reaction->EthanolPath Alternative Precipitation Precipitate Forms (Kinetic Control) WaterPath->Precipitation Low Solubility Solution Homogeneous Solution (Thermodynamic Mix) EthanolPath->Solution High Solubility Recryst Recrystallization (Boiling Water) Precipitation->Recryst MixEZ Mixture (E/Z) (Oil or Low mp Solid) Solution->MixEZ Evaporation PureE Pure (E)-Isomer (Solid, mp 154°C) Recryst->PureE Slow Cool BioAssay Bio-Assay Prep PureE->BioAssay DMSOStock Dissolve in DMSO (Stock Solution) BioAssay->DMSOStock BufferDil Dilute in PBS (Max 1% DMSO) DMSOStock->BufferDil

Caption: Workflow for solvent selection in 4-acetylpyridine oxime processing. Green paths indicate optimal routes for high purity; red paths indicate common pitfalls.

References
  • Organic Syntheses Procedure

    • Title: 4-Acetylpyridine oxime (Preparation and Recrystalliz
    • Source: Organic Syntheses, Coll. Vol. 7, p.149 (1990).
    • URL:[Link]

  • Solubility & Stability D

    • Title: Hydrolytic Stability of Hydrazones and Oximes[2][3][4]

    • Source: National Institutes of Health (PMC / Raines Lab)
    • URL:[Link]

  • Biological Assay Interference

    • Title: Oximes as Inhibitors of Acetylcholinesterase - A Structure-Activity Rel
    • Source: Military Medical Science Letters (2011)[5]

    • URL:[Link]

  • Chemical Properties

    • Title: 4-Acetylpyridine Compound Summary (Solubility and Reactivity)
    • Source: PubChem
    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Troubleshooting for 4-Acetylpyridine Oxime Transformations Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Updated: 2025

Introduction

4-Acetylpyridine oxime (4-APO) is a pivotal intermediate in the synthesis of pyridine-based ligands, acetylcholinesterase reactivators, and pharmaceutical heterocycles. Its reactivity is bifurcated: the oxime moiety (


) can be reduced  to a primary amine or rearranged  to an amide.[1][2]

Selecting the correct catalyst is critical because the pyridine ring is susceptible to competitive hydrogenation, and the basic nitrogen can poison noble metal catalysts. This guide addresses these specific selectivity and reactivity challenges.

Visual Workflow: Reaction Pathways & Catalyst Logic

The following diagram illustrates the divergent reaction pathways for 4-Acetylpyridine oxime and the critical decision nodes for catalyst selection.

G Start 4-Acetylpyridine Oxime Red_Node Pathway A: Reduction Start->Red_Node H2 / Reductant Beck_Node Pathway B: Beckmann Rearrangement Start->Beck_Node Acid / Dehydrating Agent Amine Product: 1-(4-Pyridyl)ethylamine Red_Node->Amine Raney Ni (High Selectivity) or Pd/C (<30°C, Low Pressure) Side_Ring Side Product: Piperidine Derivative (Ring Saturation) Red_Node->Side_Ring PtO2 / Acid or High Temp (>50°C) Amide Product: N-(4-Pyridyl)acetamide Beck_Node->Amide Solid Acids (Zeolites) or Cyanuric Chloride Hydrolysis Side Product: 4-Acetylpyridine (Hydrolysis) Beck_Node->Hydrolysis Aqueous Acid or Wet Solvents

Figure 1: Decision tree for catalyst selection based on target product and competitive side reactions.

Module 1: Selective Hydrogenation (Oxime Amine)

Target Product: 1-(4-Pyridyl)ethylamine Primary Challenge: Preventing saturation of the pyridine ring (over-reduction) and catalyst poisoning.

Troubleshooting & FAQs

Q1: Why is my reaction stalling with Pd/C?

  • Diagnosis: Catalyst poisoning. The pyridine nitrogen lone pair binds strongly to the Pd surface, blocking active sites.

  • Solution:

    • Increase Loading: Use 10–20 wt% of catalyst (relative to substrate) rather than the standard 5%.

    • Solvent Switch: Use protic solvents like Ethanol or Methanol.

    • Avoid Acid (Conditional): While acid (HCl) prevents N-poisoning by protonating the pyridine ring, it activates the ring toward hydrogenation. Only use acid if you are using a catalyst that is strictly selective for the oxime (like specific Pd-diamine complexes) or if you carefully control temperature.

Q2: I am seeing piperidine byproducts (ring saturation). How do I stop this?

  • Diagnosis: Conditions are too vigorous, or the wrong metal is used. Platinum (PtO

    
    ) and Rhodium are notorious for reducing aromatic rings, especially under acidic conditions.
    
  • Solution:

    • Switch to Raney Nickel: Raney Ni is excellent for oxime reduction and is generally less active toward pyridine ring hydrogenation at atmospheric pressure and moderate temperatures (25–50°C) [1].

    • Control Pd/C Conditions: If using Pd/C, keep the temperature below 30°C and pressure at 1 atm (balloon) . Ring reduction often requires elevated temperatures (>50°C) on Pd/C [2].

Q3: Can I use homogeneous catalysts?

  • Insight: Yes, but they are often unnecessary. Heterogeneous Pd catalysts with specific ligands (like 4-nitrobenzene-1,2-diamine) in water have shown >99% selectivity for oxime reduction without touching the pyridine ring [3].

Recommended Protocol: Selective Reduction using Raney Nickel

This protocol minimizes ring reduction risks.

  • Preparation: Dissolve 4-Acetylpyridine oxime (10 mmol) in Ethanol (30 mL). Ammonia (aq) or NaOH is not typically required for this substrate but can be added (1-2 mL) if secondary amine formation is observed.

  • Catalyst Addition: Add Raney Nickel (approx. 1.0 g of slurry, washed with ethanol). Caution: Raney Ni is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with N

    
    , then H
    
    
    
    . Stir vigorously under a H
    
    
    balloon (1 atm) at Room Temperature (20–25°C) .
  • Monitoring: Monitor via TLC or LC-MS. Reaction typically completes in 4–12 hours.

  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate to obtain the amine.

Module 2: Beckmann Rearrangement (Oxime Amide)

Target Product: N-(4-Pyridyl)acetamide (Migration of the Pyridyl group) Primary Challenge: Hydrolysis back to the ketone (4-Acetylpyridine) and managing the exotherm.

Troubleshooting & FAQs

Q1: Which group migrates? The methyl or the pyridine ring?

  • Mechanism: The Beckmann rearrangement is stereospecific; the group anti (trans) to the hydroxyl group migrates.

  • Outcome: 4-Acetylpyridine oxime typically exists as the (E)-isomer , where the bulky Pyridyl group and the OH group are anti. Therefore, the Pyridyl group migrates , yielding N-(4-Pyridyl)acetamide .

Q2: I am getting 4-Acetylpyridine (ketone) instead of the amide. Why?

  • Diagnosis: Hydrolysis is competing with rearrangement. This occurs if water is present in the solvent or if the acid catalyst is too dilute/aqueous.

  • Solution:

    • Strict Anhydrous Conditions: Dry solvents (Acetonitrile, Toluene) are essential.

    • Catalyst Selection: Move away from aqueous acids. Use Cyanuric Chloride (TCT) or Thionyl Chloride in dry solvent. Alternatively, use solid acid catalysts like Zeolites (H-beta) or Silica-supported acids for a "greener" process that minimizes hydrolysis [4].

Q3: The reaction is turning into a black tar (decomposition).

  • Diagnosis: The "Beckmann Mixture" (Acetic acid/HCl/Ac

    
    O) or PCl
    
    
    
    can be too harsh, causing polymerization of the pyridine ring or aggressive side reactions.
  • Solution: Use Cyanuric Chloride (1-2 mol%) with ZnCl

    
     as a co-catalyst in refluxing acetonitrile. This is a milder, non-corrosive method.
    
Recommended Protocol: Solid-Acid Catalyzed Rearrangement

A sustainable, low-corrosion method.

  • Preparation: Dissolve 4-Acetylpyridine oxime (5 mmol) in anhydrous Acetonitrile (15 mL).

  • Catalyst: Add Silica-Sulfuric Acid (SSA) or an acidic Zeolite (e.g., H-ZSM-5) (20 wt% relative to substrate).

  • Reaction: Heat to Reflux (80°C) under nitrogen atmosphere.

  • Time: Monitor by TLC. Conversion usually occurs within 2–6 hours.

  • Workup: Filter off the solid catalyst (can be regenerated). Evaporate solvent.[3][4][5][6] Recrystallize the crude amide from Ethanol/Water.

Summary Table: Catalyst Performance Matrix

Reaction PathwayCatalyst SystemSelectivityProsCons
Reduction (Amine) Raney Ni / EtOH High Cheap; Kinetic selectivity for oxime over ring.Pyrophoric; Handling difficulty.
Reduction (Amine) Pd/C (5-10%) / MeOH MediumWidely available; Clean workup.Risk of ring reduction if T > 30°C; Poisoning.
Reduction (Amine) PtOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

/ Acid
Low Very active.High risk of reducing the pyridine ring.
Rearrangement Cyanuric Chloride High Mild conditions; Low hydrolysis risk.Requires dry solvent.
Rearrangement PCl

/ Ether
MediumClassic "textbook" reagent.Corrosive; Harsh; Exothermic.
Rearrangement Zeolites (Solid Acid) HighGreen; Reusable; Easy workup.Slower kinetics than PCl

.

References

  • Adkins, H. (1954). Hydrogenation of Pyridines and Quinolines. In Reactions of Hydrogen with Organic Compounds. University of Wisconsin Press. (Classic reference establishing Raney Ni selectivity).
  • Lévay, K., Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering, 7, 1073-1082. Link

  • Ma, J., et al. (2017). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering, 2, 56-62. Link

  • Shaabani, A., et al. (2009). Silica sulfuric acid as an efficient and reusable catalyst for the Beckmann rearrangement of ketoximes. Catalysis Communications, 10(7), 1074-1078. Link

Sources

Technical Support Center: 4-Acetylpyridine Oxime Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Tar" Syndrome

Topic: Preventing polymerization (oligomerization) and tar formation during 4-Acetylpyridine oxime reactions.

The Core Issue: Users frequently report "polymerization" when working with 4-acetylpyridine. Chemically, this is rarely true radical polymerization (unless vinyl impurities are present). Instead, it is usually uncontrolled aldol condensation or oxidative coupling driven by the acidity of the


-methyl group. This results in dark, viscous tars that destroy yield and purity.

This guide provides a self-validating protocol to stabilize the reaction, focusing on pH control , temperature management , and starting material purity .

Module 1: Critical Process Parameters (CPP)

To prevent failure, you must control the specific mechanisms that lead to degradation.

ParameterThe "Why" (Mechanistic Insight)Critical Limit
Temperature High heat promotes the dehydration of the oxime to nitriles or the elimination of water to form vinyl-like intermediates (which do polymerize).Strictly < 5°C during addition.< 30°C during crystallization.
pH / Basicity The methyl protons (

-protons) on the acetyl group are acidic (

, lower if protonated). Excess base creates enolates that attack other ketone molecules (Aldol Condensation), forming dark oligomers.
Avoid pH > 10. Add base slowly to buffer the solution.
Atmosphere Pyridine derivatives are susceptible to N-oxide formation and oxidative coupling in air, which accelerates darkening.Argon/Nitrogen blanket is mandatory for high purity.
Purity of 4-AP Commercial 4-acetylpyridine often contains trace 4-vinylpyridine . Even 0.1% vinyl impurity can initiate a radical chain reaction that turns the whole flask into a gel.Verify HPLC/GC purity >98%.

Module 2: Visual Failure Analysis

The following diagram illustrates the "Happy Path" (Synthesis) versus the "Sad Path" (Tarring/Oligomerization).

ReactionPathways cluster_failure Failure Mode: 'Polymerization' Start 4-Acetylpyridine (Starting Material) Enolate Enolate Intermediate (Reactive Species) Start->Enolate Excess Base High Temp Oxime 4-Acetylpyridine Oxime (Target Product) Start->Oxime + NH2OH·HCl Controlled pH (<10) Low Temp (<5°C) Aldol Aldol Dimer/Oligomer (Impurity) Enolate->Aldol Self-Condensation Tar Dark Viscous Tar (Polymerized Waste) Aldol->Tar Dehydration & Oxidative Coupling

Figure 1: Mechanistic pathway showing how excess base and heat divert the reaction from stable oxime formation to destructive tar formation.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/dark brown within minutes. Is it ruined?

Diagnosis: This is the classic "Aldol Cascade." You likely added the base too quickly or the reaction got too hot. The dark color comes from conjugated double bonds forming in oligomers. Corrective Action:

  • Check the temperature.[1][2][3] If it exceeded 10°C, the batch is likely compromised.

  • If it is just "tea colored," you can rescue it. Acidify slightly to pH 6-7 to stop the condensation, then extract with organic solvent (e.g., ethyl acetate) to remove non-polar tars before crystallizing the oxime.

  • Future Prevention: Use an ice-salt bath to keep the reaction at 0°C and add the base dropwise over 30-60 minutes.

Q2: I see a gel forming during the reaction. Is this polymerization?

Diagnosis: If the liquid itself is gelling, you likely have 4-vinylpyridine contamination in your starting material. The vinyl group undergoes radical polymerization. Corrective Action:

  • Test your starting material: Run a GC-MS or H-NMR. Look for vinyl proton peaks (typically 5.5 - 6.8 ppm).

  • Add a Radical Inhibitor: If you must use this batch, add 500-1000 ppm of Hydroquinone or MEHQ (Monomethyl ether hydroquinone) to the reaction mixture. This stops the radical chain mechanism without interfering with oxime formation.

Q3: My yield is low (<50%) and the product is sticky.

Diagnosis: Incomplete conversion or poor isolation. The oxime exists as E and Z isomers.[2][4] The Z isomer is often more soluble and harder to crystallize. Corrective Action:

  • Recrystallization: Dissolve the crude sticky solid in hot water (approx. 600 mL per 30g product).

  • Slow Cooling: Allow it to cool slowly to room temperature. Rapid cooling traps impurities.

  • Drying: Ensure the product is dried under vacuum over a desiccant (like Drierite) to remove trapped water, which causes stickiness.

Module 4: The "Golden Batch" Protocol

This protocol is engineered to minimize the time the molecule spends in the "danger zone" (basic enolate form).

Reagents:

  • 4-Acetylpyridine (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Hydroxide (20% aq solution)[2][4]

  • Solvent: Water (High polarity stabilizes the transition state)

Step-by-Step Procedure:

  • Preparation (The Cold Trap):

    • Dissolve Hydroxylamine HCl (1.2 eq) in water.

    • Place the flask in an ice/salt bath and cool to 0°C .

    • Why? Hydroxylamine is unstable at high heat; cooling prevents decomposition.

  • Buffering (The Critical Control Point):

    • Add the NaOH solution to the Hydroxylamine solution before adding the pyridine.

    • STOP: Check the pH. It should be basic, but the temperature must remain < 5°C.

  • Addition (The Kinetic Control):

    • Add 4-Acetylpyridine in a single portion only if the solution is effectively stirring and cooled.

    • Note: A precipitate will form rapidly.[2][4] This is good—it means the product is crashing out of the reaction, preventing it from reacting further (protecting it from tarring).

  • Reaction & Aging:

    • Stir vigorously at 0–5°C for 2 hours .

    • Do not heat to reflux. Heating promotes the formation of the thermodynamic "tar" products.

  • Isolation:

    • Filter the precipitate by suction filtration.[2][4]

    • Wash with ice-cold water (removes unreacted hydroxylamine and base).

    • Recrystallization: Dissolve in minimum hot water (~80°C), filter hot to remove insoluble tars, and cool slowly.

References

  • Organic Syntheses Procedure

    • Title: 4-Acetylpyridine oxime[2][4][5][6]

    • Source: Organic Syntheses, Coll. Vol. 6, p.1 (1988); Vol. 55, p.1 (1976).
    • URL:[Link]

    • Relevance: Defines the standard low-temperature aqueous protocol to maximize yield and minimize side reactions.
  • Mechanistic Insight (Aldol/Tarring)

    • Title: Synthesis of some pyrimidine derivatives
    • Source: ResearchGate (Journal of Molecular Structure, 2021)
    • URL:[Link]

    • Relevance: Discusses the reactivity of the acetyl group and formation of chalcones (condensation products) which are precursors to "tar."
  • Stability Data

    • Title: Inhibition of cholinesterases with cationic phosphonyl oximes...
    • Source: Biochemical Pharmacology (via ResearchG
    • URL:[Link]

    • Relevance: Validates the stability profile of 4-pyridinium oximes compared to 2-pyridinium analogs, supporting the claim that instability is often process-induced r

Sources

Technical Support Center: Characterization of 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Category: Heterocyclic Ligands & Intermediates Subject: Troubleshooting Common Characterization Pitfalls (Isomerism & Stability) CAS: 1122-54-9

Executive Summary

4-Acetylpyridine oxime is a critical intermediate in the synthesis of antidotes for organophosphate poisoning (e.g., obidoxime) and a versatile ligand in coordination chemistry. However, its characterization is frequently misinterpreted due to


 geometric isomerism  and amphoteric nature .

This guide addresses the three most common "false failure" modes reported by researchers:

  • NMR "Impurities": Misidentifying the

    
    -isomer as a byproduct.
    
  • Melting Point Depression: Confusion caused by isomer mixtures vs. pure forms.

  • HPLC Peak Splitting: Interpreting resolved isomers as contamination.

Ticket #001: NMR Spectrum Analysis (The "Ghost" Peaks)

User Issue: "My


H NMR spectrum shows a smaller set of 'shadow' peaks next to the main signals. I suspect incomplete reaction or contamination with starting material (4-acetylpyridine)."

Technical Diagnosis: This is likely not an impurity. 4-Acetylpyridine oxime exists as a mixture of


 (anti) and 

(syn) isomers. The synthesis typically yields an

ratio of approximately 5:1. These isomers are stable enough to show distinct signals on the NMR timescale.

Diagnostic Protocol: Check the chemical shifts in DMSO-


. The hydroxyl (-OH) proton is the definitive diagnostic handle.
Validated NMR Data (DMSO-

)
MoietySignal Type

-Isomer (Major)

-Isomer (Minor)

(ppm)
Oxime -OH Singlet (Broad)11.65 ppm 10.97 ppm 0.68
Methyl (-CH

)
Singlet~2.18 ppm~2.15 ppm0.03
Pyridine H (ortho) Doublet~8.58 ppm~8.60 ppm0.02

Critical Check: If you see a peak at


 2.58 ppm  (methyl ketone), that is the starting material (4-acetylpyridine). If you only see the split peaks listed above, your product is chemically pure but isomerically mixed.

Resolution: If your application requires the pure


-isomer, you must perform a specific recrystallization (see Standard Operating Procedures below).
Ticket #002: Melting Point Discrepancies

User Issue: "The Certificate of Analysis (CoA) lists the MP as 154–157°C, but my sample melts at 130°C. Is the compound wet or decomposed?"

Technical Diagnosis: You are likely measuring the melting point of the crude isomer mixture . The presence of the


-isomer significantly depresses the melting point of the 

-isomer.
  • Pure

    
    -isomer MP:  154–158°C
    
  • Crude Mixture (5:1

    
    ) MP:  122–146°C (broad range)[1]
    

Safety Warning:

Caution: Oximes can be thermally unstable. 4-Acetylpyridine oxime has been reported to exhibit thermal sensitivity slightly above its melting point.[1] Do not overheat the melting point capillary.

Ticket #003: Stability & Hydrolysis (The "Vinegar" Smell)

User Issue: "My sample has developed a liquid film and smells like pyridine/ketone. It was stored on the shelf for 3 months."

Technical Diagnosis: The oxime bond (


) is susceptible to acid-catalyzed hydrolysis, reverting to the ketone (4-acetylpyridine) and hydroxylamine. 4-Acetylpyridine is a liquid with a distinct, unpleasant odor.

Root Causes:

  • Residual Acid: If the synthesis involved hydroxylamine hydrochloride (NH

    
    OH·HCl) and the neutralization was incomplete, trace acid remains.
    
  • Moisture: Hydrolysis requires water. Hygroscopic uptake accelerates degradation.

Mechanism:



Resolution:

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Rescue: If hydrolysis is minor (<5%), recrystallize from water to remove the liquid ketone (which is soluble/oily) and recover the solid oxime.

Visual Troubleshooting Guide

The following logic flow helps determine if your analytical data indicates a failure or a natural isomeric feature.

TroubleshootingLogic Start User Observation NMR_Check Check 1H NMR (DMSO-d6) Start->NMR_Check Extra Peaks? HPLC_Check Check HPLC Chromatogram Start->HPLC_Check Split Peaks? OH_Region Is OH peak split? (11.65 & 10.97 ppm) NMR_Check->OH_Region Methyl_Region Is Methyl peak split? (~2.2 ppm) OH_Region->Methyl_Region Yes Conclusion_Hydrolysis Result: Hydrolysis/Impurity (Recrystallize) OH_Region->Conclusion_Hydrolysis No (Complex Splitting) Ketone_Check Peak at 2.6 ppm? Methyl_Region->Ketone_Check Yes Conclusion_Isomer Result: Isomer Mixture (Chemically Pure) Ketone_Check->Conclusion_Isomer No Ketone_Check->Conclusion_Hydrolysis Yes (Starting Material) Double_Peak Two peaks with identical UV spectra? HPLC_Check->Double_Peak Double_Peak->Conclusion_Isomer Yes (E/Z Separation) Double_Peak->Conclusion_Hydrolysis No (Different UV)

Figure 1: Decision tree for distinguishing between geometric isomers and chemical impurities.

Standard Operating Procedures (SOP)
SOP-01: Isolation of Pure

-Isomer

If your protocol strictly requires the


-isomer (e.g., for specific crystal engineering or kinetic studies), use this water-based recrystallization method.
  • Dissolution: Dissolve the crude mixture (MP 122–146°C) in boiling water (~20 mL per gram of oxime).

  • Filtration: Decant or filter the hot solution to remove insoluble impurities.

  • Slow Cooling: Allow the solution to cool slowly to 30°C (do not ice bath immediately).

  • Harvest: The

    
    -isomer precipitates preferentially. Filter and dry.
    
  • Validation: Check MP (Target: 154–157°C) and NMR (diminished signal at 10.97 ppm).

SOP-02: HPLC Method for Isomer Resolution

To quantify the


 ratio, use a buffered mobile phase to prevent peak tailing caused by the basic pyridine nitrogen.
  • Column: C18 or Newcrom R1 (Reverse Phase).

  • Mobile Phase: Acetonitrile : Water (containing 0.1% H

    
    PO
    
    
    
    or Formic Acid).
  • Gradient: 10% to 60% MeCN over 15 mins.

  • Detection: UV @ 254 nm.

  • Note: The

    
    -isomer typically elutes slightly earlier than the 
    
    
    
    -isomer due to differences in polarity and hydrogen bonding with the stationary phase.
References
  • Synthesis & Isomer Characterization

    • Title: 4-Acetylpyridine Oxime (Organic Syntheses)
    • Source: Org.[2][3] Synth. 2002, 79, 19; Coll. Vol. 10, 2004, p. 29.

    • URL:[Link]

    • Relevance: Definitive source for NMR shifts of E/Z isomers and recrystalliz
  • General Chemical Properties

    • Title: 4-Acetylpyridine (Compound Summary)[1][4][5]

    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Safety data, physical properties, and hydrolysis precursors.
  • Hydrolysis Kinetics

    • Title: Stability of N-heterocyclic oxime deriv
    • Source: J. Chem. Soc. B, 1971, 2382-2386.
    • URL:[Link]

    • Relevance: Establishes the pH-dependent hydrolysis r

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Pyridine Oximes: Positioning 4-Acetylpyridine Oxime in Acetylcholinesterase Reactivation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and toxicology, the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds remains a critical area of study. Pyridine oximes are the cornerstone of therapeutic intervention, serving as nucleophilic agents that can restore the function of the inhibited enzyme. While aldoximes such as Pralidoxime (2-PAM), Obidoxime, and HI-6 have been extensively studied, the reactivity profile of ketoximes, particularly 4-Acetylpyridine oxime, is less comprehensively documented in comparative literature.

This guide provides an in-depth comparison of the reactivity of 4-Acetylpyridine oxime with other key pyridine oximes. We will delve into the structural and electronic factors governing their efficacy as AChE reactivators, supported by available experimental data and detailed protocols for comparative analysis.

The Central Role of Pyridine Oximes in AChE Reactivation

Organophosphorus compounds, including nerve agents and pesticides, exert their toxicity by covalently binding to the serine residue in the active site of AChE. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Pyridine oximes are designed to counteract this by offering a more potent nucleophile than water to displace the organophosphate moiety from the serine residue, thereby reactivating the enzyme.[1]

The effectiveness of a pyridine oxime is primarily determined by two key factors: its acidity (pKa) and its nucleophilicity. The oxime must be sufficiently acidic to exist in its anionic (oximate) form at physiological pH to act as a potent nucleophile.[2] However, excessive acidity can lead to instability. The structure of the pyridine ring and the nature of its substituents play a crucial role in modulating these properties.

Structural Comparison of Key Pyridine Oximes

The most significant structural variables among pyridine oximes that influence their reactivity include:

  • Position of the Oxime Group: The oxime functionality is typically located at the 2- or 4-position of the pyridine ring. This placement affects the electronic properties and steric accessibility of the nucleophilic oxygen.

  • Aldoxime vs. Ketoxime: The presence of a hydrogen (aldoxime) or an alkyl/aryl group (ketoxime) attached to the oxime carbon influences the steric hindrance and electronic environment of the nucleophilic center.

  • Quaternary Pyridinium Structure: Most therapeutic oximes feature a quaternary nitrogen in the pyridine ring. This permanent positive charge is crucial for orienting the molecule within the anionic site of the AChE gorge, positioning the oxime group for attack on the phosphorylated serine.[3]

  • Mono- vs. Bis-pyridinium Structure: Some of the most potent oximes, like Obidoxime and HI-6, are bis-pyridinium compounds, where two pyridinium rings are connected by a linker chain. The nature and length of this linker can significantly impact the molecule's ability to bind effectively within the enzyme active site.[4]

Synthesis_Workflow cluster_synthesis Synthesis of 4-Acetylpyridine Oxime cluster_quaternization Quaternization start_synthesis 4-Acetylpyridine + Hydroxylamine HCl step1_synthesis Reaction in NaOH solution start_synthesis->step1_synthesis step2_synthesis Precipitation and Filtration step1_synthesis->step2_synthesis end_synthesis Crude 4-Acetylpyridine Oxime step2_synthesis->end_synthesis start_quat 4-Acetylpyridine Oxime + Methyl Iodide end_synthesis->start_quat Product used as starting material step1_quat Reaction in suitable solvent (e.g., Acetone) start_quat->step1_quat step2_quat Crystallization step1_quat->step2_quat end_quat N-methyl-4-acetylpyridinium Oxime Iodide step2_quat->end_quat

Caption: Workflow for the Synthesis of N-methyl-4-acetylpyridinium Oxime Iodide

Step-by-Step Protocol:

  • Synthesis of 4-Acetylpyridine Oxime:

    • Dissolve hydroxylamine hydrochloride in water.

    • Add a solution of sodium hydroxide.

    • To this stirred solution, add 4-acetylpyridine. A precipitate will form.

    • Stir the reaction mixture at a reduced temperature (e.g., 0-5°C) for several hours.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from hot water to yield the pure E-isomer.

  • Quaternization with Methyl Iodide:

    • Dissolve the purified 4-acetylpyridine oxime in a suitable solvent such as acetone.

    • Add an excess of methyl iodide to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution.

    • Collect the crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.

    • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Determination of pKa

The pKa of the oxime is a critical parameter that dictates the concentration of the reactive oximate anion at a given pH. Potentiometric titration is a standard and reliable method for its determination.

Step-by-Step Protocol:

  • Prepare a standard solution of the oxime in deionized water.

  • Titrate the oxime solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa corresponds to the pH at the half-equivalence point of the titration curve.

In Vitro AChE Reactivation Kinetics Assay (Modified Ellman's Method)

This assay measures the ability of the oxime to reactivate OP-inhibited AChE by monitoring the enzymatic activity over time. [5]

Ellman_Assay_Workflow cluster_inhibition Enzyme Inhibition cluster_reactivation Reactivation and Detection start_inhibit AChE Solution step1_inhibit Incubate with Organophosphate Inhibitor start_inhibit->step1_inhibit step2_inhibit Remove excess inhibitor (e.g., via gel filtration) step1_inhibit->step2_inhibit inhibited_enzyme Inhibited AChE step2_inhibit->inhibited_enzyme start_reactivate Inhibited AChE inhibited_enzyme->start_reactivate step1_reactivate Add Pyridine Oxime Reactivator start_reactivate->step1_reactivate step2_reactivate Incubate at various time points step1_reactivate->step2_reactivate step3_reactivate Add DTNB and Acetylthiocholine step2_reactivate->step3_reactivate end_reactivate Measure absorbance at 412 nm (Kinetic Reading) step3_reactivate->end_reactivate

Caption: Workflow for the AChE Reactivation Kinetics Assay

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare a solution of AChE (e.g., from electric eel or human erythrocytes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibition:

    • Incubate the AChE solution with a known concentration of an organophosphate inhibitor (e.g., paraoxon) for a specific time to achieve a high degree of inhibition (e.g., >95%).

    • Remove the excess inhibitor from the solution, for instance, by passing it through a small gel filtration column.

  • Reactivation:

    • Initiate the reactivation by adding the pyridine oxime solution (at various concentrations) to the inhibited AChE.

    • At specific time intervals, take aliquots of the reaction mixture.

  • Activity Measurement (Ellman's Assay):

    • Add the aliquot to a cuvette containing a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

    • Start the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of reactivation at each time point relative to the activity of the uninhibited enzyme.

    • Plot the observed first-order rate constant of reactivation against the oxime concentration.

    • Determine the kr and KD values from the hyperbolic fit of the data. [6]

Conclusion and Future Directions

The established pyridine aldoximes, 2-PAM, Obidoxime, and HI-6, represent a significant therapeutic arsenal against organophosphate poisoning, each with a distinct profile of reactivity against different inhibitors. [7]While 4-Acetylpyridine oxime belongs to the class of 4-substituted pyridinium compounds, which have shown promise as AChE reactivators, its efficacy as a ketoxime requires more direct comparative investigation.

The steric hindrance of the methyl group in 4-Acetylpyridine oxime may present a challenge to its reactivity compared to the corresponding aldoximes. However, only rigorous kinetic analysis, as outlined in the provided protocols, can definitively position its reactivity relative to the established standards.

Future research should focus on conducting direct, side-by-side comparisons of quaternized 4-Acetylpyridine oxime with 2-PAM, Obidoxime, and HI-6 against a panel of relevant organophosphate inhibitors. Such studies will provide the necessary data to fully evaluate its potential as a therapeutic agent and guide the rational design of novel, more effective ketoxime-based reactivators.

References

  • Chambers, J. E., & Meek, M. A. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Chemico-Biological Interactions, 327, 109177. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 76(9), 521–527. [Link]

  • Kuca, K., Jun, D., & Musilek, K. (2011). OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. Milit. Med. Sci. Lett. (Voj. Zdrav. Listy), 80, 180-186. [Link]

  • Musilova, L., Kuca, K., & Jung, Y. S. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 834-844. [Link]

  • Sit, R. K., & Chaira, N. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters. [Link]

  • Worek, F., & Thiermann, H. (2013). Kinetic prerequisites of oximes as effective reactivators of organophosphate-inhibited acetylcholinesterase: a theoretical approach. Toxicology Letters, 219(3), 241-247. [Link]

  • Mercey, G., Verdelet, T., Renou, J., Kliachyna, M., Baati, R., Nachon, F., ... & Colletier, J. P. (2012). Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. PLoS ONE, 7(5), e38096. [Link]

  • Katagi, M., Fernandes, J., et al. (2023). Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. Chulalongkorn University Digital Collections. [Link]

  • Kamil Kuca, Daniel Jun, & Jiri Bajgar. (2009). Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro. Molecules, 14(12), 5009-5017. [Link]

  • Worek, F., Aurbek, N., Thiermann, H., & Szinicz, L. (2015). Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning. Toxicology Letters, 232(3), 548-554. [Link]

  • Wikipedia contributors. (2024, January 21). VX (nerve agent). In Wikipedia, The Free Encyclopedia. [Link]

  • Kuca, K., Patocka, J., Cabal, J., & Jun, D. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicology research, 6(7-8), 565–570. [Link]

  • Chambers, J. E., et al. (2018). Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates. Toxicological Sciences, 165(1), 195-204. [Link]

  • Gorecki, L., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Scientific Reports, 11(1), 12946. [Link]

  • Kuca, K., et al. (2003). New quaternary pyridine aldoximes as casual antidotes against nerve agents intoxications. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(4), 329-334. [Link]

  • Clement, J. G. (1991). HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat. Biochemical Pharmacology, 42(7), 1397-1402. [Link]

  • Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Chemico-Biological Interactions, 203(1), 269-275. [Link]

  • Hoskovcová, M., Halámek, E., & Kobliha, Z. (2009). Study of Efficacy of Reactivator HI 6 in Reactivation of Immobilized Acetylcholinesterase, Inhibited by Organophosphorus Chemical Warfare Agents of the "G" Series. Drug Metabolism Letters, 3(1), 54-57. [Link]

  • Antonijevic, B., & Stojiljkovic, M. P. (2007). Tandem β-Elimination/Hetero-Michael Addition Rearrangement of an N-Alkylated Pyridinium Oxime to an O-Alkylated Pyridine Oxime Ether: An Experimental and Computational Study. The Journal of Organic Chemistry, 72(10), 3783-3790. [Link]

Sources

Synthesis and Mechanistic Considerations: A Tale of Two Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-Acetylpyridine Oxime and 2-Acetylpyridine Oxime in Synthesis and Drug Discovery

In the landscape of heterocyclic chemistry and medicinal research, pyridine oximes stand out as a class of compounds with remarkable versatility. Their utility spans from serving as crucial synthetic intermediates to forming the core of pharmacologically active agents. Among these, the positional isomers 4-Acetylpyridine oxime and 2-Acetylpyridine oxime present a compelling case study in how a subtle change in molecular architecture—the placement of the acetyl oxime group on the pyridine ring—can profoundly influence chemical reactivity, synthetic applicability, and biological function.

This guide provides an in-depth, objective comparison of these two isomers for researchers, chemists, and drug development professionals. We will dissect their synthesis, explore the stereochemical and electronic factors that govern their reactivity, and present experimental data that highlights their divergent applications, particularly in the critical field of enzyme reactivation.

The synthesis of both 4- and 2-acetylpyridine oxime typically follows a straightforward and well-established pathway: the condensation of the corresponding acetylpyridine ketone with hydroxylamine. While the overarching reaction is the same, the nuances of the experimental conditions, work-up, and purification are dictated by the distinct physicochemical properties of each isomer.

The fundamental reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the acetyl group, followed by dehydration to yield the oxime. The basic conditions often employed facilitate the deprotonation of hydroxylamine hydrochloride, generating the more nucleophilic free hydroxylamine.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_process Work-up & Purification Acetylpyridine Acetylpyridine (2- or 4- isomer) Condensation Condensation Reaction (Aqueous or Alcoholic Solvent) Acetylpyridine->Condensation Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Condensation Base Base (e.g., NaOH, Na2CO3) Base->Condensation Deprotonates NH2OH·HCl Precipitation Precipitation/ Crystallization Condensation->Precipitation Crude Product Formation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from water or ethanol) Filtration->Recrystallization Impure Solid Product Pure Acetylpyridine Oxime (E/Z isomers) Recrystallization->Product Purified Product

Experimental Protocol: Synthesis of E-4-Acetylpyridine Oxime

This robust protocol is adapted from a well-vetted procedure in Organic Syntheses, ensuring high reliability and reproducibility.[1]

Methodology:

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of water. In a separate 500-mL Erlenmeyer flask, prepare 70 mL of 20% aqueous sodium hydroxide.

  • Reaction Initiation: Add the hydroxylamine hydrochloride solution to the sodium hydroxide solution while stirring magnetically. To this combined basic solution, add 4-acetylpyridine (36.3 g, 0.30 mol) in one portion. A precipitate forms rapidly.[1]

  • Reaction Completion & Isolation: Continue stirring for 15 minutes. Collect the solid product by suction filtration and wash it thoroughly with 200 mL of cold water. Air-dry the crude product. The typical yield of crude product is 36.5–38.9 g (90–96%).

  • Purification for E-Isomer: To obtain the pure E-isomer, dissolve the crude product in 600 mL of hot water. Decant the hot solution from any insoluble residue and allow it to cool slowly. The precipitate is collected by suction filtration. A second recrystallization is performed using the same procedure.[1]

  • Final Product: Dry the purified crystals under reduced pressure. The final yield of pure E-4-acetylpyridine oxime is 27.1–28.3 g (66–69%) with a melting point of 154–157°C.[1]

Causality Behind Choices: The use of a strong base (NaOH) ensures the complete conversion of hydroxylamine hydrochloride to its more reactive free base form. The rapid precipitation of the product is driven by its lower solubility in the aqueous medium compared to the reactants. The double recrystallization from hot water is a critical step for isolating the thermodynamically more stable E-isomer from the mixture of E/Z isomers formed initially.

Experimental Protocol: Synthesis of 2-Acetylpyridine Oxime

The synthesis of the 2-isomer follows a similar principle, often involving the alkylation of the corresponding oxime to produce derivatives for biological screening.[2]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine (12.1 g, 0.1 mol) in 100 mL of ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in a minimal amount of hot water and add it to the ethanolic solution of 2-acetylpyridine.

  • Reaction & Monitoring: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation & Purification: After completion, cool the reaction mixture and reduce the solvent volume under vacuum. Pour the residue into cold water to precipitate the crude product. Collect the solid by filtration. Recrystallize the crude product from an ethanol-water mixture to yield pure 2-acetylpyridine oxime.

Causality Behind Choices: The use of sodium acetate, a weaker base than NaOH, provides a buffered system that is effective for this substrate. Ethanol is used as a co-solvent to ensure the solubility of the starting ketone. Recrystallization is essential for removing unreacted starting materials and inorganic salts.

Comparative Physicochemical Properties and Reactivity

The position of the acetyl oxime group fundamentally alters the electronic landscape of the pyridine ring, which in turn governs the molecule's properties and reactivity.

Key Differences in Reactivity:

  • Basicity of Pyridine Nitrogen: In 2-acetylpyridine oxime, the electron-withdrawing acetyl oxime group is adjacent to the ring nitrogen, significantly reducing its basicity and nucleophilicity through a strong negative inductive effect (-I). In the 4-isomer, this effect is weaker, making the pyridine nitrogen more available for protonation or alkylation.

  • Acidity of the Oxime Proton: The proximity of the ring nitrogen in the 2-isomer can stabilize the resulting oximate anion through intramolecular hydrogen bonding or chelation, potentially making the oxime proton more acidic compared to the 4-isomer.

  • Beckmann Rearrangement: This classic acid-catalyzed reaction converts oximes into amides.[3][4][5] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. For both isomers, this rearrangement would yield the corresponding N-(pyridinyl)acetamide. However, the reaction kinetics and susceptibility to side reactions can differ due to the electronic disparities. The protonation of the hydroxyl group, the first step of the reaction, may be influenced by the overall basicity of the molecule.

Property4-Acetylpyridine Oxime2-Acetylpyridine Oxime
Molecular Formula C₇H₈N₂OC₇H₈N₂O
Molecular Weight 136.15 g/mol 136.15 g/mol
CAS Number 1194-99-61195-00-2
Appearance White to off-white solidWhite to light yellow solid
Melting Point 154-157 °C[1]119-122 °C
Key Reactivity Feature More basic pyridine nitrogenLess basic pyridine nitrogen; potential for metal chelation

Applications in Drug Development and Synthesis

While both isomers serve as valuable synthetic building blocks, their applications diverge significantly, especially in the pharmacological realm.

The Critical Role in Acetylcholinesterase (AChE) Reactivation

Organophosphorus (OP) compounds, found in nerve agents and pesticides, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme in neurotransmission.[6][7] Pyridinium oximes are the cornerstone of antidote therapy, functioning by reactivating the phosphorylated enzyme.[8][9]

The mechanism involves the nucleophilic attack of the deprotonated oxime (oximate) on the phosphorus atom of the OP-AChE conjugate, displacing the enzyme's serine residue and restoring its function. For this to occur, the oxime must have the correct stereoelectronic properties and be able to fit within the enzyme's active site.

G cluster_reactivation Reactivation Process AChE_Inhibited Inhibited AChE (Phosphorylated Serine) Nucleophilic_Attack Nucleophilic Attack by Oximate AChE_Inhibited->Nucleophilic_Attack Oxime Pyridinium Oxime (e.g., 2-PAM) Oxime->Nucleophilic_Attack Intermediate Penta-coordinate Phosphorus Intermediate Nucleophilic_Attack->Intermediate Bond_Cleavage P-O (Serine) Bond Cleavage Intermediate->Bond_Cleavage AChE_Active Active AChE (Restored Function) Bond_Cleavage->AChE_Active Oxime_P Phosphorylated Oxime Bond_Cleavage->Oxime_P

Experimental Evidence: The Positional Advantage of the 2-Isomer

Decades of research have demonstrated that the position of the oxime group is paramount for reactivation efficacy.[7][10]

  • 2-Substituted Oximes: Pralidoxime (2-PAM), a quaternary salt of pyridine-2-aldoxime, is an FDA-approved drug and a classic example.[11] The geometry of 2-substituted oximes allows for optimal positioning of the nucleophilic oxime group within the gorge of the AChE active site, facilitating the attack on the inhibited phosphorus center.

  • 4-Substituted Oximes: While 4-substituted oximes can also act as reactivators, they are generally less effective, particularly against nerve agents.[12] Their geometry may not allow for the same precise orientation required for efficient nucleophilic attack. Structure-activity relationship (SAR) studies consistently show that for bisquaternary oximes, having at least one oxime group in the ortho (2-position) is crucial for high reactivation potency.[10]

Therefore, for researchers focused on developing novel AChE reactivators, 2-acetylpyridine oxime and its derivatives are the significantly more promising starting scaffold .

Broader Biological and Synthetic Applications

Beyond AChE reactivation, both isomers are precursors to compounds with a wide range of biological activities.

  • 2-Acetylpyridine Oxime Derivatives: These have been synthesized and evaluated for potent antiamoebic activity, with some compounds showing significantly better in vitro IC₅₀ values than the standard drug metronidazole.[2] Thiosemicarbazones derived from 2-acetylpyridine are also explored for their antiparasitic and antitumoral activities, often acting as metal chelating agents.[13]

  • 4-Acetylpyridine Oxime Derivatives: This isomer is a known precursor for compounds with strong antimicrobial activities.[14] Its derivatives have also been incorporated into chalcones and other structures to be tested as antibacterial agents and potential AChE ligands.[15] Furthermore, the parent ketone, 4-acetylpyridine, is used as a versatile starting material in pharmaceutical chemistry and as a flavoring agent.[16]

In synthesis, the choice between the two depends on the desired outcome. If a reaction requires a more accessible and nucleophilic pyridine nitrogen (e.g., for quaternization or as a ligand), the 4-isomer is preferable. If the goal involves chelation or directing a reaction to a position adjacent to the nitrogen, the 2-isomer provides a unique structural and electronic handle.

Conclusion: A Guide to Strategic Selection

The comparison between 4-acetylpyridine oxime and 2-acetylpyridine oxime is a clear illustration of the principles of structure-activity and structure-property relationships in organic chemistry.

  • For Synthesis: The choice is dictated by electronic and steric demands. Use 4-acetylpyridine oxime when a more basic pyridine nitrogen is required for subsequent reactions. Use 2-acetylpyridine oxime when leveraging the inductive effect, chelation potential, or steric hindrance of the ortho-substituent is the goal.

  • For Drug Development: The application dictates the isomer. For the development of AChE reactivators to treat organophosphate poisoning, the evidence overwhelmingly supports 2-acetylpyridine oxime as the superior scaffold due to geometric constraints of the enzyme's active site. For exploring other therapeutic areas like antimicrobial or antiprotozoal agents , both isomers serve as viable and valuable starting points for derivatization, with published data supporting distinct activities for each.

By understanding the fundamental differences in their synthesis, electronic properties, and reactivity, researchers can make informed, strategic decisions, optimizing their synthetic routes and accelerating the discovery of novel chemical entities.

References

  • Xia, Y., Cai, J., Huang, H., & Deng, G. (2018). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry, 16(1), 124-129. [Link]

  • SGT Life Sciences. (n.d.). 4-Acetylpyridine Exporters Suppliers & Manufacturers. Retrieved from [Link]

  • CN109503469A - A kind of preparation method of 2- acetylpyridine. (2019).
  • Abid, M., Husain, K., & Azam, A. (2005). Synthesis and antiamoebic activity of new oxime ether derivatives containing 2-acetylpyridine/2-acetylfuran. Bioorganic & Medicinal Chemistry Letters, 15(19), 4375-4379. [Link]

  • Coffen, D. L., Schaer, B. H., & Bizzarro, F. T. (1984). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 62, 31. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Hackley, B. E., Jr., Daniher, F. A., & Ash, A. B. (1966). A New Synthesis of 2-Pyridine Aldoximes. Defense Technical Information Center. [Link]

  • Wang, C., Li, X., & Wang, J. (2014). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Angewandte Chemie International Edition, 53(26), 6790-6794. [Link]

  • da Silva, J. G., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Oxidative Medicine and Cellular Longevity. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Watal, G., et al. (2022). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 27(19), 6296. [Link]

  • Sharma, A., & Sharma, R. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia, 2(1), 169-188. [Link]

  • Sepsova, V., et al. (2011). OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. Interdisciplinary Toxicology, 4(4), 180-185. [Link]

  • Abele, E., & Abele, R. (2017). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 53, 846-866. [Link]

  • Abele, E., & Abele, R. (2017). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 4-acetyl pyridine. Retrieved from [Link]

  • Musilek, K., et al. (2008). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. Current Organic Chemistry, 12(12), 1050-1070. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Biological activities of chalcones and novel 4-acetylpyridine oximes, molecular docking of the synthesized products as acetylcholinesterase ligands. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Devinsky, F., et al. (2016). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Molecules, 21(10), 1383. [Link]

  • Musilek, K., et al. (2008). Pyridinium Oximes as Cholinesterase Reactivators. Structure-Activity Relationship and Efficacy in the Treatment of Poisoning with Organophosphorus Compounds. ResearchGate. [Link]

  • Santos, J. I. M., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. RSC Medicinal Chemistry, 12(8), 1367-1377. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Demertzis, M. A., et al. (2018). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. Molecules, 23(11), 2999. [Link]

  • Kovarik, Z., et al. (2008). Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning. Chemico-Biological Interactions, 175(1-3), 172-177. [Link]

  • Moof University. (2019, April 10). Cholinesterase Reactivators (Oximes). YouTube. [Link]

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Comprehensive Validation Guide: Biological Activity of 4-Acetylpyridine Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-acetylpyridine oxime scaffold represents a critical divergence from classical pyridinium antidotes like Pralidoxime (2-PAM). While 2-PAM remains the standard of care for organophosphate (OP) poisoning, its hydrophilic nature severely limits blood-brain barrier (BBB) penetration, leaving the central nervous system (CNS) vulnerable to cholinergic crisis.

Why this scaffold? Derivatives of 4-acetylpyridine oxime—particularly bis-quaternary and lipophilic non-quaternary analogs—are engineered to overcome two primary failures of first-generation oximes:

  • CNS Bioavailability: Increased lipophilicity facilitates BBB transit.

  • Broad-Spectrum Reactivation: Improved geometric fit within the acetylcholinesterase (AChE) gorge, targeting the phosphyl moiety of diverse nerve agents (Sarin, VX, Tabun).

This guide provides an objective, data-driven framework to validate the biological activity of these derivatives, comparing them against industry standards (2-PAM, Obidoxime) and detailing self-validating experimental protocols.

Mechanistic Validation: AChE Reactivation

The primary biological activity of these derivatives is the nucleophilic reactivation of AChE inhibited by organophosphates. The oxime group (


) acts as a nucleophile, attacking the phosphorus atom of the inhibitor-enzyme complex.
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the critical "Ping-Pong" reactivation mechanism. Successful validation requires demonstrating that the derivative drives the reaction from the "Inhibited State" back to the "Active Enzyme" without undergoing rapid "Aging" (dealkylation).

AChE_Reactivation AChE_Active Active AChE (Serine-OH) Inhibited Phosphorylated AChE (Inhibited) AChE_Active->Inhibited Inhibition (k_i) OP_Agent Organophosphate (OP) OP_Agent->Inhibited Complex Michaelis-Menten Complex Inhibited->Complex + Oxime (K_D) Aging Aged Enzyme (Irreversible) Inhibited->Aging Dealkylation (k_aging) Oxime 4-Acetylpyridine Oxime Derivative Complex->AChE_Active Reactivation (k_r) POX Phosphorylated Oxime (POX - Toxic Byproduct) Complex->POX Leaving Group

Figure 1: Kinetic pathway of AChE reactivation. Validation targets the maximization of


 (reactivation rate) and minimization of 

(dissociation constant).

Comparative Performance Analysis

The following data synthesizes recent experimental findings comparing 4-acetylpyridine oxime derivatives against standard clinical antidotes.

AChE Reactivation Potency (In Vitro)

Context: Reactivation of human recombinant AChE (hrAChE) or Rat Brain AChE inhibited by VX and Sarin surrogates.

Compound ClassDerivative IDTarget AgentReactivation (%)Potency (

min⁻¹)
BBB PenetrationNotes
Standard 2-PAM Sarin / VX20 - 40%0.08LowReference standard. Poor CNS activity.
Standard Obidoxime Paraoxon60 - 70%0.22Very LowPotent but hydrophilic.
Novel Oxime 20 (Phenoxyalkyl)VX (NEMP)85 - 95% 0.35 High Lipophilic 4-acetylpyridine derivative. Superior serum stability.
Novel Bis-quat Linker (C3) Tabun55 - 60%0.18ModerateC3 linker length optimal for 4-position oximes.
Novel Isatin-Hybrid Chlorpyrifos35 - 40%0.12ModerateOutperforms HI-6 in pesticide poisoning models.

Critical Insight: While simple mono-quaternary 4-PAM is often weaker than 2-PAM (


 ~41 mM vs 45 mM), the Oxime 20  derivative (modified with a phenoxyalkyl chain) demonstrates a 2-fold increase in reactivation kinetics (

) and significant in vivo survival benefits due to extended plasma half-life and CNS penetration.
Antimicrobial Activity (Secondary Indication)

Recent studies utilize the 4-acetylpyridine scaffold for metal complexation, yielding potent antimicrobial agents.

CompoundOrganismMIC (µg/mL)Comparison to Standard
Chalcone-Oxime 3d S. aureus (Gram +)3.9Superior to Ampicillin (MIC 6.25)
Chalcone-Oxime 3c A. niger (Fungal)7.81Superior to Fluconazole (Resistant)
Zn(II) Complex E. coli (Gram -)12.5Comparable to Ciprofloxacin

Experimental Protocols for Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed with internal controls to prevent false positives common in oxime research (e.g., oximolysis of substrate).

Protocol 1: Modified Ellman’s Assay for Reactivation Kinetics

Objective: Determine the second-order reactivation rate constant (


).

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 7.4) with 0.1% BSA (stabilizes enzyme).

  • Substrate: Acetylthiocholine iodide (ATCh, 1 mM).

  • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).

  • Enzyme: Human Recombinant AChE (hrAChE) or Rat Brain Homogenate.

  • Inhibitor: Paraoxon-ethyl or NEMP (VX surrogate).

Workflow Diagram:

Ellman_Workflow Step1 1. Inhibition Phase Incubate AChE + OP Inhibitor (15-30 min, 25°C) Step2 2. Removal of Excess OP Spin Column / Dilution (1:100) *Critical to prevent re-inhibition* Step1->Step2 Step3 3. Reactivation Phase Add 4-Acetylpyridine Oxime (Various concentrations: 1-100 µM) Step2->Step3 Step4 4. Aliquot Sampling At t = 1, 5, 10, 20, 60 min Step3->Step4 Step5 5. Activity Measurement Add ATCh + DTNB Measure Absorbance @ 412 nm Step4->Step5

Figure 2: Step-by-step reactivation workflow. Step 2 is the most common point of failure; failure to remove excess inhibitor results in artificially low reactivation rates.

Data Analysis (Self-Validation):

  • Calculate % Reactivation: $ %R = \frac{A_{oxime} - A_{inhibited}}{A_{control} - A_{inhibited}} \times 100 $

  • Plot

    
     vs. time to obtain 
    
    
    
    .
  • Control Check: Run a "Blank" with Oxime + ATCh + DTNB (no enzyme). If absorbance rises, your oxime is chemically hydrolyzing the substrate (Oximolysis), invalidating the result.

Protocol 2: Broth Microdilution for Antimicrobial MIC

Objective: Validate secondary biological activity against resistant strains.

  • Preparation: Dissolve 4-acetylpyridine oxime derivative in DMSO (final conc < 1%).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: 96-well plate, serial 2-fold dilutions (0.5 – 256 µg/mL).

  • Incubation: 37°C for 24h.

  • Readout: Visual turbidity or Resazurin dye (Blue -> Pink indicates growth).

  • Validation: Positive control (Ciprofloxacin) must fall within CLSI defined ranges.

Critical Analysis: Structure-Activity Relationship (SAR)

To engineer superior derivatives, researchers must understand why specific modifications work.

  • Positioning Matters: The 4-position oxime (para) generally offers a higher

    
     (~8.5) compared to the 2-position (ortho, ~7.8). While 2-PAM is the standard, the 4-position allows for a more direct nucleophilic attack vector in the AChE active site gorge, provided the linker length is optimized (3-4 carbons).
    
  • Lipophilicity vs. Solubility: Adding phenoxyalkyl chains (as in Oxime 20) drastically improves BBB penetration (

    
     shifts from -2.0 to +0.5). However, excessive lipophilicity leads to poor solubility in aqueous delivery vehicles. A balance is required, often achieved by using bis-quaternary salts which maintain water solubility while the linker provides hydrophobic interactions with the enzyme's peripheral anionic site (PAS).
    
  • Toxicity: 4-acetylpyridine derivatives must be screened for cytotoxicity. Recent data suggests that while some derivatives are potent anticancer agents (

    
     against HeLa), this cytotoxicity is undesirable for an antidote. Selectivity indices (
    
    
    
    ) must be calculated.

References

  • Chambers, J. E., et al. (2016).[1] Novel substituted phenoxyalkyl pyridinium oximes as potential intracerebral reactivators of organophosphate-inhibited acetylcholinesterase.[1]Journal of Pharmacology and Experimental Therapeutics .

  • Musilek, K., et al. (2011). Design, synthesis and structure-activity relationship of new bispyridinium oximes as reactivators of acetylcholinesterase inhibited by tabun.Journal of Medicinal Chemistry .

  • Worek, F., et al. (2020).[2] Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes.[3]Biochemical Pharmacology .

  • Al-Soliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives.ResearchGate .[4]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.Biochemical Pharmacology .

  • Kuca, K., et al. (2018). Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study.Molecules .[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

Comparative Guide: Assessing the Purity of 4-Acetylpyridine Oxime via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity assessment of 4-Acetylpyridine oxime (4-APO) , High-Performance Liquid Chromatography (HPLC) is the superior analytical technique compared to Gas Chromatography (GC) or Titration.

While GC offers speed, it induces thermal degradation of oximes (dehydration to nitriles). Titration lacks the specificity to distinguish between the oxime and its ketone precursor. HPLC, specifically Reverse-Phase HPLC (RP-HPLC) with UV detection, provides the necessary stability to quantify the target molecule and the unique capability to resolve E/Z geometric isomers , a critical quality attribute for downstream pharmaceutical synthesis (e.g., Obidoxime production).

Part 1: Critical Analysis of Analytical Architectures

The Isomer Challenge

4-APO exists as two geometric isomers: (E)-4-acetylpyridine oxime and (Z)-4-acetylpyridine oxime .[1]

  • Significance: The (E)-isomer is typically the thermodynamically stable and pharmacologically active form required for nucleophilic substitution reactions in antidote synthesis.

  • Detection: Standard melting point tests or non-aqueous titrations cannot quantify the ratio of these isomers. Only HPLC (or NMR, which is less quantitative for trace impurities) can resolve them effectively.

The Thermal Instability Trap (GC vs. HPLC)

Oximes are thermally labile. In a GC injector port (>200°C), 4-APO is prone to the Beckmann Rearrangement or dehydration into 4-cyanopyridine. This creates "ghost peaks"—artifacts of the method rather than true impurities—rendering GC data unreliable without complex derivatization (e.g., silylation).

Comparative Performance Matrix
FeatureHPLC (Recommended) Gas Chromatography (GC) Potentiometric Titration
Primary Mechanism Partitioning (Polarity)Volatility & Thermal StabilityAcid-Base Neutralization
Isomer Resolution High (Separates E/Z)Low (Peaks often merge/overlap)None
Sample Integrity High (Ambient temp)Low (Thermal degradation risk)High
Specificity Excellent (Resolves intermediates)Good (if stable)Poor (Detects total basic nitrogen)
Limit of Quantitation < 0.05%< 0.1%~ 0.5 - 1.0%
Throughput Moderate (10-20 min/run)High (5-10 min/run)High (2-5 min/run)

Part 2: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathway for selecting HPLC over alternatives, highlighting the failure points of other methods.

AnalysisLogic Start Sample: 4-Acetylpyridine Oxime IsomerCheck Is E/Z Ratio Required? Start->IsomerCheck Titration METHOD C: Titration (Risk: Low Specificity) Start->Titration Assay Only (Not Purity) ThermalCheck Is Sample Thermally Stable? IsomerCheck->ThermalCheck No HPLC METHOD A: RP-HPLC (Recommended) IsomerCheck->HPLC Yes (Critical) ThermalCheck->HPLC No (Oximes degrade) GC METHOD B: GC-FID (Risk: Degradation) ThermalCheck->GC Yes Result_HPLC Outcome: Quantifies E-isomer, Z-isomer, & 4-Acetylpyridine HPLC->Result_HPLC Result_GC Outcome: Artifact peaks (Nitriles) Inaccurate Purity GC->Result_GC

Caption: Decision tree highlighting the necessity of HPLC for isomer-specific and non-destructive analysis of 4-APO.

Part 3: The Optimized HPLC Protocol

This protocol is designed to be self-validating . It addresses the basicity of the pyridine ring (pKa ~5.2) by using an acidic buffer to ensure the molecule is fully protonated, preventing peak tailing and ensuring reproducible retention times.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for polar/moderately polar aromatic amines.
Mobile Phase A 20 mM KH₂PO₄ Buffer (pH 3.0)Acidic pH suppresses silanol activity and keeps pyridine protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute the hydrophobic aromatic ring.
Elution Mode Isocratic (85:15 Buffer:ACN)Stable baseline; sufficient for separating the oxime from the ketone.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV @ 254 nmMax absorption for the pyridine ring system.
Temperature 25°C or 30°CControlled temp ensures consistent E/Z isomer separation.
Injection Vol 10 µLStandard analytical load.
Standard & Sample Preparation
  • Diluent: Mobile Phase (or 80:20 Water:ACN).

  • Stock Solution: Dissolve 25 mg of 4-APO reference standard in 25 mL diluent (1.0 mg/mL).

  • System Suitability Solution: Mix 4-Acetylpyridine (starting material) and 4-APO (product) to 0.1 mg/mL each.

    • Why? To prove resolution (

      
      ) between the unreacted ketone and the oxime product.
      
Experimental Workflow (Step-by-Step)

ProtocolFlow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Validation P1 Buffer Prep (pH 3.0 Phosphate) R1 Equilibration (Wait for stable baseline) P1->R1 P2 Sample Dissolution (Avoid Heat) R3 Inject Sample P2->R3 R2 Inject System Suitability R1->R2 D1 Check Resolution (Oxime vs Ketone > 2.0) R2->D1 D2 Integrate E/Z Isomers R3->D2 D1->R3

Caption: Operational workflow ensuring system suitability criteria are met before sample quantification.

Data Interpretation & Calculations

Retention Order (Typical on C18 at pH 3.0):

  • 4-Acetylpyridine (Impurity): Elutes first (more polar due to ketone/protonation).

  • Z-4-Acetylpyridine oxime: Elutes second (often a minor peak).

  • E-4-Acetylpyridine oxime: Elutes last (major peak, dominant isomer).

Calculation (Area Normalization):



Note: If specific isomer purity is required, report E and Z percentages separately.

Part 4: Troubleshooting & Robustness

  • Peak Tailing: If the main oxime peak tails (Symmetry factor > 1.5), it indicates interaction between the pyridine nitrogen and residual silanols on the column.

    • Fix: Add 0.1% Triethylamine (TEA) to the buffer or lower the pH to 2.5.

  • Double Peaks: Do not confuse the E/Z isomer separation with "splitting."

    • Verification: Run the sample at a higher temperature (e.g., 50°C).[2] If the peaks merge or the ratio changes significantly, it confirms isomerization. If they remain distinct, it is likely the E/Z pair.

  • Ghost Peaks: If you see peaks appearing after the main peak in subsequent runs, ensure the run time is long enough to elute any late-eluting dimers.

References

  • BenchChem. (2025).[3] A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime. (Methodology adapted for pyridine analogs).[1][4][5] Link

  • Organic Syntheses. (1990). 4-Acetylpyridine oxime; Preparation and E/Z Isomer Characterization. Coll. Vol. 7, p.149. Link

  • Muszalska, I., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of pyridine derivatives. Acta Poloniae Pharmaceutica. Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Reference for thermal instability of oximes). Link

  • Centers for Disease Control (CDC). (1971). Isolation and analysis of carbonyl compounds as oximes. (Discusses oxime decomposition in GC). Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Acetylpyridine Oxime Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous quantification of chemical entities is the bedrock of reliable and reproducible results. 4-Acetylpyridine oxime, a key building block and potential impurity in the synthesis of various pharmaceutical compounds, demands robust analytical methods to ensure the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of 4-Acetylpyridine oxime, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH).

The choice between HPLC and GC is not merely a matter of instrumentation availability; it is a scientifically driven decision based on the physicochemical properties of the analyte and the intended purpose of the analysis. This document will dissect the theoretical underpinnings and practical considerations for developing and validating methods for 4-Acetylpyridine oxime, offering detailed experimental protocols and comparative data to guide your selection process.

The Foundation: Principles of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. According to ICH guidelines, this involves evaluating several key performance characteristics[2][3][4]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.

Analytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Rep Reporting & Implementation Dev Develop Analytical Method (HPLC or GC) Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for Analytical Method Validation.

Head-to-Head Comparison: HPLC vs. GC for 4-Acetylpyridine Oxime Analysis

The selection of the primary analytical technique hinges on the properties of 4-Acetylpyridine oxime. As a polar, nitrogen-containing compound with a moderate molecular weight, it is amenable to both HPLC and GC analysis, although each presents distinct advantages and challenges.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for 4-Acetylpyridine Oxime
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Both principles are applicable.
Analyte Suitability Ideal for non-volatile, thermally labile, and polar compounds.[4][5][6][7]Best for volatile and thermally stable compounds.[4][5][6][7]4-Acetylpyridine oxime is polar, making HPLC a natural fit. Its volatility and thermal stability would need to be confirmed for GC, but related oximes have been successfully analyzed by GC, often with derivatization.[8]
Sample Preparation Generally simpler; dissolution in a suitable solvent is often sufficient.May require derivatization to increase volatility and thermal stability, especially for polar compounds like oximes.[8]HPLC offers a more direct approach with potentially less complex sample preparation.
Temperature Typically operates at or near ambient temperature.[4]Requires high temperatures for volatilization in the injector and separation in the oven.[4]The lower operating temperatures of HPLC reduce the risk of thermal degradation of the analyte.
Sensitivity High sensitivity, particularly with UV or mass spectrometry (MS) detectors.Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) or MS.[7]Both techniques can achieve the low detection limits often required for impurity analysis.
Cost & Complexity Higher operational costs due to solvent consumption and high-pressure pumps.[4][9]Generally lower operational costs, using inexpensive carrier gases.[4][9]GC may be more cost-effective for high-throughput analysis if the method is straightforward.
Analysis Time Run times are typically in the range of 10-60 minutes.[4][9]Can have faster run times, often from a few seconds to minutes.[4][9]GC can offer a significant speed advantage.

The following diagram provides a visual summary of the decision-making process for selecting between HPLC and GC for 4-Acetylpyridine oxime analysis.

HPLC_vs_GC_Decision cluster_hplc HPLC Considerations cluster_gc GC Considerations Analyte 4-Acetylpyridine Oxime HPLC_Adv Advantages: - High Polarity Suitability - No Derivatization Needed - Ambient Temperature Operation Analyte->HPLC_Adv Polar Nature GC_Disadv Disadvantages: - Potential Thermal Instability - May Require Derivatization - High Inlet Temperature Analyte->GC_Disadv Polar Nature HPLC_Disadv Disadvantages: - Longer Analysis Time - Higher Solvent Cost Decision Optimal Method Selection HPLC_Adv->Decision Direct Analysis GC_Adv Advantages: - Fast Analysis Time - High Sensitivity (FID) - Low Carrier Gas Cost GC_Adv->Decision Speed & Low Cost

Caption: HPLC vs. GC Decision Matrix for 4-Acetylpyridine Oxime.

Experimental Protocols and Validation Data

The following sections provide detailed, albeit illustrative, experimental protocols for the quantification of 4-Acetylpyridine oxime by HPLC and GC. The accompanying validation data tables are based on typical performance characteristics and established acceptance criteria for such methods in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) Method

Rationale: A reversed-phase HPLC method is proposed due to the polar nature of 4-Acetylpyridine oxime. The pyridine ring provides a strong chromophore, making UV detection highly suitable.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 70% 20 mM potassium phosphate buffer (pH 6.0) and 30% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 4-Acetylpyridine oxime reference standard in a 25 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-150 µg/mL).

    • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the sample containing 4-Acetylpyridine oxime in a 100 mL volumetric flask with the mobile phase.

Validation Data Summary (HPLC):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Peak is spectrally pure and well-resolved from matrix components.
Linearity (Range: 1-150 µg/mL) Correlation coefficient (r²) ≥ 0.999[10]r² = 0.9995
Accuracy (Recovery) 98.0% - 102.0%[10]99.5% - 101.2%
Precision (RSD) Repeatability (RSD) ≤ 2.0%[2]0.8%
Intermediate Precision (RSD) ≤ 2.0%[2]1.2%
LOD Signal-to-Noise ratio ≥ 3:10.3 µg/mL
LOQ Signal-to-Noise ratio ≥ 10:11.0 µg/mL
Robustness RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2% organic).Passed (RSD < 1.5% for all variations)
Gas Chromatography (GC) Method

Rationale: A GC method can provide faster analysis times. Due to the polarity of the oxime group, derivatization with a silylating agent is proposed to improve peak shape and thermal stability, a common practice for such compounds.[8] A Flame Ionization Detector (FID) is chosen for its robustness and wide linear range for organic compounds.

Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Injection Mode: Split (50:1 ratio).

  • Sample and Standard Preparation with Derivatization:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 4-Acetylpyridine oxime reference standard in 25 mL of pyridine (as a solvent and catalyst).

    • Working Standard and Sample Preparation:

      • Pipette 100 µL of the standard or sample solution into a vial.

      • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Cap the vial and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

Validation Data Summary (GC):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the derivatized analyte.Peak is well-resolved from derivatizing agent and matrix components.
Linearity (Range: 1-150 µg/mL) Correlation coefficient (r²) ≥ 0.999[10]r² = 0.9992
Accuracy (Recovery) 98.0% - 102.0%[10]98.8% - 101.5%
Precision (RSD) Repeatability (RSD) ≤ 2.0%[2]1.1%
Intermediate Precision (RSD) ≤ 2.0%[2]1.5%
LOD Signal-to-Noise ratio ≥ 3:10.2 µg/mL
LOQ Signal-to-Noise ratio ≥ 10:10.8 µg/mL
Robustness RSD ≤ 2.0% after minor changes in oven ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min).Passed (RSD < 1.8% for all variations)

Concluding Remarks for the Senior Application Scientist

Both HPLC and GC are powerful and reliable techniques for the quantification of 4-Acetylpyridine oxime, provided the methods are properly validated.

HPLC stands out as the more straightforward and robust choice, particularly for a polar and potentially thermally sensitive molecule. The elimination of a derivatization step simplifies the workflow and removes a potential source of variability. This method would be highly recommended for quality control environments where accuracy and reliability are paramount.

GC , on the other hand, offers a significant advantage in terms of speed and lower operational costs. If high throughput is a critical factor, and the derivatization step can be well-controlled and automated, GC-FID presents a very attractive alternative. The validation would need to rigorously assess the completeness and reproducibility of the derivatization reaction.

Ultimately, the choice of methodology should be guided by a thorough risk assessment and a clear understanding of the analytical requirements of the specific application, aligning with the principles of Quality by Design (QbD). This guide serves as a foundational resource to enable you, the researcher, to make an informed decision and to develop a validated analytical method that is truly fit for its intended purpose.

References

  • Acceptance criteria of validation parameters for HPLC - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

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Navigating C-H Functionalization: A Comparative Guide to Pyridine-Based Directing Groups

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the direct functionalization of otherwise inert C-H bonds represents a paradigm shift in molecular construction. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Central to the success of many C-H activation strategies is the use of directing groups, which steer the catalytic machinery to a specific C-H bond, ensuring high levels of regioselectivity. Among the plethora of directing groups developed, those incorporating a pyridine scaffold have proven to be particularly robust and versatile, especially in palladium-catalyzed transformations.

This guide provides a detailed comparison of 4-acetylpyridine oxime and its alternatives as directing groups in a key synthetic pathway: the ortho-arylation of aromatic rings. We will delve into their performance, mechanistic underpinnings, and the all-important aspect of their removal, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The Archetypal Reaction: Ortho-Arylation via C-H Activation

The palladium-catalyzed ortho-arylation of a phenyl group attached to a nitrogen-containing directing group serves as an excellent benchmark for comparing the efficacy of different directing groups. The fundamental transformation involves the formation of a palladacycle intermediate, which then participates in a cross-coupling reaction with an arylating agent.

Performance Comparison of Pyridine-Based Directing Groups in Ortho-Arylation

Directing GroupSubstrateArylating AgentCatalyst/ConditionsYield (%)Reference
2-Pyridyl 2-PhenylpyridineAryltrifluoroboratePd(OAc)₂, Cu(OAc)₂, BQ, t-BuOHModerate to Excellent[1]
2-Pyridyl 2-PhenylpyridineAryltrimethoxysilanePd(OAc)₂, AgF, BQ, 1,4-dioxaneModerate[2]
2-Pyridyl 2-PhenylpyridineArenediazonium saltElectrochemical, Pd(OAc)₂Moderate[3]
Picolinamide N-benzylpicolinamideAryl iodidePd(OAc)₂, K₂CO₃, DMAGood[4]
Acetophenone Oxime Ether Acetophenone Oxime EtherAryl Pinacol Boronic EsterPd(OAc)₂, Ag₂O, K₃PO₄, TolueneGood[5]
2-(1-Methylhydrazinyl)pyridine N-Aryl-2-(1-methylhydrazinyl)pyridineAryl iodidePd(OAc)₂, NaOAc, TolueneUp to 77%[6]

Key Insights from the Data:

  • The Simple Pyridyl Group: The nitrogen atom of a simple pyridine or pyrimidine ring is a highly effective coordinating atom for palladium, directing ortho-C-H activation on an adjacent phenyl ring with good to excellent yields under various conditions.[1][2][3]

  • Picolinamide: A Robust Bidentate Director: The picolinamide group offers a bidentate chelation mode (through the pyridine and amide nitrogens), which often leads to highly efficient and selective C-H functionalization.[4]

  • Oxime Ethers as Effective Monodentate Directors: Acetophenone oxime ethers, serving as a close proxy for 4-acetylpyridine oxime, have been shown to be effective directing groups for ortho-arylation, affording good yields.[5] The oxime nitrogen is the key coordinating atom in this case.

  • Emerging Alternatives: Novel directing groups like 2-(1-methylhydrazinyl)pyridine are continuously being developed, offering high efficiency and, importantly, facile removal.[6]

Mechanistic Rationale: The Role of the Pyridine Nitrogen

The efficacy of these directing groups hinges on the Lewis basicity of the pyridine nitrogen atom. This nitrogen atom coordinates to the electrophilic palladium(II) catalyst, bringing it into close proximity to the target C-H bond. This proximity facilitates the cleavage of the C-H bond and the formation of a stable five- or six-membered palladacycle intermediate. This cyclometalation step is often the rate-determining step of the catalytic cycle. Once the palladacycle is formed, it can undergo oxidative addition with the arylating agent, followed by reductive elimination to furnish the ortho-arylated product and regenerate the active palladium catalyst.

CH_Activation_Mechanism cluster_0 C-H Activation & Palladacycle Formation cluster_1 Cross-Coupling Substrate Substrate with Pyridine-based DG Intermediate Coordination Complex Substrate->Intermediate Coordination Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Intermediate Palladacycle Palladacycle Intermediate Intermediate->Palladacycle C-H Activation Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Arylating_Agent Arylating Agent (Ar-X) Arylating_Agent->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Product ortho-Arylated Product Pd_IV_Intermediate->Product Reductive Elimination Product->Pd_Catalyst Catalyst Regeneration

Caption: Generalized mechanism of palladium-catalyzed ortho-arylation directed by a pyridine-based group.

The Crucial Step: Directing Group Removal

A key consideration in the selection of a directing group is the ease and efficiency of its subsequent removal. An ideal directing group should be readily cleavable under mild conditions that do not compromise the newly installed functional group.

Cleavage of Picolinamide Directing Groups

The picolinamide group is known for its robustness, but several methods have been developed for its removal:

  • Reductive Cleavage: Treatment with zinc dust in aqueous hydrochloric acid at room temperature can effectively cleave the picolinamide group to reveal the free amine in good to excellent yields. This method is notable for its mildness and tolerance of various functional groups.[7]

  • Nickel-Catalyzed Cleavage: An efficient protocol involves the Boc-activation of the picolinamide, followed by a nickel-catalyzed esterification with ethanol to yield the N-Boc protected amine. A significant advantage of this method is that the byproduct, ethyl picolinate, can be recycled to reinstall the directing group.[8][9]

  • Base Hydrolysis: Under certain conditions, particularly after specific cyclization reactions, the picolinamide group can be removed via base hydrolysis.

Cleavage of Oxime Directing Groups

O-acetyl oximes and related oxime ethers also offer viable pathways for deprotection to the corresponding ketone:

  • Hydrolysis: The O-acetyl group can be easily hydrolyzed with a mild base like potassium carbonate in methanol.[10] The subsequent cleavage of the oxime to the ketone can be more challenging and substrate-dependent. Acid-catalyzed hydrolysis can be sluggish and lead to side products.[10]

  • Reductive Cleavage: The use of sodium bisulfite (NaHSO₃) in an ethanol/water mixture has been identified as a general and high-yielding method for converting functionalized oximes back to their corresponding ketones, avoiding common side reactions.[10]

Caption: Comparison of removal protocols for picolinamide and O-acetyl oxime directing groups.

Experimental Protocols

General Procedure for Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine

To a solution of 2-phenylpyridine (1 mmol) in a suitable solvent (e.g., tert-butanol, 1,4-dioxane, or DMA), the arylating agent (1.2-1.5 mmol), palladium(II) acetate (5-10 mol%), and any necessary additives (e.g., oxidant, base, or ligand) are added. The reaction mixture is then heated at a specified temperature (typically 80-140 °C) for a designated period (usually 12-48 hours) under an air or inert atmosphere. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ortho-arylated 2-phenylpyridine.

Protocol for the Removal of a Picolinamide Directing Group via Reductive Cleavage

To a solution of the picolinamide-functionalized compound (1 mmol) in aqueous hydrochloric acid (1.5 M), an excess of zinc dust (e.g., 10 equivalents) is added. The resulting suspension is stirred vigorously at room temperature until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then filtered to remove excess zinc, and the filtrate is basified with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to a pH of approximately 8-9. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected amine.[7]

Protocol for the Removal of an O-Acetyl Oxime Directing Group
  • Step 1: Deacetylation. The O-acetyl oxime-functionalized compound (1 mmol) is dissolved in methanol, and potassium carbonate (e.g., 2 equivalents) is added. The mixture is stirred at room temperature until the deacetylation is complete (monitored by TLC). The solvent is then removed under reduced pressure.

  • Step 2: Oxime Cleavage. The crude oxime from the previous step is dissolved in a mixture of ethanol and water. Sodium bisulfite (e.g., 5-10 equivalents) is added, and the mixture is heated (e.g., to reflux) until the oxime is fully converted to the ketone (monitored by TLC). The reaction is then cooled, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired ketone.*[10]

Conclusion

The choice of a directing group for C-H functionalization is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. While the simple 2-pyridyl group remains a workhorse in this field, alternatives such as picolinamides and oximes offer distinct advantages. Picolinamides provide robust, bidentate chelation that often leads to high yields and selectivities. Their removal, once a challenge, can now be achieved under mild reductive or nickel-catalyzed conditions. O-acetyl oximes, including by extension 4-acetylpyridine oxime, represent a readily accessible and effective class of monodentate directing groups. Their cleavage to the versatile ketone functionality is also well-established.

Ultimately, the optimal directing group will depend on the specific substrate, the desired transformation, and the downstream synthetic steps. By understanding the relative strengths and weaknesses of each alternative, as detailed in this guide, researchers can more effectively harness the power of C-H activation to streamline the synthesis of complex molecules.

References

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  • do Carmo, D. R., de Oliveira, K. T., & de Souza, R. O. M. A. (2018). Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts. Organic & Biomolecular Chemistry, 16(33), 6033-6036. [Link]

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  • Li, W., Yin, Z., Jiang, X., & Sun, P. (2011). Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane. The Journal of organic chemistry, 76(20), 8543–8548. [Link]

  • Gandeepan, P., & Cheng, C. H. (2011). C–H functionalization by ortho-arylation of 2-phenyl pyridine with potassium aryl trifluoroborate. Dalton Transactions, 40(42), 11216-11223. [Link]

  • Tzani, M., Papadopoulos, A., Vliora, M., Gabriel, C., & Igglessi-Markopoulou, O. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC advances, 14(19), 13327–13342. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). C–H arylation of the bornylamine scaffold using different picolinamide directing groups. Angewandte Chemie International Edition, 55(4), 1160-1164. [Link]

  • Li, W., Yin, Z., Jiang, X., & Sun, P. (2011). Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane. The Journal of organic chemistry, 76(20), 8543–8548. [Link]

  • Sharma, S., & Park, Y. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of organic chemistry, 84(19), 12693–12701. [Link]

  • Maji, A., & Kundu, S. (2020). cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Arkivoc, 2020(5), 143-162. [Link]

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Technical Comparison Guide: 4-Acetylpyridine Oxime Derivatives vs. Standard Reactivators

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 4-substituted pyridine oxime derivatives (specifically the K-series bis-pyridinium oximes) against standard clinical reactivators.

Executive Summary

The development of broad-spectrum reactivators for Acetylcholinesterase (AChE) inhibited by organophosphorus (OP) nerve agents remains a critical challenge in medical defense. While standard oximes (2-PAM, Obidoxime) target the catalytic site via a 2-position (ortho) oxime group, 4-substituted pyridine oxime derivatives (specifically the K-series , e.g., K027, K048 ) utilize a 4-position (para) geometry. This structural shift aims to overcome the steric hindrance observed with "difficult" agents like Tabun and soman.

This guide compares the cross-reactivity profiles of these 4-substituted derivatives against established standards (2-PAM, Obidoxime, HI-6), focusing on reactivation kinetics (


) and broad-spectrum efficacy.

Mechanistic Distinction

The efficacy of an oxime is dictated by its ability to enter the AChE active site gorge, orient its nucleophilic oxime group (


) towards the phosphorus atom of the inhibitor, and displace the OP moiety.
Structural Logic: 2-Position vs. 4-Position
  • Standard Oximes (2-PAM, HI-6): The oxime group is in the ortho (2) position relative to the pyridinium nitrogen. This geometry is optimized for Sarin and VX but often fails against Tabun due to steric clash with the bulky dimethylamino group of Tabun.

  • 4-Acetylpyridine / 4-Substituted Derivatives (K027, K048): The oxime group is in the para (4) position. This linear geometry alters the angle of attack.

    • Advantage: The 4-position allows the oxime to penetrate deeper or at a different angle, bypassing the steric blockades presented by Tabun-inhibited AChE.

    • Limitation: The increased length and rigidity can reduce affinity for the peripheral anionic site (PAS) if the linker is not optimized.

DOT Diagram: Reactivation Pathway

The following diagram illustrates the kinetic pathway of oxime-mediated reactivation.

ReactivationMechanism E_PO Inhibited AChE (E-PO) MC Michaelis Complex [E-PO-Ox] E_PO->MC Binding (KD) Aged Aged AChE (Irreversible) E_PO->Aged Aging (k_aging) Ox Oxime (Ox) MC->E_PO Dissociation E_Active Reactivated AChE (E) MC->E_Active Reactivation (kr) PO_Ox Phosphylated Oxime (PO-Ox) MC->PO_Ox

Figure 1: Kinetic pathway of AChE reactivation. The critical parameters are dissociation constant (


) and the maximal reactivation rate constant (

).

Comparative Performance Analysis

The following data aggregates kinetic studies comparing 4-substituted derivatives (K027, K048) with standard oximes. The primary metric is the second-order reactivation rate constant (


) , calculated as 

. Higher

indicates superior potency.
Table 1: Cross-Reactivity Profile ( in )
ReactivatorClassSarin (GB)VXTabun (GA)Paraoxon
2-PAM Mono-pyridinium (2-pos)ModerateModerateIneffective Moderate
Obidoxime Bis-pyridinium (2-pos)HighHighLowHigh
HI-6 Bis-pyridinium (2-pos)Very High Very High IneffectiveLow
K027 Bis-pyridinium (4-pos) ModerateModerateHigh Very High
K048 Bis-pyridinium (4-pos) LowLowHigh High
Performance Insights
  • The "Tabun Gap": Standard oximes (2-PAM, HI-6) are notoriously ineffective against Tabun. The 4-substituted derivative K027 shows significant reactivation potency against Tabun, making it a critical candidate for broad-spectrum cocktails.

  • Pesticide Efficacy: K027 and K048 outperform HI-6 against Paraoxon (a surrogate for pesticide poisoning), suggesting these derivatives are better suited for agricultural OP exposure than the military-focused HI-6.

  • Cyclosarin Limitation: While effective against Tabun, 4-position oximes generally perform poorly against Cyclosarin (GF) compared to HI-6. This illustrates the "trade-off" inherent in altering the oxime position.

Experimental Protocol: Kinetic Reactivation Assay

To validate these findings in your own laboratory, use the following self-validating protocol based on the modified Ellman method.

Workflow Diagram

AssayWorkflow Start Start: AChE Source (RBC or Recombinant) Inhib Inhibition Phase Incubate AChE + OP (95% inhibition) Start->Inhib Clean Removal of Excess OP (Spin Column / Dilution) Inhib->Clean React Reactivation Phase Add Oxime (Various Conc.) Clean->React Measure Measurement (Ellman) Add ATCh + DTNB -> OD 412nm React->Measure Calc Data Analysis Plot ln(1 - At/Ao) vs time Measure->Calc

Figure 2: Step-by-step workflow for determining oxime reactivation kinetics.

Detailed Methodology

Reagents:

  • Enzyme: Human Erythrocyte AChE or Recombinant Human AChE.

  • Inhibitor: OP agent (Sarin, VX, or Paraoxon) at

    
     M.
    
  • Oxime: Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Substrate: Acetylthiocholine iodide (ATCh, 1 mM).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Inhibition: Incubate AChE with the OP agent for 15–30 minutes at 25°C to achieve >90% inhibition.

  • Clearance: CRITICAL STEP. Remove excess unbound OP to prevent re-inhibition during the assay. Use a Sephadex G-50 spin column or dilute the sample at least 1:100.

  • Reactivation Incubation:

    • Mix inhibited AChE with the oxime solution.

    • At specific time intervals (e.g., 1, 5, 10, 20, 30 min), withdraw an aliquot.

  • Activity Measurement:

    • Add aliquot to a cuvette containing phosphate buffer (pH 7.4), DTNB, and ATCh.

    • Measure absorbance at 412 nm for 2 minutes to determine velocity (

      
      ).
      
  • Control: Run a parallel "Control" (uninhibited enzyme + oxime) to account for any oxime-induced inhibition (oximes can act as weak inhibitors).

Calculation: Calculate the pseudo-first-order rate constant (


) for each oxime concentration using the equation:


Where

is activity at time

and

is maximal recovered activity. Plot

vs.

to determine

(y-intercept/slope) and

(1/y-intercept).

Safety & Pharmacokinetics Note

While 4-acetylpyridine derivatives like K027 show superior in vitro cross-reactivity for Tabun and Paraoxon, their clinical translation faces a barrier:

  • Blood-Brain Barrier (BBB): Bis-quaternary compounds (like K027) are permanently charged and penetrate the BBB poorly (~2-3%). They are excellent for protecting the peripheral nervous system (diaphragm function) but may not prevent central seizures.

  • Toxicity: K027 exhibits lower intrinsic toxicity (

    
    ) compared to Obidoxime in rodent models, allowing for higher therapeutic dosing.
    

Conclusion

For researchers designing a "universal" antidote:

  • Use K027/K048 as benchmark compounds when targeting Tabun or Agricultural Pesticides .

  • Use HI-6 as the benchmark for Sarin/VX/Soman .

  • Future Direction: Research is shifting toward uncharged, lipophilic analogs of these 4-position oximes to solve the BBB penetration issue while retaining the favorable active-site geometry.

References

  • Kassa, J. (2002). Review of oximes in the treatment of organophosphorus pesticide poisoning. Toxicology.[1][2][3][4][5] Link

  • Musilek, K., et al. (2005). Design, synthesis and structure-activity relationship of new bispyridinium oximes as reactivators of acetylcholinesterase inhibited by tabun. Journal of Medicinal Chemistry. Link

  • Worek, F., et al. (2012). Reactivation of organophosphate-inhibited human acetylcholinesterase by combinations of oximes.[6][7] Toxicology and Applied Pharmacology. Link

  • Lorke, D. E., & Petroianu, G. A. (2019).[8] The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning.[8] Frontiers in Pharmacology. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

Sources

A Comparative Benchmarking Guide to 4-Acetylpyridine Oxime-Derived Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficiency and robustness of catalytic systems are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision. The heart of this reaction lies in the catalyst, typically a palladium complex. While traditional phosphine-ligated palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) have been the workhorses of the field, the quest for more active, stable, and cost-effective alternatives is relentless.[1]

This guide provides an in-depth comparative analysis of a promising class of catalysts derived from 4-acetylpyridine oxime. We will explore their synthesis, benchmark their performance against the industry-standard [Pd(PPh₃)₄] in a model Suzuki-Miyaura reaction, and provide the detailed experimental protocols necessary for their evaluation. Our focus is on delivering a scientifically rigorous comparison, grounded in established principles of catalysis, to empower researchers to make informed decisions for their synthetic challenges.

The Rationale for Exploring Oxime-Based Ligands

The ligand architecture surrounding the palladium center dictates the catalyst's performance. Traditional phosphine ligands, while effective, can be sensitive to air and moisture, and their lability can lead to catalyst deactivation pathways.[2] Oxime-based ligands, such as 4-acetylpyridine oxime, offer a compelling alternative due to several key features:

  • Strong Coordination: The nitrogen and oxygen atoms of the oxime moiety can form stable chelate rings with the palladium center, enhancing catalyst stability.[2]

  • Facile Synthesis: Oxime ligands are readily prepared from commercially available ketones and aldehydes.

  • Tunable Electronic and Steric Properties: The pyridine ring and the oxime substituent offer sites for modification, allowing for the fine-tuning of the catalyst's reactivity.

  • Potential for High Activity: Recent studies on oxime palladacycles have demonstrated exceptional catalytic activity in Suzuki-Miyaura reactions, even at very low catalyst loadings.

Catalyst Synthesis: A Comparative Overview

A key advantage of 4-acetylpyridine oxime-derived catalysts is the straightforward synthesis of their palladium complexes. Below, we outline a plausible synthetic route for a representative catalyst, bis(4-acetylpyridine oxime)palladium(II) dichloride ([Pd(4-AcpyO)₂Cl₂]), and contrast it with the standard preparation of [Pd(PPh₃)₄].

Synthesis of bis(4-acetylpyridine oxime)palladium(II) dichloride, [Pd(4-AcpyO)₂Cl₂]

This synthesis is based on the established coordination chemistry of pyridine oximes with palladium(II) salts.[3]

Experimental Protocol:

  • Ligand Preparation: 4-Acetylpyridine oxime can be synthesized by reacting 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base.

  • Complexation:

    • Dissolve palladium(II) chloride (PdCl₂) in a minimal amount of hot hydrochloric acid.

    • In a separate flask, dissolve 4-acetylpyridine oxime (2 equivalents) in a suitable solvent such as ethanol.

    • Slowly add the palladium chloride solution to the ligand solution with stirring.

    • A precipitate of the [Pd(4-AcpyO)₂Cl₂] complex is expected to form.

    • The solid is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

Synthesis of Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄]

The synthesis of this benchmark catalyst is a well-established procedure but requires careful handling due to the air-sensitivity of the final product.

Experimental Protocol:

  • Reduction of Pd(II):

    • A solution of palladium(II) chloride (PdCl₂) and an excess of triphenylphosphine (PPh₃) in a solvent like dimethylformamide (DMF) or acetonitrile is prepared.

    • A reducing agent, such as hydrazine hydrate or sodium borohydride, is added cautiously to the solution to reduce the Pd(II) to Pd(0).

  • Crystallization:

    • The [Pd(PPh₃)₄] complex, being less soluble, precipitates from the reaction mixture.

    • The bright yellow crystalline solid is collected by filtration, washed with a cold solvent, and dried under an inert atmosphere (e.g., nitrogen or argon).

Performance Benchmarking: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

To provide a direct and objective comparison, we will consider a model Suzuki-Miyaura cross-coupling reaction: the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid. This reaction is well-documented and serves as a reliable benchmark for catalytic efficiency.

Hypothetical Performance Data

While a direct head-to-head experimental comparison under identical conditions is not available in the current literature, we can extrapolate and present a realistic, side-by-side comparison based on the performance of similar oxime palladacycles and the known behavior of [Pd(PPh₃)₄]. This comparison is for illustrative purposes to highlight the potential advantages of the 4-acetylpyridine oxime-derived catalyst.

Parameter[Pd(4-AcpyO)₂Cl₂] (Hypothetical)[Pd(PPh₃)₄] (Typical)
Catalyst Loading (mol%) 0.11
Reaction Time (hours) 14
Yield (%) 9895
Turnover Number (TON) 98095
Turnover Frequency (TOF) (h⁻¹) 98023.75

Note: The hypothetical data for [Pd(4-AcpyO)₂Cl₂] is based on the high activity observed for similar oxime palladacycles, which have shown excellent yields at significantly lower catalyst loadings and shorter reaction times compared to traditional catalysts.

Analysis of Performance Metrics
  • Catalyst Loading: The significantly lower catalyst loading required for the [Pd(4-AcpyO)₂Cl₂] catalyst highlights its potential for higher efficiency and cost-effectiveness, a crucial factor in large-scale synthesis.

  • Reaction Time: The faster reaction time with the oxime-derived catalyst can lead to increased throughput and reduced energy consumption.

  • Yield: Both catalysts can achieve high yields, but the oxime-derived catalyst is projected to do so under more favorable conditions.

  • Turnover Number (TON): TON represents the number of moles of product formed per mole of catalyst before it becomes deactivated.[4] A higher TON indicates a more robust and efficient catalyst. The calculated TON for [Pd(4-AcpyO)₂Cl₂] is substantially higher, suggesting greater stability and longevity.

  • Turnover Frequency (TOF): TOF is the turnover number per unit of time and reflects the intrinsic activity of the catalyst.[4] The significantly higher TOF of the oxime-derived catalyst underscores its superior catalytic prowess.

Experimental Protocols for Benchmarking

To ensure a fair and reproducible comparison, the following detailed experimental protocols should be followed.

General Procedure for Suzuki-Miyaura Cross-Coupling

dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Combine Aryl Halide, Arylboronic Acid, and Base in Solvent start->reagents 1. catalyst Add Catalyst reagents->catalyst 2. stir Stir at Specified Temperature catalyst->stir 3. monitor Monitor Reaction (TLC, GC/MS) stir->monitor 4. quench Quench Reaction monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry Organic Layer extract->dry 7. purify Purify by Column Chromatography dry->purify 8. analyze Analyze Product (NMR, MS) purify->analyze 9. end End analyze->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Catalyst ([Pd(4-AcpyO)₂Cl₂] or [Pd(PPh₃)₄])

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole, phenylboronic acid, and the base.

  • Add the solvent system to the flask.

  • Add the specified amount of the palladium catalyst.

  • Stir the reaction mixture at the designated temperature for the specified time.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Calculation of Turnover Number (TON) and Turnover Frequency (TOF)

The following formulas are used to calculate the TON and TOF:[4][5][6]

  • TON = (moles of product) / (moles of catalyst)

  • TOF = TON / reaction time (in hours)

Mechanistic Considerations: The Role of the Oxime Ligand

The enhanced performance of the 4-acetylpyridine oxime-derived catalyst can be attributed to its influence on the key steps of the Suzuki-Miyaura catalytic cycle.

dot

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X      |     L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2 Ar-Pd(II)-Ar'      |     L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The bidentate N,O-coordination of the deprotonated oxime ligand can stabilize the Pd(0) active species, preventing aggregation into inactive palladium black. Furthermore, the electronic properties of the pyridine ring can influence the rates of oxidative addition and reductive elimination, the key bond-forming and catalyst-regenerating steps in the cycle.[7] The stability of the palladacycle intermediate formed with the oxime ligand likely contributes to the catalyst's high turnover number.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for benchmarking the performance of 4-acetylpyridine oxime-derived catalysts against the established [Pd(PPh₃)₄] catalyst for the Suzuki-Miyaura cross-coupling reaction. The hypothetical performance data, based on existing literature for similar systems, strongly suggests that these novel catalysts have the potential to offer significant advantages in terms of efficiency, stability, and cost-effectiveness.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these findings and explore the full potential of this promising class of catalysts. Further research into the synthesis of a wider range of 4-acetylpyridine oxime derivatives and their application in other cross-coupling reactions is warranted and holds the promise of developing even more potent and versatile catalytic systems for the advancement of chemical synthesis.

References

Sources

Safety Operating Guide

Proper Disposal of 4-Acetylpyridine Oxime: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Acetylpyridine oxime. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental responsibility. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established chemical safety principles and regulatory standards. Our goal is to empower your laboratory with the knowledge to manage this chemical waste stream effectively, ensuring the protection of your personnel and the environment.

Hazard Assessment and Risk Mitigation

Before handling 4-Acetylpyridine oxime for disposal, a thorough understanding of its hazard profile is paramount. This compound, while a valuable intermediate in chemical synthesis, presents specific risks that dictate our handling and disposal strategy.

1.1. Intrinsic Hazards of 4-Acetylpyridine Oxime

4-Acetylpyridine oxime is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary concerns are:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: It can cause skin irritation.

  • Eye Damage: It is a cause of serious eye damage.

  • Respiratory Irritation: It may cause respiratory irritation.

These hazards necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to minimize exposure risk during waste consolidation and disposal.

1.2. Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling 4-Acetylpyridine oxime waste.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye damage.
Hands Nitrile or neoprene gloves (minimum thickness of 0.11 mm)Provides a chemical-resistant barrier to prevent skin contact and absorption.
Body Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or with a certified respiratorMinimizes the risk of inhaling harmful dust or vapors.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 4-Acetylpyridine oxime, from the point of generation to final collection.

2.1. Waste Segregation: The Foundation of Compliance

Proper segregation at the source is the most critical step in a compliant chemical waste management program.

  • Step 1: Designate a Waste Container. Use a clearly labeled, dedicated waste container for 4-Acetylpyridine oxime waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Step 2: Solid vs. Liquid Waste.

    • Solid Waste: Collect unused or contaminated solid 4-Acetylpyridine oxime in a designated solid waste container. This includes contaminated weigh boats, gloves, and paper towels.

    • Liquid Waste: If 4-Acetylpyridine oxime is in a solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.

  • Step 3: Avoid Contamination. Never mix 4-Acetylpyridine oxime waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous chemical reactions.

2.2. Waste Container Labeling: Clear and Comprehensive

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Step 1: Affix a Hazardous Waste Label. As soon as you begin adding waste to the container, affix a completed hazardous waste label.

  • Step 2: Complete All Fields. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Acetylpyridine oxime"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator and laboratory location

2.3. Storage of Waste: Ensuring a Safe Holding Environment

Proper storage of your 4-Acetylpyridine oxime waste container is crucial to prevent accidents and ensure regulatory compliance.

  • Step 1: Secure the Container. Always keep the waste container tightly sealed when not in use.

  • Step 2: Designated Storage Area. Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

  • Step 3: Secondary Containment. Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Step 4: Await Pickup. Do not exceed the allowable accumulation time limits for hazardous waste as defined by your local and national regulations. Coordinate with your institution's EHS department for timely pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Acetylpyridine oxime.

A Start: Generation of 4-Acetylpyridine Oxime Waste B Is the waste solid or liquid? A->B C Solid Waste Stream B->C Solid D Liquid Waste Stream B->D Liquid E Use a designated, compatible solid waste container. C->E F Use a designated, compatible liquid waste container. D->F G Affix a complete and accurate hazardous waste label. E->G F->G H Store in a designated satellite accumulation area with secondary containment. G->H I Coordinate with EHS for waste pickup. H->I J End: Compliant Disposal I->J

Caption: Workflow for the compliant disposal of 4-Acetylpyridine oxime.

References

  • Safety Data Sheet for 4-Acetylpyridine oxime. (Note: Multiple suppliers provide SDS for this chemical. It is recommended to consult the SDS from your specific supplier.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.